Fmoc-3-amino-3-methyl-butyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,11-18(22)23)21-19(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQKKONXZEZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244031-65-0 | |
| Record name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-3-amino-3-methyl-butyric Acid: Properties, Synthesis, and Application in Peptide Chemistry
Introduction: The Strategic Value of Steric Hindrance
In the landscape of peptide-based drug development, the rational design of peptidomimetics with enhanced stability and defined conformations is paramount. Fmoc-3-amino-3-methyl-butyric acid, a non-proteinogenic β-amino acid, serves as a critical building block in this endeavor. Its defining feature—a gem-dimethyl group on the β-carbon—introduces significant steric hindrance that profoundly influences peptide backbone conformation. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, and its strategic application in solid-phase peptide synthesis (SPPS) for researchers and drug development professionals. The incorporation of this unique amino acid is a key strategy for creating peptides with improved enzymatic resistance and bioactive topologies.[1][2]
Section 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and purification. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile handle for N-terminal protection, crucial for orthogonal SPPS strategies, while the carboxylic acid moiety allows for standard amide bond formation.[1][3]
Physicochemical Data
The key quantitative properties of this compound are summarized below. This data is critical for calculating molar equivalents in synthesis, selecting appropriate solvents, and establishing proper storage conditions.
| Property | Value | Source(s) |
| CAS Number | 244031-65-0 | [1][3] |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| Molecular Weight | 339.39 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity (Typical) | ≥95% (HPLC) | [1] |
| Storage Conditions | 0–8 °C | [1] |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | [3] |
Spectroscopic Profile: A Causality-Based Interpretation
Spectroscopic analysis validates the structure of the molecule. The expected NMR and IR data provide a unique fingerprint for identity and purity confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by several key regions. The aromatic protons of the Fmoc group typically appear as a series of multiplets between 7.3 and 7.8 ppm. The benzylic proton and methylene bridge of the Fmoc group (the CH and CH₂) are expected around 4.2-4.4 ppm. Crucially, the gem-dimethyl groups on the β-carbon will present as a sharp singlet in the aliphatic region (approx. 1.2-1.5 ppm), integrating to six protons. The adjacent methylene (CH₂) protons will appear as a singlet or a multiplet, depending on the solvent, typically around 2.5 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the carboxylic acid O-H stretch (approx. 2500-3300 cm⁻¹). Two strong carbonyl (C=O) stretching bands will be prominent: one for the urethane of the Fmoc group (~1690-1710 cm⁻¹) and another for the carboxylic acid (~1700-1720 cm⁻¹). A characteristic N-H stretching band will also be visible around 3300-3500 cm⁻¹.
Section 2: Synthesis and Purification Protocol
While commercially available, understanding the synthesis of this compound from its unprotected precursor provides valuable insight. The most common laboratory-scale synthesis involves the protection of the amino group of 3-amino-3-methylbutanoic acid using Fmoc-Cl or Fmoc-OSu.[4]
Experimental Protocol: Fmoc Protection of 3-Amino-3-methylbutanoic Acid
This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for amino acid protection.[4]
Materials:
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane or Diethyl Ether
-
Water (deionized)
-
Hydrochloric Acid (HCl), 2N
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: Dissolve 3-amino-3-methylbutanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents) in an Erlenmeyer flask with vigorous stirring. Cool the solution in an ice bath to 0-5 °C.
-
Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-Cl (1.1 equivalents) in dioxane or diethyl ether. Add this solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10 °C. Rationale: Dropwise addition and low temperature control the exothermicity of the reaction and minimize side reactions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add water to dissolve the salts and extract the aqueous phase with diethyl ether (2x) to remove unreacted Fmoc-Cl and byproducts like dibenzofulvene. Rationale: This initial wash removes organic-soluble impurities before product isolation.
-
Workup - Acidification: Cool the separated aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 2N HCl. A white precipitate (the product) should form. Rationale: Protonating the carboxylate makes the product insoluble in the aqueous phase.
-
Workup - Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound as a white solid.[4]
Synthesis Workflow Diagram
Caption: Workflow for the Fmoc-protection of 3-amino-3-methylbutanoic acid.
Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of this compound is in SPPS to create peptides with constrained conformations.[1][2] The gem-dimethyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, forcing the peptide backbone into specific secondary structures, such as helices or turns. This structural pre-organization can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.[2]
Key Considerations for SPPS Integration
-
Steric Hindrance: The bulky nature of this amino acid derivative poses a significant challenge during the coupling step. The steric shield around the β-carbon can slow down the rate of amide bond formation.
-
Coupling Reagents: To overcome steric hindrance, the use of potent coupling reagents is highly recommended. Uranium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU, in combination with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), are often required for efficient coupling.[8]
-
Reaction Time: Extended coupling times (2-4 hours or even double coupling) may be necessary to ensure the reaction proceeds to completion. Monitoring the coupling efficiency with a qualitative test (e.g., Kaiser test) is crucial.
Standard Fmoc-SPPS Cycle Protocol
The following protocol outlines a single cycle for adding an amino acid during automated or manual Fmoc-SPPS.
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF (dimethylformamide) for 5-10 minutes to remove the N-terminal Fmoc group. Drain and repeat once. Rationale: The secondary amine piperidine acts as a base to initiate β-elimination of the Fmoc group and as a scavenger for the resulting dibenzofulvene byproduct.[8]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts. Wash with DCM (dichloromethane) and DMF.
-
Coupling:
-
Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent like HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
SPPS Workflow Diagram
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for peptide design. Its inherent steric bulk, when properly managed in SPPS with optimized coupling protocols, allows for the synthesis of peptidomimetics with predictable, constrained secondary structures. This conformational rigidity is a highly desirable trait in modern drug discovery, often leading to peptides with enhanced biological activity, selectivity, and metabolic stability. The protocols and data presented in this guide offer a robust framework for the successful application of this valuable synthetic building block.
References
- Gentilucci, L., De Marco, R., & Cerisoli, M. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 17(15), 1547-1579.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity Fmoc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric Acid for Peptide Synthesis. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Amino-3-methylbutyric acid. Retrieved from [Link]
-
African Rock Art. (n.d.). (R)-4-(Fmoc-amino)-3-(Boc-amino)butyric acid. Retrieved from [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Page loading... [guidechem.com]
- 5. 625-05-8 Cas No. | 3-Amino-3-methylbutanoic acid | Apollo [store.apolloscientific.co.uk]
- 6. 3-Amino-3-methylbutyric acid [oakwoodchemical.com]
- 7. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
An In-Depth Technical Guide to Fmoc-3-amino-3-methyl-butyric Acid: A Tool for Enhanced Peptide Stability and Structural Control
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. Among these, α,α-disubstituted amino acids represent a critical class of building blocks used to impose conformational constraints and enhance proteolytic stability. This technical guide provides an in-depth exploration of Fmoc-3-amino-3-methyl-butyric acid (CAS No. 244031-65-0), a sterically hindered β-amino acid analogue. We will detail its physicochemical properties, provide field-proven protocols for its chemical synthesis and incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and elucidate the mechanistic basis for its profound impact on peptide secondary structure and resistance to enzymatic degradation. This guide is intended to equip researchers and drug developers with the expert knowledge required to effectively utilize this valuable compound in the creation of next-generation peptide therapeutics.
Introduction: The Challenge of Peptide Instability and the Rise of Conformational Design
Peptide therapeutics offer remarkable specificity and potency but are often hampered by their short in vivo half-lives due to rapid degradation by proteases.[1] A primary strategy to overcome this limitation is to engineer the peptide backbone to be unrecognizable or inaccessible to enzymatic cleavage.[2] The incorporation of α,α-disubstituted amino acids, such as 3-amino-3-methyl-butyric acid, serves this purpose by introducing a gem-dimethyl group at the α-carbon.
This substitution imparts two critical features:
-
Steric Shielding: The bulky methyl groups physically hinder the approach of protease active sites, directly inhibiting peptide bond hydrolysis.[1]
-
Conformational Constraint: The presence of two substituents on the α-carbon dramatically restricts the permissible dihedral angles (φ/ψ) of the peptide backbone. This forces the peptide to adopt more ordered, often helical (e.g., 3₁₀-helix) or turn-like secondary structures.[3][4] This pre-organization into a stable conformation can enhance receptor binding affinity and further contributes to proteolytic resistance by reducing the flexibility required for enzyme recognition.[3][5]
This compound is the Fmoc-protected building block that enables the seamless introduction of this motif using standard solid-phase synthesis techniques.[6]
Physicochemical Properties and Identification
Accurate identification and understanding of the physical properties of a synthesis building block are critical for reproducibility and quality control.
| Property | Value | Source(s) |
| CAS Number | 244031-65-0 | , |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
| Molecular Formula | C₂₀H₂₁NO₄ | |
| Molecular Weight | 339.39 g/mol | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥ 95% (HPLC) | |
| Storage | 0-8 °C |
Synthesis of the Building Block
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and allows for in-house production if required. The synthesis involves two key stages: the formation of the unprotected β-amino acid and its subsequent N-terminal protection with the Fmoc group.
Synthesis of 3-Amino-3-methylbutanoic Acid
The precursor, 3-amino-3-methylbutanoic acid, can be synthesized via several routes. A robust and scalable method is the Hofmann rearrangement of 3,3-dimethylsuccinimide. This reaction proceeds by converting a primary amide into a primary amine with one fewer carbon atom.[2]
Caption: Hofmann rearrangement for 3-amino-3-methylbutanoic acid synthesis.
Experimental Protocol: Synthesis of 3-Amino-3-methylbutanoic Acid via Hofmann Rearrangement
-
N-Bromination: Dissolve 3,3-dimethylsuccinimide in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath. Slowly add bromine (Br₂) dropwise while maintaining the temperature below 10 °C. Stir until the reaction is complete (monitored by TLC).
-
Rearrangement: The N-bromo intermediate is rearranged to the isocyanate by heating the basic solution. This step is often performed in the same pot.
-
Hydrolysis & Isolation: The isocyanate is hydrolyzed by the aqueous base to the corresponding amine. Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product, 3-amino-3-methylbutanoic acid. The crude product can be collected by filtration and recrystallized from water or an alcohol/water mixture.
Fmoc-Protection
The N-terminal amine of the synthesized β-amino acid is protected using standard Schotten-Baumann conditions.
Caption: N-terminal protection with Fmoc-OSu.
Experimental Protocol: Fmoc Protection
-
Dissolution: Suspend 3-amino-3-methylbutanoic acid in a mixture of 10% aqueous sodium carbonate and dioxane (or another suitable organic solvent like acetone).
-
Fmocylation: Add N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) portion-wise to the stirred solution at room temperature.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting amino acid is consumed.
-
Work-up: Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Isolation: Acidify the aqueous layer with cold 1M HCl to a pH of ~2. The Fmoc-protected product will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in incorporating this compound into a growing peptide chain is the steric hindrance posed by the gem-dimethyl group at the α-carbon. This significantly slows the kinetics of the coupling reaction compared to standard α-amino acids.[7][8] Inefficient coupling leads to deletion sequences, which are difficult to separate from the target peptide.
Causality Behind Experimental Choices: Overcoming Steric Hindrance
Standard coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often insufficient to drive the reaction to completion in a reasonable timeframe.[8] To achieve high coupling efficiencies (>99%), more potent activators and optimized protocols are required.
The Superiority of HATU: Experimental evidence consistently demonstrates that HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is superior to HBTU for coupling sterically hindered residues.[7][9] The reason lies in the active ester intermediate formed. HATU contains a 7-azabenzotriazole (HOAt) moiety, which is more electron-withdrawing than the benzotriazole (HOBt) moiety in HBTU. This makes the resulting OAt-ester a better leaving group, rendering the activated carboxyl group significantly more reactive and better able to overcome the steric barrier of the incoming amine.[9]
Quantitative Data: Coupling Reagent Performance
While direct comparative data for this compound is sparse, extensive studies on the closely related analogue, Fmoc-Aib-OH (Fmoc-α-aminoisobutyric acid), provide a reliable proxy. The synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling efficiency.[10][11]
| Activator | Coupling Time | Crude Purity of ACP (65-74) | Key Observation | Source(s) |
| HATU | 2 x 1 min | ~83.6% | High purity achieved with very short coupling times. | [10][11] |
| HCTU | 2 x 1 min | ~80.1% | Also highly effective, slightly lower purity than HATU. | [10][11] |
| HBTU | 2 x 5 min | Lower Purity | Generally requires longer coupling times and may result in more deletion products. | [9] |
| PyBOP | 2 x 1 min | Poor | Performance drops significantly with difficult sequences at short times. | [11] |
This data, synthesized from studies on difficult sequences, strongly supports the selection of HATU for robust and efficient coupling of sterically hindered residues like this compound.
Validated SPPS Protocol for Incorporation
This protocol is a self-validating system designed for maximal coupling efficiency. The use of a highly potent activator (HATU) is combined with a "double coupling" strategy and a colorimetric test to ensure the reaction proceeds to completion.
Caption: Self-validating SPPS workflow for sterically hindered amino acids.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Perform standard Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF (e.g., 1 x 3 min, followed by 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling - Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow pre-activation to proceed for 1-2 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Validation - Kaiser Test: Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.
-
Negative Result (Yellow beads): The coupling is complete. Proceed to Step 11.
-
Positive Result (Blue beads): The coupling is incomplete. Proceed to Step 8 for a second coupling.
-
-
Second Coupling (If Necessary): Repeat steps 4 and 5 with a fresh solution of activated amino acid.
-
Washing: Drain and wash the resin with DMF (3-5 times).
-
Final Validation: Perform a second Kaiser test. A negative result is expected. If the test remains positive, this indicates a "difficult sequence" that may require capping with acetic anhydride to prevent the formation of deletion peptides.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol to prepare the N-terminus for the next amino acid in the sequence.
Conclusion: A Key Enabler for Advanced Peptide Design
This compound is more than just a modified amino acid; it is a strategic tool for rationally designing peptides with superior therapeutic properties. Its ability to enforce specific secondary structures while simultaneously providing a steric shield against enzymatic degradation makes it invaluable for addressing the core challenge of peptide instability.[3][5] By understanding the causality behind the challenges of its incorporation and employing validated, robust protocols centered on potent activators like HATU, researchers can confidently leverage this building block. The insights and methodologies presented in this guide empower scientists to move beyond the limitations of natural peptides and engineer novel, stable, and highly active candidates for drug development.
References
-
Marshall, G. R., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. [Link]
-
PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]
-
Wenschuh, H., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science. [Link]
-
Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. PubMed. [Link]
- Davies, J. S. (2003). The cycling of peptides and depsipeptides. Journal of Peptide Science.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research.
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]
- Fairlie, D. P., & Dantas de Oliveira, E. (2014). Peptidomimetics and peptide therapeutics. Basic and Clinical Pharmacology and Toxicology.
-
Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. University of Chicago Knowledge. [Link]
-
LibreTexts Chemistry. (2024). Synthesis of Amines. [Link]
-
Fairlie, D. P., et al. (2000). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. [Link]
-
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry. [Link]
-
Singh, Y., & Sharma, U. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]
-
Guryanov, I. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. HELDA - University of Helsinki. [Link]
Sources
- 1. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-3-amino-3-methyl-butyric Acid: Structure, Synthesis, and Application in Peptide Chemistry
Abstract
Fmoc-3-amino-3-methyl-butyric acid, a non-proteinogenic α,α-disubstituted amino acid, serves as a pivotal building block in modern peptide science. Its unique gem-dimethyl substitution on the α-carbon imparts remarkable structural and functional properties to synthetic peptides, including profound conformational rigidity and enhanced resistance to enzymatic degradation. This guide provides an in-depth analysis of its structure, detailed protocols for its synthesis and incorporation into peptide chains, and a mechanistic exploration of the unique characteristics it confers. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of advanced peptide therapeutics and research tools.
Introduction: The Significance of Steric Hindrance
In the landscape of peptide design, the introduction of unnatural amino acids is a key strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This compound, commonly known in literature and commerce as Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), is a premier example of a structurally constrained building block.[1] The presence of two methyl groups on the α-carbon sterically restricts the rotational freedom around the peptide backbone, profoundly influencing the resulting peptide's secondary structure and stability.[2][3]
Peptides incorporating this residue are less susceptible to proteolytic cleavage, as the bulky gem-dimethyl group sterically hinders the peptide backbone from fitting into the active sites of proteases.[1][4] This enhanced stability is critical for the development of peptide-based therapeutics with viable in vivo half-lives. Furthermore, the conformational constraints imposed by the Aib residue strongly favor the adoption of helical structures (specifically 3₁₀- or α-helices), providing a powerful tool for nucleating or stabilizing desired secondary structures in peptide design.[5][6] This guide will delve into the core principles and practical methodologies associated with this invaluable synthetic tool.
Physicochemical and Structural Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its physical and structural characteristics. This compound is a white to off-white crystalline powder under standard conditions.[7] Its structure is characterized by the butanoic acid core, the α-gem-dimethyl substitution, and the base-labile Fmoc protecting group essential for its application in solid-phase peptide synthesis (SPPS).
Chemical Structure
The IUPAC name for this compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid.[7]
Caption: Chemical structure of this compound.
Core Data Summary
For practical application in a laboratory setting, key physical properties are summarized below. Solubility is a critical parameter for SPPS, as poor solubility can lead to incomplete coupling reactions. While highly soluble in polar aprotic solvents like DMF and DMSO, its solubility in less polar solvents like DCM is lower.[8][9]
| Property | Value | Source(s) |
| CAS Number | 244031-65-0 | [7] |
| Synonyms | Fmoc-Aib-OH, Fmoc-α-aminoisobutyric acid | [7] |
| Molecular Formula | C₂₀H₂₁NO₄ | [7] |
| Molecular Weight | 339.39 g/mol | [10] |
| Melting Point | 175 - 188 °C | [7][10][11] |
| Appearance | White to off-white crystalline powder | [7][11] |
| Solubility in DMF | Clearly soluble (1 mmol in 2 mL, ~0.5 M) | [11] |
| Solubility in DMSO | ~200 mg/mL (~0.615 M) | [8] |
| Storage Conditions | 2–8 °C, dry conditions | [10] |
Synthesis and Purification
The preparation of this compound is a two-stage process: first, the synthesis of the unprotected β-amino acid, followed by the attachment of the Fmoc protecting group.
Synthesis of 3-Amino-3-methylbutanoic Acid
While several routes exist for α,α-disubstituted amino acids, the Bucherer-Bergs reaction provides a robust and scalable method starting from a simple ketone.[12][13][14] This multicomponent reaction uses acetone, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.
Caption: Workflow for the synthesis of the amino acid precursor.
Experimental Protocol: Bucherer-Bergs Synthesis
-
Reaction Setup: In a pressure vessel, combine acetone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-3.0 eq) in a 1:1 mixture of ethanol and water.
-
Reaction Execution: Seal the vessel and heat to 60-90°C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS until the acetone is consumed.
-
Hydantoin Isolation: Cool the reaction mixture. The 5,5-dimethylhydantoin intermediate may precipitate upon cooling or after partial solvent removal. Filter the solid and wash with cold water.
-
Hydrolysis: Suspend the isolated hydantoin in a solution of barium hydroxide (Ba(OH)₂) (2-3 eq) in water. Reflux the mixture for 24-48 hours until the hydantoin is fully consumed.
-
Workup and Purification: Cool the mixture and neutralize by bubbling CO₂ gas to precipitate barium carbonate. Filter off the solid and wash with hot water. Concentrate the filtrate under reduced pressure to yield the crude 3-amino-3-methylbutanoic acid. Recrystallization from a water/ethanol mixture can be performed for further purification.
Fmoc-Protection of the Amino Acid
The attachment of the fluorenylmethoxycarbonyl (Fmoc) group to the amino function is typically achieved using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) under basic conditions.
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve 3-amino-3-methylbutanoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution in an ice bath.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in a suitable organic solvent like dioxane or acetone.
-
Reaction: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes, maintaining the temperature at 0-5°C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The Fmoc-protected amino acid will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is typically of high purity (>98%) but can be recrystallized from an ethyl acetate/hexane mixture if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS. However, its incorporation is not trivial due to the significant steric hindrance of the α,α-dimethyl group, which can lead to slow and incomplete coupling reactions.
The Challenge of Steric Hindrance
Standard coupling reagents may fail to achieve complete acylation of the N-terminus of the growing peptide chain by Fmoc-Aib-OH, or vice-versa. This necessitates the use of more potent activating agents and potentially longer reaction times or elevated temperatures (e.g., microwave-assisted SPPS).[10]
Recommended SPPS Coupling Protocol
To overcome steric challenges, high-potency uronium/aminium salt-based coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU are strongly recommended.[12][15][16]
Caption: Optimized SPPS workflow for coupling this compound.
Step-by-Step Methodology:
-
Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in peptide-grade N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10 minutes to ensure complete removal of the preceding Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (3-5 eq.), and a tertiary base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature. For particularly difficult sequences, microwave heating (e.g., 20W at 75°C for 10-30 min) can dramatically improve efficiency.[10]
-
Monitoring and Washing: Monitor the coupling progress using a qualitative method like the Kaiser test (note: secondary amines can give a false negative; a Chloranil test is more reliable after Aib coupling). Once complete, wash the resin thoroughly with DMF (5-7 times).
Structural and Functional Consequences of Incorporation
The true value of this compound lies in the profound and predictable impact its corresponding residue (Aib) has on the final peptide.
Conformational Constraint: The Ramachandran Plot
The allowable backbone dihedral angles (phi, φ and psi, ψ) for an amino acid residue are visualized on a Ramachandran plot.[5][17][18] For most L-amino acids, broad regions of this conformational space are accessible. The gem-dimethyl substitution of Aib, however, severely restricts these angles, forcing them into a narrow region corresponding to helical conformations.
| Dihedral Angle | Allowed Range (Degrees) |
| Phi (φ) | -90 to -40 AND +40 to +90 |
| Psi (ψ) | -70 to -20 AND +20 to +70 |
Note: These ranges are approximate and represent the highly favored helical regions.
This inherent constraint makes Aib a powerful "helix-inducer."[6] Even a single Aib residue can be sufficient to nucleate a helical fold in a short, otherwise flexible peptide chain.[5] This property is invaluable in peptidomimetic design, where stabilizing a specific bioactive conformation (like an α-helix for inhibiting protein-protein interactions) is a primary goal.
Caption: Logical flow from Aib structure to functional properties.
Enhanced Enzymatic Stability
Peptidic drugs are often limited by their rapid degradation by proteases in vivo. The mechanism of proteolytic enzymes involves the binding of a substrate peptide into a well-defined active site cleft.[4][19] The α,α-disubstituted nature of the Aib residue provides powerful protection against this degradation.
The primary mechanism for this resistance is steric occlusion .[3][4] The gem-dimethyl group is too bulky to be accommodated by the specificity pockets (particularly the S1 pocket) of many common proteases, such as trypsin and chymotrypsin.[1] This prevents the peptide bond adjacent to the Aib residue from being correctly positioned for nucleophilic attack by the enzyme's catalytic residues, thus inhibiting cleavage. Incorporating Aib residues, especially at or near known cleavage sites, is a field-proven strategy to significantly extend the biological half-life of a peptide.[1][16]
Analytical Characterization (Predicted)
Proper characterization is essential to confirm the identity and purity of this compound. While extensive public domain experimental spectra are limited, the expected spectroscopic signatures can be predicted based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.7-7.8 (m, 2H): Aromatic protons of the fluorenyl group.
-
δ 7.5-7.6 (m, 2H): Aromatic protons of the fluorenyl group.
-
δ 7.2-7.4 (m, 4H): Aromatic protons of the fluorenyl group.
-
δ ~5.0-5.5 (br s, 1H): NH proton of the carbamate.
-
δ ~4.2-4.5 (m, 3H): CH and CH₂ protons of the Fmoc linker (OCH₂CH).
-
δ ~2.6 (s, 2H): CH₂ protons of the butyric acid backbone.
-
δ ~1.5 (s, 6H): Protons of the two equivalent methyl groups (gem-dimethyl).
-
δ > 10 (br s, 1H): Carboxylic acid proton (may be broad or exchange).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~178-180: Carboxylic acid carbonyl carbon.
-
δ ~155-156: Carbamate carbonyl carbon.
-
δ ~143-144, ~141: Quaternary aromatic carbons of the fluorenyl group.
-
δ ~127-128, ~125, ~120: Aromatic CH carbons of the fluorenyl group.
-
δ ~67: OC H₂ carbon of the Fmoc group.
-
δ ~57-58: Quaternary α-carbon (C(CH₃)₂).
-
δ ~47: C H carbon of the fluorenyl group.
-
δ ~45-46: C H₂ of the butyric acid backbone.
-
δ ~25: Methyl carbons (gem-dimethyl).
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
Positive Mode [M+H]⁺: Expected at m/z 340.15
-
Positive Mode [M+Na]⁺: Expected at m/z 362.13
-
Negative Mode [M-H]⁻: Expected at m/z 338.14
-
A characteristic fragmentation pattern involves the loss of the Fmoc group via β-elimination under basic conditions, which can sometimes be observed in the mass spectrometer source, leading to a signal corresponding to the dibenzofulvene adduct or the free amino acid.
Conclusion
This compound is more than a simple protected amino acid; it is a strategic tool for peptide engineering. Its inherent steric bulk provides a predictable and powerful method for inducing helical secondary structures and conferring robust resistance to enzymatic degradation. While its incorporation into a peptide sequence requires specialized coupling protocols to overcome steric hindrance, the benefits in terms of conformational stability and biological longevity are substantial. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, empowers researchers to rationally design and construct next-generation peptide-based diagnostics, therapeutics, and materials with precisely controlled architectures and enhanced performance profiles.
References
-
Fmoc-Aib-OH. ETW International. [Link]
-
Fmoc-Aib-OH. Matrix Innovation. [Link]
-
Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. PubMed. [Link]
-
Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. ResearchGate. [Link]
-
N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine. PubChem. [Link]
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
(A) Defining backbone PHI(Φ), PSI(Ψ) dihedral angles around Aib residue... ResearchGate. [Link]
- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]
-
Fmoc-Aib-OH - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
The Position of Aib Residues Defines the Antimicrobial Activity of Aib-Containing Peptides. ResearchGate. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Inhibition of alpha-lytic protease by pro region C-terminal steric occlusion of the active site. PubMed. [Link]
-
Insight into the Mechanism of Action and Peptide-Membrane Interactions of Aib-Rich Peptides: Multitechnique Experimental and Theoretical Analysis. PMC - NIH. [Link]
-
What does Ramachandran Plot tell us? GeeksforGeeks. [Link]
-
Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America. ResearchGate. [Link]
-
Ramachandran plot. Wikipedia. [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Bucherer–Bergs reaction. Wikipedia. [Link]
-
Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed. [Link]
-
Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides. Let's Talk Academy. [Link]
-
1 Secondary structure and backbone conformation. SWISS-MODEL. [Link]
-
Structural insight into distinct mechanisms of protease inhibition by antibodies. PMC - NIH. [Link]
-
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate. [Link]
-
2-Amino-3-methylbutanoic acid. ChemBK. [Link]
-
Fast conventional Fmoc solid-phase peptide synthesis with HCTU. PubMed. [Link]
-
Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa. ACS Omega. [Link]
-
The influence of backbone fluorination on the helicity of α/γ-hybrid peptides. The Royal Society of Chemistry. [Link]
-
Phi and Psi angles and alignment r.m.s.d. in residues between -strands... ResearchGate. [Link]
-
Bucherer-Bergs Reaction. Cambridge University Press. [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cmd.wustl.edu [cmd.wustl.edu]
- 3. Structural insight into distinct mechanisms of protease inhibition by antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of alpha-lytic protease by pro region C-terminal steric occlusion of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc-Aib-OH | 94744-50-0 [chemicalbook.com]
- 10. Fmoc-Aib-OH | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 11. Fmoc-Aib-OH | Matrix Innovation [matrix-innovation.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 14. Bucherer-Bergs Reaction [organic-chemistry.org]
- 15. Phi and Psi Angles - Proteopedia, life in 3D [proteopedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What does Ramachandran Plot tell us? - GeeksforGeeks [geeksforgeeks.org]
- 18. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 19. purdue.edu [purdue.edu]
synthesis of Fmoc-3-amino-3-methyl-butyric acid
An In-Depth Technical Guide to the Synthesis of Fmoc-3-amino-3-methyl-butyric Acid
Introduction & Significance
This compound is a non-proteinogenic, α,α-disubstituted β-amino acid that has become an invaluable building block for researchers and drug development professionals. Unlike its proteinogenic counterparts, its unique structure, featuring a gem-dimethyl group on the β-carbon, imparts significant and desirable properties to synthetic peptides.
The primary advantage of incorporating this amino acid lies in the profound conformational constraints it imposes. This steric hindrance makes the resulting peptide backbone resistant to enzymatic degradation by proteases, significantly enhancing its metabolic stability and in-vivo half-life.[1] This is a critical attribute for the development of peptide-based therapeutics.[2][3] Furthermore, the rigid structure helps to induce and stabilize specific secondary structures, such as helices and turns, allowing for the precise design of peptidomimetics with defined three-dimensional shapes for optimal target binding.[1][4]
Consequently, this compound is widely utilized in solid-phase peptide synthesis (SPPS) for applications ranging from drug discovery and the creation of novel bioconjugation systems to the development of advanced biomaterials.[3][5][6] However, the synthesis of such sterically hindered amino acids presents unique challenges that require robust and well-optimized protocols.[7][8][9] This guide provides a detailed examination of a reliable synthetic pathway, offering field-proven insights into the process.
Synthetic Strategy Overview
The is logically approached in a two-stage process. The first stage focuses on constructing the core amino acid backbone, 3-amino-3-methylbutanoic acid. The second stage involves the protection of the newly installed amino group with the fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for use in standard Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocol
Materials:
| Reagent | Formula | M.W. | CAS No. |
|---|---|---|---|
| 3-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | 117.15 | 625-05-8 |
| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 82911-69-1 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
Procedure:
-
Dissolution: 3-Amino-3-methylbutanoic acid (1.0 eq) is dissolved in a 10% aqueous solution of sodium bicarbonate. The mixture is stirred in an ice bath.
-
Addition of Fmoc-OSu: A solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane is added dropwise to the cold amino acid solution over 30 minutes.
-
Reaction: The reaction mixture is removed from the ice bath and stirred at room temperature overnight (12-18 hours).
-
Workup: The reaction mixture is diluted with water and washed three times with ethyl acetate or diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with cold 1M HCl. A white precipitate of the Fmoc-protected amino acid will form.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then washed with hexane. The product is dried under vacuum to yield this compound as a white solid.
Purification and Quality Control
The final product should be analyzed to ensure high purity, which is critical for successful peptide synthesis.
[10]Typical Specifications:
| Parameter | Method | Specification |
|---|---|---|
| Appearance | Visual | White to off-white powder |
| Purity | HPLC | ≥ 98% |
| Melting Point | DSC/MPA | ~180-190 °C (Varies) |
| Identity | ¹H NMR, MS | Conforms to structure |
Challenges and Field-Proven Insights
-
Steric Hindrance: The gem-dimethyl group presents a significant steric challenge, not only during its synthesis but also during its subsequent incorporation into a peptide chain. D[1][7]uring the Fmoc protection step, ensuring complete reaction may require slightly longer reaction times or a modest excess of the acylating agent.
-
Solubility: The free amino acid has good water solubility, while the Fmoc-reagent is organic-soluble. A biphasic solvent system (e.g., dioxane/water or acetone/water) is therefore essential for the protection reaction to proceed efficiently. *[11] Purification: The final acidification and precipitation step is a highly effective purification method. It is crucial to wash the final product thoroughly with water to remove inorganic salts and with a non-polar solvent like hexane to remove any residual organic impurities. Purity must be verified by HPLC before use in peptide synthesis to avoid the introduction of deletion or truncated sequences.
The is a robust two-stage process that, while presenting challenges related to steric hindrance, can be accomplished with high yield and purity. By following a well-controlled protocol involving a Michael addition to form the amino acid backbone followed by a standard N-terminal protection, researchers can reliably produce this valuable building block. The resulting compound is a key enabler for the design of next-generation peptide therapeutics, offering enhanced stability and conformational control essential for modern drug development.
References
- Vertex AI Search. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Vertex AI Search. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Chem-Impex. Fmoc-α-aminoisobutyric acid.
- Chem-Impex. This compound.
- Google Patents. (2020). Method for synthesizing polypeptide-derived compound.
- TCI. (2023).
- LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid.
- J&K Scientific. This compound | 244031-65-0.
- ETW International. Fmoc-Aib-OH | Derivatives for Peptide Synthesis | Baishixing.
- Technical Disclosure Commons. (2025).
- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- Sigma-Aldrich. 3-Amino-3-methylbutanoic acid | 625-05-8.
- Synquest Labs. 3-Amino-3-methylbutanoic acid.
- PubChem. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933.
- UCI Department of Chemistry.
- Organic Chemistry Portal. Fmoc-Protected Amino Groups.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
Sources
- 1. lifetein.com [lifetein.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-Aib-OH | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 5. WO2020199461A1 - Method for synthesizing polypeptide-derived compound - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids [ideas.repec.org]
- 9. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpamc.com [ajpamc.com]
- 11. rsc.org [rsc.org]
A Technical Guide to the Strategic Incorporation of Fmoc-3-amino-3-methyl-butyric Acid in Peptide Science
Abstract
Fmoc-3-amino-3-methyl-butyric acid, a non-proteinogenic β-amino acid, has emerged as a powerful tool in modern peptidomimetic and drug discovery research. Its unique structural feature, a gem-dimethyl group on the β-carbon, imparts significant conformational constraints and enhanced proteolytic stability to peptide backbones. This technical guide provides an in-depth exploration of the multifaceted applications of this compound, from its fundamental impact on peptide structure to its practical implementation in the synthesis of novel therapeutic candidates and foldamers. Detailed, field-proven protocols, mechanistic insights, and illustrative case studies are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile building block in their research endeavors.
Introduction: The Rationale for Backbone Modification
Native peptides, despite their remarkable biological activity, often face significant hurdles as therapeutic agents due to their rapid degradation by proteases and inherent conformational flexibility, which can lead to reduced receptor affinity and specificity.[1] A key strategy to overcome these limitations is the incorporation of unnatural amino acids that modify the peptide backbone.[2][3] this compound stands out as a particularly valuable building block in this context. The fluorenylmethoxycarbonyl (Fmoc) group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the gem-dimethyl group at the β-carbon introduces a profound local conformational constraint, influencing the global secondary structure of the peptide.[4][5] This guide will elucidate the principles and practicalities of utilizing this unique amino acid to engineer peptides with enhanced stability and well-defined three-dimensional structures.
The Structural Impact of the Gem-Dimethyl Group
The presence of two methyl groups on the β-carbon of 3-amino-3-methyl-butyric acid sterically restricts the accessible dihedral angles of the peptide backbone. This local constraint can nucleate and stabilize specific secondary structures, most notably helical folds.[6] Unlike their α-amino acid counterparts, β-amino acids give rise to a variety of helical structures, such as the 14-helix and 12-helix, characterized by different hydrogen-bonding patterns.[7] The gem-dimethyl group in this compound strongly favors these folded conformations, making it an excellent building block for the design of foldamers—synthetic oligomers that adopt predictable, well-defined secondary structures.[1][3]
Solid-Phase Synthesis of Peptides Containing 3-amino-3-methyl-butyric Acid
The incorporation of this compound into a growing peptide chain via SPPS requires special consideration due to the steric hindrance of the gem-dimethyl group. Standard coupling conditions may result in incomplete reactions and deletion sequences. Therefore, optimized protocols are essential for achieving high coupling efficiencies.
Challenges in Coupling Sterically Hindered Amino Acids
The bulky nature of the gem-dimethyl group shields the carboxylic acid, making it less accessible for amide bond formation. This steric hindrance necessitates the use of more potent coupling reagents and, in some cases, elevated temperatures to drive the reaction to completion.
Optimized Coupling Protocol using Microwave-Assisted SPPS
Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has proven to be a highly effective technique for overcoming the challenges associated with sterically hindered amino acids.[8] The rapid and efficient heating provided by microwave irradiation significantly accelerates coupling reactions, leading to higher yields and purities.[8]
Herein, we provide a detailed, step-by-step protocol for the incorporation of this compound using MA-SPPS.
Experimental Protocol: Microwave-Assisted Coupling of this compound
| Step | Procedure | Details and Rationale |
| 1. Resin Swelling | Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour. | Proper swelling of the resin is crucial for ensuring accessibility of the reactive sites. |
| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 1 minute and the second for 5-10 minutes. | The basic piperidine solution removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, exposing the free amine for the next coupling step.[9] |
| 3. Washing | Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts. | Complete removal of piperidine is essential as it can neutralize the activated amino acid in the subsequent coupling step. |
| 4. Amino Acid Activation | In a separate vessel, pre-activate this compound (4 equivalents) with a suitable coupling reagent (e.g., HCTU, 4 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6 equivalents) in DMF. | HCTU is a highly efficient coupling reagent for sterically hindered amino acids.[9] Pre-activation for 1-2 minutes ensures the formation of the active ester intermediate. |
| 5. Microwave Coupling | Add the activated amino acid solution to the resin. Irradiate with microwaves at a power that maintains a temperature of 70-90°C for 5-10 minutes. | Microwave energy accelerates the coupling reaction, overcoming the steric hindrance of the gem-dimethyl group.[8] Monitoring the temperature is crucial to prevent side reactions. |
| 6. Washing | Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. | |
| 7. Coupling Confirmation | Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines. | This is a critical quality control step to ensure the fidelity of the peptide sequence. If the test is positive, a second coupling step may be necessary. |
Diagram of the SPPS Cycle for Incorporating this compound
Caption: Workflow for the solid-phase synthesis cycle incorporating this compound.
Enhancing Proteolytic Stability: A Quantitative Perspective
A primary motivation for incorporating unnatural amino acids like 3-amino-3-methyl-butyric acid is to enhance the peptide's resistance to enzymatic degradation.[2] The gem-dimethyl group sterically hinders the approach of proteases, which are highly specific for their natural L-α-amino acid substrates.[3] This increased stability translates to a longer in vivo half-life, a critical parameter for therapeutic peptides.[1]
In Vitro Proteolytic Stability Assay
To quantify the enhanced stability, peptides containing 3-amino-3-methyl-butyric acid can be subjected to in vitro degradation assays using biological fluids like human serum or specific proteases such as trypsin. The rate of degradation is typically monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
Experimental Protocol: Peptide Stability Assay in Human Serum
| Step | Procedure | Details and Rationale |
| 1. Peptide Incubation | Incubate the test peptide (e.g., at a final concentration of 100 µM) in 50% human serum in a suitable buffer (e.g., PBS, pH 7.4) at 37°C. | These conditions mimic the physiological environment. |
| 2. Time-Point Sampling | At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw aliquots of the incubation mixture. | A time course allows for the determination of the degradation rate. |
| 3. Quenching the Reaction | Immediately quench the enzymatic activity in the collected aliquots by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile). | This stops the degradation process, preserving the peptide concentration at that specific time point. |
| 4. Sample Preparation | Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant for analysis. | Removal of proteins is necessary to prevent interference with the analytical method. |
| 5. LC-MS Analysis | Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining. | LC-MS provides both separation and mass identification, allowing for accurate quantification of the parent peptide.[12] |
| 6. Data Analysis | Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the peptide's half-life (t1/2). | The half-life is a quantitative measure of the peptide's stability. |
Diagram of the Proteolytic Stability Assay Workflow
Caption: Workflow for determining the proteolytic stability of a peptide in human serum.
Comparative Stability Data
Studies have consistently demonstrated the significant stabilizing effect of incorporating sterically hindered amino acids. For instance, peptides containing the analogous α-aminoisobutyric acid (Aib) have shown a marked increase in stability compared to their all-α-amino acid counterparts.
| Peptide | Modification | Half-life in Human Serum (hours) | Reference |
| Native GLP-1 | None | ~3.5 | [13] |
| Semaglutide | Aib at position 8 and lipidation | >48 | [13] |
| Model Peptide 1 | All L-amino acids | 43.5 | |
| Model Peptide 2 | Introduction of unnatural amino acids | 74.6 |
These data underscore the profound impact of backbone modification on proteolytic resistance, a key attribute for the development of long-acting peptide therapeutics.
Applications in Foldamer Design and Peptidomimetics
The predictable conformational preferences induced by 3-amino-3-methyl-butyric acid make it an ideal building block for the construction of foldamers with well-defined secondary structures.[1][3] By alternating 3-amino-3-methyl-butyric acid with other β-amino acids or even α-amino acids, researchers can create novel helical and sheet-like structures with tailored properties.[14]
Furthermore, the incorporation of this unnatural amino acid is a cornerstone of peptidomimetic design. Peptidomimetics aim to mimic the structure and function of natural peptides while overcoming their inherent limitations.[15] By replacing key residues in a bioactive peptide with 3-amino-3-methyl-butyric acid, it is possible to lock the peptide into its bioactive conformation, thereby enhancing its affinity for its target receptor while simultaneously improving its metabolic stability.[1]
Case Study: Design of Antimicrobial Peptides (AMPs)
The development of novel antimicrobial agents is a critical area of research. Many natural AMPs have an amphipathic helical structure, which is essential for their membrane-disrupting activity. However, their susceptibility to proteolysis limits their therapeutic potential. By incorporating 3-amino-3-methyl-butyric acid into the sequence of an AMP, it is possible to stabilize the helical conformation and enhance its resistance to degradation, leading to more potent and durable antimicrobial agents.[16]
Conclusion
This compound is a powerful and versatile tool for the modern peptide chemist. Its strategic incorporation into peptide sequences offers a reliable method for enhancing proteolytic stability and controlling secondary structure. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this unique building block in their efforts to design and synthesize novel peptide-based therapeutics, foldamers, and other advanced biomaterials. As our understanding of the relationship between peptide structure and function continues to grow, the importance of backbone modification strategies, and the role of key building blocks like this compound, will undoubtedly continue to expand.
References
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). Chemical Biodiversity. [Link]
-
NMR Studies of Amyloid Beta-Peptides: Proton Assignments, Secondary Structure, and Mechanism of an Alpha-Helix----Beta-Sheet Conversion for a Homologous, 28-residue, N-terminal Fragment. (1992). Biochemistry. [Link]
-
Beta-amino acids: versatile peptidomimetics. (2003). Current Medicinal Chemistry. [Link]
-
How to Synthesize a Peptide. AAPPTec. [Link]
-
Protocol for solid-phase peptide synthesis using a MW assisted coupling reaction in water. ResearchGate. [Link]
-
Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]
-
Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). (2013). Methods in Molecular Biology. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]
-
Generation of Potent and Stable GLP-1 Analogues via 'Serine Ligation'. National Institutes of Health. [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Helices and Other Secondary Structures of b- and c-Peptides. ETH Zurich. [Link]
-
Two-step microwave method for coupling of amino acid Fmoc-Arg(Pbf)-OH. ResearchGate. [Link]
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PubMed Central. [Link]
-
Beta-peptides: twisting and turning. (1999). Chimia. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PubMed Central. [Link]
-
peptide nmr. Utrecht University. [Link]
-
NMR spectra for βpep-4 variant peptides 1 H NMR (600 MHz) spectra are... ResearchGate. [Link]
-
Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. MDPI. [Link]
-
Design and synthesis of beta-peptides with biological activity. (2009). Methods in Molecular Biology. [Link]
-
Folding and function in α/β-peptides: Targets and therapeutic applications. PubMed Central. [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]
-
Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... ResearchGate. [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). Clinical and Translational Science. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. MDPI. [Link]
-
Quantitative Bioanalysis of Proteins by Digestion and LC–MS/MS: The Use of Multiple Signature Peptides. Taylor & Francis Online. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. e-Repositori UPF. [Link]
-
In silico approaches for predicting the half-life of natural and modified peptides in blood. (2018). PLOS ONE. [Link]
-
Quantitative Assays for Peptides using LC-MS. IQVIA. [Link]
-
(R)-4-(Fmoc-amino)-3-(Boc-amino)butyric acid. African Rock Art. [Link]
-
Sequence-Based Design of α/β-Peptide Foldamers that Mimic BH3 Domains. PubMed Central. [Link]
-
Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid. (2012). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chab.ethz.ch [chab.ethz.ch]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
Abstract
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone technology.[1][2] Its robustness, efficiency, and amenability to automation have established it as the predominant method for the chemical synthesis of peptides for a vast array of applications, from fundamental research to the development of novel therapeutics.[1][2][3] This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, validated experimental protocols, and critical considerations for successful and reliable peptide synthesis.
Introduction: The Strategic Imperative for Amine Protection
The synthesis of a peptide is a methodical process of forming amide bonds between amino acids in a precise sequence.[4] However, the inherent trifunctional nature of most amino acids—possessing an α-amino group, a α-carboxyl group, and a side chain—necessitates a strategic approach to ensure regioselectivity. Uncontrolled polymerization and side reactions would be rampant without the use of protecting groups.[2][4] The Fmoc group, a base-labile protecting group for the α-amino function, is central to the most widely adopted SPPS strategy due to its mild deprotection conditions and orthogonality with acid-labile side-chain protecting groups.[5][6][7] This orthogonality is the linchpin of the Fmoc/tBu strategy, allowing for the selective deprotection of the N-terminus for chain elongation without disturbing the integrity of the side chains or the linkage to the solid support.[5][7][8]
The Chemistry of the Fmoc Group: A Tale of Stability and Controlled Lability
The 9-fluorenylmethoxycarbonyl (Fmoc) group is prized for its stability under acidic and neutral conditions, yet its elegant susceptibility to cleavage by mild bases.[2][9] This unique characteristic is the foundation of its utility in SPPS.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a β-elimination reaction, typically initiated by a secondary amine like piperidine.[10][11] The process unfolds in two key steps:
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.[11][12]
-
β-Elimination: This deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free α-amino group of the peptide.[10][11][12]
The highly reactive DBF intermediate is subsequently trapped by the secondary amine to form a stable adduct, which is easily washed away.[11] This scavenging of DBF is critical to prevent its reaction with the newly deprotected amine, which would result in chain termination.[12]
DOT Script for Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Workflow: A Cyclical Process of Peptide Elongation
Fmoc-based solid-phase peptide synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid.[13] This iterative process consists of three fundamental stages: deprotection, activation and coupling, and washing.
The Solid Support: The Anchor of the Synthesis
The synthesis begins with an insoluble polymeric support, or resin, to which the first C-terminal amino acid is anchored.[1][6] This solid-phase approach is the cornerstone of SPPS, allowing for the easy removal of excess reagents and soluble byproducts by simple filtration and washing.[1][4]
Choice of Resin: The selection of the resin is dictated by the desired C-terminal functionality of the final peptide.[1][14]
-
Wang or 2-Chlorotrityl Resin: For peptides with a C-terminal carboxylic acid.[13][14]
-
Rink Amide Resin: For the synthesis of peptide amides.[13][14]
Before use, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites.[1][14]
The Core Synthesis Cycle
The cyclical nature of Fmoc-SPPS is what makes it highly amenable to automation.[][16] Each cycle comprises the following steps:
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed, typically with a 20% solution of piperidine in DMF.[9][14]
-
Washing: The resin is thoroughly washed to remove the Fmoc deprotection solution and the DBF-piperidine adduct.
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated to facilitate peptide bond formation. This is a critical step, and a variety of coupling reagents are available to promote efficient and racemization-free coupling.[17]
-
Washing: The resin is washed again to remove unreacted amino acid and coupling byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
DOT Script for Fmoc-SPPS Workflow
Caption: The cyclical workflow of Fmoc-based SPPS.
Experimental Protocols: A Practical Guide
The following protocols represent standardized procedures for key steps in manual Fmoc-SPPS.
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent (e.g., DMF or DCM) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature. [14]4. Drain the solvent.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin. [14][18]2. Agitate the mixture for 5-10 minutes at room temperature. [18]3. Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group. [18]5. Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF adduct.
Amino Acid Coupling
The choice of coupling reagent is critical for efficient peptide bond formation and minimizing racemization. [19] Standard DIC/HOBt Coupling Protocol:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.
-
Add diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. [13]5. Monitor the reaction for completion using a qualitative method such as the Kaiser test. [20]6. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
| Coupling Reagent | Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low |
Table 1: Comparison of common coupling reagents in Fmoc-SPPS. Data synthesized from various sources.[19]
Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups. [13]This is typically achieved using a "cleavage cocktail" containing trifluoroacetic acid (TFA) and scavengers. [13][21] Standard Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) Procedure:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. [13]3. Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold ether and dry it under vacuum.
Advantages and Field-Proven Insights of the Fmoc Strategy
The widespread adoption of the Fmoc strategy is a testament to its significant advantages over the older Boc/Bzl methodology.
-
Milder Deprotection Conditions: The use of a mild base for Nα-deprotection avoids the repetitive acid treatments required in Boc chemistry, which can lead to degradation of acid-sensitive sequences and side-chain protecting groups. [2][4][7][]* Orthogonality: The Fmoc/tBu strategy offers true orthogonality, with the base-labile Fmoc group and acid-labile side-chain protecting groups being removed under distinct conditions. [2][5][7]* Amenability to Automation: The simple, cyclical nature of the Fmoc-SPPS workflow and the ability to monitor Fmoc deprotection via UV spectroscopy make it highly suitable for automation. [][16]* Compatibility with Modified Peptides: The mild conditions of Fmoc chemistry are compatible with a wide range of post-translational modifications, such as phosphorylation and glycosylation. [2][16]
Monitoring the Synthesis: Ensuring Success at Every Step
In-process monitoring is crucial for a successful peptide synthesis.
-
Qualitative Monitoring: The Kaiser (ninhydrin) test is a widely used colorimetric assay to detect the presence of free primary amines on the resin, confirming the completion of Fmoc deprotection and the subsequent coupling reaction. [20]* Quantitative Monitoring: The concentration of the DBF-piperidine adduct in the deprotection solution can be quantified by UV-Vis spectrophotometry at approximately 301 nm. [22]This provides a quantitative measure of the efficiency of the previous coupling step.
| Analytical Technique | Principle | Accuracy | Precision (%RSD) |
| UV-Vis Spectrophotometry | Measures absorbance of the DBF-piperidine adduct (~300 nm). [22] | Good (99.3-102.0% recovery) [22] | Good |
| HPLC | Separates and quantifies the DBF-piperidine adduct. [22] | High | Excellent (~1.52%) [22] |
Table 2: Comparison of analytical techniques for monitoring Fmoc release.[22]
Conclusion: The Enduring Legacy of the Fmoc Group
The 9-fluorenylmethoxycarbonyl protecting group has revolutionized the field of peptide synthesis. Its unique chemical properties have enabled the development of a robust, efficient, and versatile methodology that has become the gold standard in both academic and industrial settings. A thorough understanding of the underlying chemistry, adherence to validated protocols, and diligent in-process monitoring are the keys to harnessing the full potential of Fmoc-SPPS for the successful synthesis of even the most challenging peptide sequences.
References
-
Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Basic Peptides synthesis introduction. (n.d.). LifeTein®. Retrieved from [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Deprotecting Fmoc Group Mechanism. (2022, January 7). Organic Chemistry. Retrieved from [Link]
-
Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Refractive index: The best process analytical tool for greening solid-phase peptide synthesis. (n.d.). American Chemical Society. Retrieved from [Link]
-
A cleavage cocktail for methionine-containing peptides. (2000). PubMed. Retrieved from [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). Australian Journal of Chemistry. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2018). PMC. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2019). SciELO México. Retrieved from [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). NIH. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (2013). Springer Nature Experiments. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2012). PMC. Retrieved from [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. lifetein.com [lifetein.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to β-Methylated Amino Acids: Enhancing Peptide Therapeutics through Stereochemical Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry. Among these, β-methylated amino acids have emerged as a powerful tool for modulating the conformational and biological properties of peptides. The introduction of a methyl group at the β-carbon instills significant steric constraints, leading to a profound impact on local and global peptide conformation, proteolytic stability, and receptor-binding affinity. This in-depth technical guide provides a comprehensive overview of β-methylated amino acids, from their fundamental stereochemical and conformational properties to their synthesis and application in the development of next-generation peptide therapeutics. We will explore the causal relationships between β-methylation and its effects on peptide structure and function, detail established synthetic protocols, and present case studies that highlight the successful application of this unique class of amino acids in drug discovery.
The Stereochemical Landscape of β-Methylation: A Foundation for Conformational Control
The defining feature of a β-methylated amino acid is the presence of a methyl group on the β-carbon of the amino acid backbone. This seemingly simple modification introduces a new stereocenter, giving rise to a total of four possible stereoisomers for each amino acid: (2S, 3R), (2S, 3S), (2R, 3S), and (2R, 3R). The absolute configuration at both the α- and β-carbons dictates the spatial orientation of the side chain and the methyl group, which in turn profoundly influences the accessible dihedral angles (phi, psi, and chi) of the peptide backbone. This stereochemical diversity provides a powerful handle for fine-tuning peptide conformation.[1]
The syn and anti nomenclature is often used to describe the relative stereochemistry between the α- and β-carbons. In the syn diastereomer, the substituents on the α- and β-carbons are on the same side of the carbon-carbon bond in a Fischer projection, while in the anti diastereomer, they are on opposite sides. The choice between syn and anti isomers, in combination with the chirality at the α-carbon, allows for the precise positioning of the methyl group and the side chain, enabling the rational design of peptides with specific conformational biases.
Caption: Stereoisomers of a β-methylated amino acid, highlighting the relationships between them.
Synthesis of β-Methylated Amino Acids: Enabling Access to Chemical Diversity
The development of efficient and stereoselective synthetic routes to β-methylated amino acids has been a critical enabler for their widespread application in peptide science. A variety of strategies have been developed, broadly categorized into chiral pool synthesis, asymmetric catalysis, and substrate-controlled diastereoselective reactions.
One common approach involves the stereoselective alkylation of chiral enolates derived from amino acids. For instance, the use of chiral auxiliaries, such as Evans' oxazolidinones, allows for the diastereoselective methylation of the β-position. Another powerful strategy is the conjugate addition of organocuprates to α,β-unsaturated amino acid derivatives.[2][3] Furthermore, enzymatic methods are emerging as a green and highly selective alternative for the synthesis of these valuable building blocks.[4][5]
A particularly versatile method for the synthesis of orthogonally protected β-methylcysteine and β-methyllanthionine involves the regio- and stereoselective ring-opening of a d-threonine-derived aziridine with a thiol nucleophile.[6]
Representative Experimental Protocol: Asymmetric Synthesis of β-Methyl Phenylalanine
This protocol is a generalized representation of a stereoselective conjugate addition approach.
-
Preparation of the Chiral Amine: To a solution of (R)-(+)-α-methylbenzylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir the resulting solution for 30 minutes to form the lithium amide.
-
Conjugate Addition: In a separate flask, dissolve tert-butyl cinnamate in anhydrous THF and cool to -78 °C. Add the freshly prepared lithium amide solution dropwise to the cinnamate solution. Stir the reaction mixture at -78 °C for 4 hours.
-
Electrophilic Quench: Quench the reaction by the addition of methyl iodide. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired β-methylated product.
-
Deprotection: The tert-butyl ester and the α-methylbenzyl group can be removed under acidic conditions to yield the free β-methyl phenylalanine.
The Conformational Impact of β-Methylation on Peptide Structure
The introduction of a β-methyl group imposes significant steric constraints on the peptide backbone, leading to a reduction in conformational freedom.[7] This steric hindrance restricts the rotation around the Cα-Cβ and Cβ-N bonds, thereby influencing the local and global conformation of the peptide. The specific conformational preferences induced by β-methylation are dependent on the stereochemistry of the modified amino acid.
For instance, certain β-methylated amino acids have been shown to promote the formation of specific secondary structures, such as β-turns and helices.[8][9] The stabilization of these well-defined structures can be attributed to the minimization of steric clashes between the β-methyl group and adjacent residues. This conformational pre-organization can have a profound impact on the biological activity of a peptide by locking it into a bioactive conformation.
| β-Methylated Amino Acid Stereoisomer | Observed Conformational Preference | Impact on Secondary Structure |
| (2S, 3R)-β-Methyl-Leucine | Extended Conformation | Favors β-sheet formation |
| (2S, 3S)-β-Methyl-Aspartic Acid | Turn-like Conformation | Promotes β-turn formation |
| (2S, 3R)-β-Methyl-Phenylalanine | Helical Conformation | Can stabilize α-helical structures |
Table 1: Conformational preferences of representative β-methylated amino acids.
Enhancing Proteolytic Stability: A Key Advantage of β-Methylation
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo.[10] The incorporation of β-methylated amino acids can significantly enhance the proteolytic stability of peptides.[1][][12] The steric bulk of the β-methyl group can hinder the recognition and binding of the peptide substrate by the active site of proteolytic enzymes.[10] This "steric shielding" effect slows down the rate of enzymatic cleavage, thereby increasing the in vivo half-life of the peptide. This enhanced stability is a critical factor in improving the pharmacokinetic profile of peptide drugs.[13][14][15][16]
Caption: Workflow illustrating how β-methylation enhances proteolytic stability.
Applications in Drug Discovery and Development
The unique properties of β-methylated amino acids make them highly valuable tools in drug discovery and development.[13][14][15][16] By providing a means to control peptide conformation and enhance proteolytic stability, these modified amino acids have been instrumental in the development of more potent and selective peptide-based therapeutics.
Case Study: Development of a Potent and Stable Somatostatin Analog
Somatostatin is a native peptide hormone with a short half-life that limits its therapeutic potential. The incorporation of a β-methylated tryptophan residue into a somatostatin analog resulted in a significant increase in both receptor binding affinity and resistance to enzymatic degradation. The β-methyl group induced a conformational lock that favored the bioactive conformation, leading to enhanced potency. Furthermore, the steric shielding provided by the methyl group protected the peptide from proteolytic cleavage, resulting in a longer in vivo half-life. This example highlights the power of β-methylation as a strategy for optimizing the therapeutic properties of peptides.
Future Perspectives
The field of β-methylated amino acids continues to evolve, with ongoing research focused on the development of novel synthetic methods, the exploration of their impact on more complex peptide and protein systems, and their application in the design of new therapeutic agents. The ability to fine-tune peptide properties through the precise placement of a single methyl group offers a level of control that is highly attractive for medicinal chemists. As our understanding of the intricate relationship between structure and function continues to grow, β-methylated amino acids are poised to play an increasingly important role in the future of drug discovery.
References
-
Liu, Y., & Li, X. (2010). Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine. Organic Letters, 12(8), 1848–1851. [Link]
-
Davies, S. G., Garrido, N. M., Ichihara, O., & Walters, I. A. (1993). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. Journal of the Chemical Society, Chemical Communications, (14), 1153-1155. [Link]
-
Sci-Hub. (n.d.). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives | J. Chem. Soc., Chem. Commun., 14, 1153–1155. [Link]
-
Główka, F. K., & Leplawy, M. T. (2009). The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. Journal of Peptide Science, 15(10), 643-650. [Link]
-
Sun, C., Zhai, G., Bornscheuer, U. T., & Liu, H. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 15(1), 8274. [Link]
-
LifeTein. (2023). Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Sun, C., Zhai, G., Bornscheuer, U. T., & Liu, H. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. ResearchGate. [Link]
-
Hughes, R. M., & Waters, M. L. (2006). Effects of Chain Length and N-Methylation on a Cation–π Interaction in a β-Hairpin Peptide. Journal of the American Chemical Society, 128(40), 13163-13171. [Link]
-
Seebach, D., Hook, D. F., Gessier, F., Noti, C., & Kast, P. (2005). Probing the Proteolytic Stability of β-Peptides Containing α-Fluoro- and α-Hydroxy-β-Amino Acids. Helvetica Chimica Acta, 88(5), 1134-1151. [Link]
-
Gellman, S. H. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(4), 1264-1275. [Link]
-
Che, Y., & Gellman, S. H. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 114(3), 564-573. [Link]
-
Terry, S. Y. A., & Pourghiasian, P. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2333. [Link]
-
Chen, G., Shaughnessy, E. A., & Daugulis, O. (2013). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society, 135(32), 11772-11775. [Link]
-
ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable?. [Link]
-
Balaram, P. (2012). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Communications, 48(83), 10302-10304. [Link]
-
Riaz, N. N., Rehman, F. U., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
-
Sharma, A., & Kumar, V. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
-
Britton, R. A., & Miller, S. J. (2003). Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. The Journal of Organic Chemistry, 68(22), 8591-8600. [Link]
-
Scribd. (n.d.). Proteolytic Stability Peptides. [Link]
-
Davies, S. G., & Smith, A. D. (2001). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. The Journal of Organic Chemistry, 66(16), 5459-5468. [Link]
-
Thompson, R. E., & Muir, T. W. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. [Link]
-
Sibi, M. P., & Liu, M. (2002). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Journal of the American Chemical Society, 124(44), 13196-13197. [Link]
-
Perczel, A., & Csizmadia, I. G. (1994). Peptide models 6. New .beta.-turn conformations from ab initio calculations confirmed by x-ray data of proteins. Journal of the American Chemical Society, 116(16), 7435-7436. [Link]
-
Sharma, A., & Kumar, V. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Fiori, K. W., & Miller, S. J. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(11), 1034-1048. [Link]
-
Ovadia, O., Biron, E., & Gilon, C. (2011). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 54(23), 8047-8057. [Link]
-
Riaz, N. N., Rehman, F. U., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
-
Awang, K., & Arai, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(10), 1334-1348. [Link]
-
Aapptec. (n.d.). N-Methyl Amino Acids. [Link]
-
Aurelio, L., & Aguilar, M. I. (2004). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 11(24), 3225-3243. [Link]
-
Marton, Z., & Fulop, F. (2018). Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]
-
Riaz, N. N., Rehman, F. U., & Ahmad, M. M. (2017). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]
-
Perczel, A. (n.d.). Conformational studies of β-amino acids, oligo- and polypeptides. Eötvös Loránd University. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). Role of peptidomimetics for new drug discovery. [Link]
-
ResearchGate. (2011). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. [Link]
-
Seebach, D., & Gademann, K. (1999). Beta-peptides: twisting and turning. Chimia, 53(11), 503-509. [Link]
-
Aleman, C., & O'Shea, K. E. (2012). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Molecular Bioscience, 2(4), 113-120. [Link]
-
ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. [Link]
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub [sci-hub.kr]
- 4. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
Foreword: The Senior Application Scientist's Perspective
An In-depth Technical Guide to the Applications of Fmoc-Protected β-Amino Acids
In the dynamic landscape of peptide science, our quest for greater therapeutic efficacy and molecular stability is relentless. We constantly push the boundaries of nature's toolkit, seeking to engineer molecules with enhanced properties. Among the most promising innovations in this pursuit are β-amino acids. By introducing a single extra carbon into the amino acid backbone, we unlock a world of possibilities—peptides that resist enzymatic degradation, fold into novel and stable structures, and exhibit potent biological activities.
This guide is crafted from a field-proven perspective, designed for fellow researchers, scientists, and drug development professionals. It is not merely a collection of protocols but a deep dive into the why—the causality behind our experimental choices and the foundational principles that make Fmoc-protected β-amino acids such a transformative class of building blocks. Herein, we will explore their synthesis, diverse applications, and the future they are helping to build, one meticulously coupled monomer at a time.
Chapter 1: Foundational Principles: Understanding Fmoc-Protected β-Amino Acids
The Strategic Advantage of the Fmoc Group in Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), especially for sensitive or structurally complex peptides.[1][][3][4] Its utility stems from its unique chemical properties. An Fmoc-amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc protecting group.[3] This protection is vital to prevent self-polymerization during the coupling reaction.[4][5]
The key to the Fmoc strategy lies in its cleavage mechanism. The Fmoc group is exceptionally labile to basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][6] The deprotection occurs via a β-elimination reaction, which is a mild and orthogonal process to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) commonly used.[][7] This orthogonality is the strategic linchpin of Fmoc chemistry; it allows for the selective deprotection of the N-terminus without disturbing the side-chain protections, thus preserving the integrity of the growing peptide chain.[3]
Caption: Mechanism of Fmoc deprotection by piperidine.
The World of β-Amino Acids: Beyond Nature's Alphabet
β-amino acids are structural isomers of their natural α-amino acid counterparts. They possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration has profound structural and functional consequences. Oligomers of β-amino acids, known as β-peptides, are resistant to degradation by proteases, a major hurdle for the therapeutic application of natural peptides.[8][9]
There is significant structural diversity among β-amino acids. They can be substituted at the Cα (β²) or Cβ (β³) positions, or the backbone can be constrained within a cyclic structure (e.g., ACPC).[8] This diversity allows for the construction of a wide array of "foldamers"—non-natural oligomers that fold into well-defined, predictable three-dimensional structures, such as helices, turns, and sheets.[10][11][12]
Caption: Structural comparison of α- and β-amino acids.
Synergy: Why Fmoc Protection is Crucial for β-Amino Acid Monomers
The marriage of Fmoc chemistry and β-amino acids is a highly synergistic one. The mild conditions of the Fmoc-SPPS protocol are ideal for preserving the stereochemical integrity of the often complex and synthetically demanding β-amino acid monomers.[7] Furthermore, the coupling of sterically hindered β-amino acids can be sluggish; the robust and well-optimized coupling reagents used in Fmoc-SPPS, combined with the ability to monitor the reaction in real-time via UV absorbance of the cleaved Fmoc group, ensures high coupling efficiency.[] This combination provides a reliable and flexible platform for synthesizing high-purity β-peptides and other foldamers.[13]
Chapter 2: The Core Application: Solid-Phase Synthesis of β-Peptides and Foldamers
The Engine of Discovery: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[14] The Fmoc-based SPPS workflow is a cyclical process involving two key steps: (1) Nα-Fmoc deprotection and (2) coupling of the next Fmoc-protected amino acid.[15]
Causality in Component Selection:
-
Resins: The choice of resin is critical. For C-terminal peptide acids, a 2-chlorotrityl chloride resin is often preferred as it allows for cleavage under very mild acidic conditions that leave side-chain protecting groups intact. For C-terminal amides, a Rink Amide resin is the standard, requiring stronger acid (e.g., Trifluoroacetic acid, TFA) for cleavage.[5]
-
Coupling Reagents: The formation of the amide bond between two amino acids is not spontaneous and requires an activating agent. Carbodiimides like DCC were used historically, but modern synthesis almost exclusively uses aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, or HCTU.[6][16] These reagents rapidly form an activated ester in situ, minimizing the risk of racemization and leading to high coupling yields, which is especially important for the often less reactive β-amino acids.
Caption: The cyclical workflow of Fmoc-based SPPS.
A Self-Validating Protocol: Step-by-Step Synthesis of a Model β-Peptide
This protocol describes the manual synthesis of a short β-peptide on Rink Amide resin. Each step includes checkpoints to ensure the reaction has proceeded as expected.
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-protected β-amino acids
-
Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM)
-
Reagents: Piperidine, DIPEA (N,N-Diisopropylethylamine), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Equipment: Reaction vessel with a fritted bottom, shaker, nitrogen line.
Methodology:
-
Resin Swelling: Add the Rink Amide resin to the reaction vessel. Wash with DCM (3x), then DMF (3x). Allow the resin to swell in DMF for 30 minutes.
-
Initial Fmoc Deprotection:
-
Drain the DMF. Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF. Agitate for 10 minutes.
-
Validation: A small aliquot of the drained solution can be tested with a UV spectrophotometer. A strong absorbance around 301 nm confirms the release of the Fmoc-dibenzofulvene adduct.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Validation: Perform a Kaiser test. A positive test (deep blue beads) confirms the presence of a free primary amine.
-
-
First Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-β-amino acid (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. (Note: β-amino acids may require longer coupling times than α-amino acids).
-
-
Post-Coupling Wash: Wash the resin with DMF (3x).
-
Validation: Perform a Kaiser test. A negative test (colorless/yellow beads) indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.
-
-
Iterative Cycles: Repeat steps 2 through 5 for each subsequent β-amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, wash the resin with DCM (3x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Chapter 3: Revolutionizing Drug Discovery: β-Peptides as Therapeutic Modalities
The unique properties of β-peptides make them exceptionally powerful tools in medicinal chemistry and drug development.[13][17]
Mimicking Nature, Resisting Degradation: β-Peptides as Peptidomimetics
Many disease pathways are mediated by protein-protein interactions (PPIs).[9] Often, the interface of these interactions involves a short helical peptide segment. While synthetic α-peptides mimicking these segments can inhibit PPIs, their therapeutic potential is crippled by rapid proteolytic degradation.[8]
β-peptides offer a robust solution. They can be designed to fold into stable helices that project side chains in a spatial arrangement that mimics the key residues of an α-helical binding partner.[18] These β-peptide foldamers can act as potent PPI inhibitors with the crucial advantage of being almost completely resistant to proteolysis, leading to significantly improved pharmacokinetic profiles.[8][19] Notable successes include the development of β-peptides that inhibit the p53-MDM2 interaction, which is critical in cancer, and the interaction between Bcl-2 family proteins to modulate apoptosis.[18]
A New Fold in Medicine: β-Peptide Foldamers as Novel Therapeutics
The ability to create stable, predictable secondary structures opens the door to designing therapeutics de novo.[10]
-
Antimicrobial Agents: One of the most advanced applications is in the development of antimicrobial peptides. By arranging cationic and hydrophobic residues on opposite faces of a β-peptide helix, researchers have created amphiphilic structures that selectively disrupt bacterial cell membranes without harming mammalian cells.[10]
-
Antiviral Agents: β-peptides have been designed to mimic the helical domains of viral fusion proteins. For instance, β-peptides targeting the gp41 protein of HIV can inhibit the conformational changes necessary for the virus to fuse with a host cell, effectively blocking infection.[18][20]
Quantitative Insights: A Comparative Analysis
| Property | Standard α-Peptide | β-Peptide / α/β-Peptide | Rationale / Causality |
| Proteolytic Stability | Low (minutes in serum) | High (many hours to days) | The unnatural peptide backbone is not recognized by protease enzymes.[8] |
| Secondary Structure | Often unstable in short sequences | Can form highly stable, predictable helices/sheets | Constrained backbone dihedrals and different hydrogen bonding patterns promote stable folding.[11] |
| Immunogenicity | Can be high | Generally low | The non-natural structure is less likely to be recognized by the immune system. |
| Cell Permeability | Generally low | Can be engineered for improved uptake | Side chain modifications and overall structural properties can be tuned to enhance membrane translocation.[19] |
Chapter 4: Emerging Frontiers: Beyond Drug Discovery
Engineering at the Nanoscale: β-Peptides in Materials Science
The self-assembly properties of peptides can be harnessed to create novel biomaterials. Fmoc-protected amino acids, including β-amino acids, can self-assemble into nanostructures like nanofibers and nanotubes, which can then form hydrogels.[1][3] These hydrogels are biocompatible and have potential applications in:
-
Tissue Engineering: Serving as scaffolds that mimic the extracellular matrix to support cell growth.[3]
-
Controlled Drug Delivery: Encapsulating therapeutic agents for sustained release.[3]
Tools for Chemical Biology
The stability and structural diversity of β-peptides make them excellent tools for probing biological systems. They can be synthesized with fluorescent tags, affinity labels, or other modifications to study PPIs, enzyme function, and cellular processes without the complication of rapid degradation that plagues α-peptide probes.[3][7]
Conclusion: The Future is Folded: A Horizon of Opportunities
Fmoc-protected β-amino acids are far more than just a chemical curiosity; they are enabling building blocks that have fundamentally expanded the scope of peptide science. They provide a direct, rational pathway to overcoming the central challenge of proteolytic instability, transforming transient peptide ligands into viable drug candidates. The ability to design and build entirely new, folded molecular architectures with tailored functions opens up therapeutic avenues that were previously inaccessible. As our understanding of the principles of β-peptide folding deepens and our synthetic methodologies become even more refined, the applications for these remarkable molecules in medicine, materials science, and beyond will only continue to grow.
References
- Vertex AI Search. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?
- National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis.
- ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
- National Institutes of Health (NIH). Folding and function in α/β-peptides: Targets and therapeutic applications.
- ChemPep. Overview of Fmoc Amino Acids.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Frontiers. Folded Synthetic Peptides for Biomedical Applications.
- Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids.
- National Institutes of Health (NIH). Foldamers as versatile frameworks for the design and evolution of function.
- National Institutes of Health (NIH). β-Peptides as inhibitors of protein–protein interactions.
- ACS Publications. Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry.
- PubMed. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Journal of the American Chemical Society. Inhibiting HIV Fusion with a β-Peptide Foldamer.
- ACS Publications. β-Peptoid Foldamers at Last. Accounts of Chemical Research.
- RSC Publishing. Unnatural helical peptidic foldamers as protein segment mimics.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chempep.com [chempep.com]
- 17. researchgate.net [researchgate.net]
- 18. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Fmoc-3-amino-3-methyl-butyric acid solubility data
An In-depth Technical Guide on the Solubility of Fmoc-3-amino-3-methyl-butyric acid
Abstract
This technical guide offers a comprehensive analysis of the solubility of this compound, a crucial building block in modern peptide chemistry. While specific quantitative solubility data for this β-amino acid is not extensively documented in public literature, this guide synthesizes information from general principles of Fmoc-amino acid chemistry, data on its structural isomer Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), and established laboratory practices. We delve into the physicochemical properties of the molecule, the key factors governing its solubility in solvents relevant to peptide synthesis, and the practical implications for researchers. A detailed, step-by-step protocol for the empirical determination of solubility is provided to empower scientists to generate precise data for their specific applications. This document is intended for researchers, chemists, and drug development professionals who utilize non-canonical amino acids to design novel peptides with enhanced stability and unique structural properties.[1][2]
Introduction: The Role of Steric Hindrance and Solubility in Peptide Synthesis
The synthesis of peptides with tailored properties often requires the incorporation of unnatural amino acids. This compound is one such building block, a β-amino acid derivative whose gem-dimethyl group on the β-carbon introduces significant conformational constraints into a peptide backbone. This structural feature is invaluable for designing peptides with enhanced stability against enzymatic degradation and for mimicking or stabilizing specific secondary structures like helices and turns.[3][]
The success of incorporating this or any amino acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility.[5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group, while essential for the SPPS workflow, imparts a significant hydrophobic character to the amino acid.[6] Inadequate solubility of an Fmoc-amino acid in the reaction solvent can lead to several critical issues:
-
Incomplete Coupling Reactions: Poor dissolution results in lower effective concentrations of the activated amino acid, leading to slow or incomplete reactions and the formation of deletion sequences.[5]
-
Aggregation: Hydrophobic interactions, especially with bulky side chains, can cause the peptide-resin to aggregate, hindering reagent access.[7]
-
Clogging of Automated Synthesizers: Precipitation of the Fmoc-amino acid can block tubing and filters in automated synthesis equipment.
This guide provides a foundational understanding of the solubility characteristics of this compound, enabling researchers to optimize their synthesis protocols and achieve higher purity and yield of their target peptides.[2]
Physicochemical Properties
Understanding the basic molecular characteristics of this compound is the first step in predicting its behavior in different solvent systems.
| Property | Value | Source |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | [1] |
| CAS Number | 244031-65-0 | [2] |
| Molecular Formula | C₂₀H₂₁NO₄ | [2] |
| Molecular Weight | 339.39 g/mol | [2] |
| Appearance | White powder or off-white solid | [2] |
| Structure | A β-amino acid with a gem-dimethyl group at the Cβ position. |
Core Principles Governing Solubility
The solubility of an Fmoc-protected amino acid is a complex interplay between its constituent parts and the properties of the solvent. The key is to match the polarity and interaction potential of the solute with the solvent.
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 10-20 mg of this compound into a tared glass vial. Record the exact mass.
-
Initial Solvent Addition: Using a calibrated pipette, add a small, precise volume of the solvent (e.g., 100 µL). Cap the vial securely.
-
Equilibration: Vigorously vortex the mixture for 1-2 minutes. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C) for at least 1-2 hours to ensure it reaches equilibrium. Visually inspect for any undissolved solid.
-
Titration (If Dissolved): If all the solid dissolves, add another accurately weighed portion of the solute and repeat Step 3. Continue this process until a small amount of solid remains undissolved, indicating a saturated solution.
-
Titration (If Not Dissolved): If solid remains, add another small, precise aliquot of solvent (e.g., 10 µL). Record the new total volume. Repeat Step 3. Continue this solvent addition until all the solid just dissolves.
-
Calculation (from Step 5): The solubility is the total mass of the solute divided by the total volume of solvent required for complete dissolution. Express the result in mg/mL or convert to Molarity (M).
-
High-Accuracy Method (from Step 4): If a saturated solution with excess solid is present after equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid. Carefully extract a known volume of the clear supernatant and determine its concentration using a pre-calibrated analytical technique like HPLC. This method provides the most accurate solubility value.
Implications and Best Practices in SPPS
-
Solvent Selection: For coupling reactions involving this compound, DMF or NMP should be considered the primary solvents due to their excellent solvating power for a wide range of Fmoc-amino acids. [8][]* Pre-activation: When preparing the activated amino acid solution (e.g., with HBTU/DIPEA or HATU/HOAt), ensure the Fmoc-amino acid is fully dissolved before adding the activating reagents. [7][10]Pre-activation for 5-10 minutes is a common practice. [8]* Troubleshooting Low Coupling Efficiency: If peptide sequencing reveals a deletion at the position where this amino acid was to be incorporated, poor solubility should be a primary suspect. Consider increasing the solvent volume, gently warming the reaction vessel (if the chemistry allows), or switching to a stronger solvent like NMP or a DMF/DMSO mixture.
-
"Difficult" Sequences: The steric bulk of the gem-dimethyl group can contribute to aggregation-prone "difficult" sequences. Using chaotropic salts, high temperatures, or specialized solvents may be necessary in such cases.
Conclusion
This compound is a valuable tool for peptide chemists seeking to impose structural control on synthetic peptides. While its solubility profile is not yet extensively published, a thorough understanding of the physicochemical drivers—dominated by the hydrophobic Fmoc and gem-dimethyl groups—allows for rational solvent selection. Based on data from its close isomer, Fmoc-Aib-OH, excellent solubility is expected in standard SPPS solvents like DMF and NMP. For any new or unconventional solvent system, the provided experimental protocol offers a reliable method to determine precise solubility, thereby mitigating risks of synthesis failure and ensuring the successful creation of novel, high-purity peptides.
References
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuJnC2ElSDyTNfnjZPJOBXcqSQANJvCgBsnSsWzDjp9k6tPr-vZeMcgXUXF0U3CgK2PblCZyfHIT4r-DZEw-E2rUQCWBnliW2HdxGrDOeNsNhf1D6gvCjx7OXeDLWKd-IV_KTEC9v0T-qhCYRetjOO5HZCc_UhpVgSYvkE27AKD_z8bKDYu4YJalWK6VBqf-mHwhup4tm_ZMRsrlIWeZPqP4wnxwZe4bBGboZm6a5f]
- Fmoc-Aib-OH | Amino Acid Derivative. MedchemExpress.com. [URL: https://www.medchemexpress.com/fmoc-aib-oh.html]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences. [URL: https://www.bocsci.com/blog/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol/]
- Fmoc-Aib-OH | 94744-50-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717521.htm]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz-GdN6QoPAn2f-Z1hPWatua9c3wdBXAstSBzLRedhKsO0DnrXYa1xKe9E4ewVJD7q_pEDSU_iQfuyGUcKpqX4C9vs-zPqxnsA63KZnUKR5F7idKTvKu8cUjusZUW8xM7FpoSYoRO518bB9_iOqwCA7y8jskCwra8pnc7G_6DfJHLvxnSMt03VDwxei7BLpmL8-DNZmCGh_VS4R26xIhvlz1Em74oi5k2FkDJoUqjhUsSUCFgfgOw5COL-ZMAfIXAeSlbUUCBDnb1NHzGBzusq24k=]
- Fmoc-Aib-OH Novabiochem 94744-50-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852100]
- Fmoc-Aib-OH. Matrix Innovation. [URL: https://www.matrix-innovation.com/amino-acids/fmoc-l-amino-acids/fmoc-aib-oh]
- Manual multiple synthesis methods | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [URL: https://academic.oup.com/book/525/chapter/139975762]
- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGPZOfhUCz_bLbkVA67zc4CgZXcQYcmGuyxSVcKS-_RsNpvpUJZ79K3EemKTzpk_vY1gfYG6P8otWos5RexmjrOJrsQJFNAJzboneP7idjuOqksc026ImBC6Znm4HMum6T989Sd_fMbjhTHBM3u_bxlPiGu3VDHQnIaoC5jE7ey55AW_qzrkKFX_33vUJM_gIVgtySc1kssEza1rFphLv8KYXMieoJJruIpoP_A0VYT_EkvfvH3DpmPxH2STwAecbD-mMFFbfiFioY0U_2pjnO4b2fKFWlz5Jb-PXC]
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52528735_EN.htm]
- This compound | 244031-65-0. J&K Scientific. [URL: https://www.jk-sci.com/Fmoc-3-amino-3-methyl-butyric-acid_22754.html]
- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-3-amino-3-methyl-butyric-acid]
- Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [URL: https://www.openaccesspub.org/article/2099]
- Fmoc-α-aminoisobutyric acid. Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-a-aminoisobutyric-acid]
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [URL: https://www.researchgate.
- Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-Fmoc-protected-amino-acids-used-in-Project-C_tbl2_359301292]
- Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences. [URL: https://www.bocsci.
- Fmoc-Aib-OH | Amino Acid Derivative. MedchemExpress.com. [URL: https://www.medchemexpress.com/fmoc-aib-oh.html?locale=ko]
- Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00156]
- (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/r-s-fmoc-2-amino-3-methyl-3-phenyl-butyric-acid-1429944-84-9]
- Fmoc amino acids. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/fmoc-amino-acids?focus=products&page=1&perpage=30&sort=relevance&term=fmoc%20amino%20acids&type=product_name]
- CAS 94744-50-0 Fmoc-α-aminoisobutyric acid. BOC Sciences. [URL: https://www.bocsci.com/fmoc-a-aminoisobutyric-acid-cas-94744-50-0-item-382970.html]
- Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://www.altabioscience.com/spps/fmoc-amino-acids/]
- 2-Aminoisobutyric acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Aminoisobutyric_acid]
- 3-Amino-3-methyl-butyric acid. Key Organics. [URL: https://www.keyorganics.net/product/3-amino-3-methyl-butyric-acid]
- Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Cheméo. [URL: https://www.chemeo.com/cid/43-080-6/Butanoic-acid-3-methyl-.php]
- 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760933]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Note: A Robust Protocol for the Solid-Phase Synthesis of Peptides Containing Fmoc-3-amino-3-methyl-butyric Acid
Introduction: The Significance of α,α-Disubstituted Amino Acids in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance the therapeutic potential of peptide-based candidates. Among these, α,α-disubstituted amino acids, such as 3-amino-3-methyl-butyric acid (also known as α-aminoisobutyric acid, Aib), are of particular interest. The gem-dimethyl group on the α-carbon introduces significant conformational constraints, promoting stable helical secondary structures in peptides.[1] This pre-organization can lead to increased receptor binding affinity, enhanced metabolic stability by shielding the peptide backbone from proteolytic degradation, and improved pharmacokinetic profiles.[2] Fmoc-3-amino-3-methyl-butyric acid is a key building block for introducing these advantageous properties into synthetic peptides.[2]
However, the very feature that imparts these benefits—the steric bulk of the gem-dimethyl group—presents considerable challenges during solid-phase peptide synthesis (SPPS).[3] This application note provides a comprehensive, field-proven protocol for the efficient incorporation of this compound into peptide chains using Fmoc/tBu chemistry. We will delve into the causality behind the necessary protocol modifications and offer detailed, step-by-step instructions to empower researchers to overcome the synthetic hurdles associated with this sterically hindered amino acid.
The Synthetic Challenge: Overcoming Steric Hindrance
Standard Fmoc-SPPS protocols are often inefficient when dealing with α,α-disubstituted amino acids.[3] The primary obstacle is the steric hindrance imposed by the two methyl groups on the α-carbon. This bulkiness impedes the approach of both the activated carboxyl group of the incoming amino acid and the deprotecting agent, piperidine. Consequently, both the coupling and the Fmoc-deprotection steps are significantly slower and more challenging than with standard proteinogenic amino acids.[4]
Failure to address these kinetic limitations can lead to:
-
Incomplete couplings: Resulting in deletion sequences, where the hindered residue is skipped.
-
Incomplete Fmoc deprotection: Leading to the capping of the peptide chain and truncation of the final product.
Therefore, a successful synthesis strategy requires optimized conditions that provide sufficient energy and time for these reactions to proceed to completion.
Recommended Reagents and Materials
-
Resin: Standard resins for Fmoc-SPPS are suitable (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl chloride for C-terminal acids).
-
Amino Acids: High-quality Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt, Boc, tBu).[5]
-
This compound
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF.
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) or Reagent B (TFA/Phenol/Water/TIPS - 88:5:5:2).[6]
-
Precipitation Solvent: Cold Diethyl Ether.
Core Synthesis Cycle: Standard vs. Modified for Hindered Residues
The fundamental steps of Fmoc-SPPS remain the same: deprotection of the N-terminal Fmoc group followed by coupling of the next amino acid.[7] However, for this compound, the conditions within these steps must be intensified.
Visualizing the Workflow
The following diagrams illustrate the standard SPPS cycle and the necessary modifications for incorporating sterically hindered residues like 3-amino-3-methyl-butyric acid.
Detailed Protocols
Protocol 1: Coupling of this compound
The key to a successful coupling is the use of a potent activation method and providing enough energy to overcome the steric barrier. Microwave-assisted synthesis is highly recommended as it can significantly accelerate difficult couplings.[4][8]
| Parameter | Standard Coupling | Microwave-Assisted Coupling |
| Fmoc-Aib-OH (equiv.) | 4 | 4 |
| Coupling Reagent (equiv.) | 4 (HATU) or 4 (DIC/Oxyma) | 4 (DIC/Oxyma) |
| Base (equiv.) | 8 (DIPEA or Collidine) | 4 (DIPEA or Collidine) |
| Reaction Time | 2 x 2 hours (Double Coupling) | 2 x 15-30 min at 75°C |
| Temperature | Room Temperature | 75°C (Max Power 25W) |
Step-by-Step Methodology (Microwave-Assisted):
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture: In a separate vessel, dissolve this compound (4 equiv.), DIC (4 equiv.), and OxymaPure (4 equiv.) in DMF. Note: Pre-activation for 2-5 minutes can be beneficial.[9]
-
First Coupling: Add the activation mixture to the resin. If using a base like DIPEA, add it to the resin just before the activation mixture. Perform the coupling in a microwave peptide synthesizer for 15-30 minutes at 75°C.[10]
-
Wash: Wash the resin with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed to the second coupling.
-
Second Coupling: Prepare a fresh activation mixture and repeat the coupling step under the same conditions.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
Causality: The combination of DIC/Oxyma provides a highly reactive activated ester intermediate.[11] Microwave energy provides efficient and uniform heating, which increases molecular motion and provides the necessary activation energy to overcome the steric repulsion, driving the reaction to completion in a shorter timeframe.[4] A double coupling strategy ensures that any unreacted sites from the first coupling are capped in the second, maximizing the yield of the desired full-length peptide.
Protocol 2: Fmoc Deprotection
Complete removal of the Fmoc group from the newly coupled 3-amino-3-methyl-butyric acid is critical. Standard deprotection times are often insufficient.
| Parameter | Standard Deprotection | Extended Deprotection for Hindered Residues |
| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Reaction Time | 1 x 1 min + 1 x 7 min | 2 x 30 minutes |
| Temperature | Room Temperature | Room Temperature or 35°C |
Step-by-Step Methodology:
-
Initial Treatment: Add the 20% piperidine in DMF solution to the resin and agitate for 30 minutes at room temperature.
-
Drain and Repeat: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for another 30 minutes.
-
Wash: Thoroughly wash the resin with DMF (5-7 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]
-
Monitoring: A colorimetric test (e.g., Chloranil test) can be performed on a small sample of the washed resin to confirm the presence of a free secondary amine, indicating successful deprotection.
Causality: The steric bulk around the nitrogen atom of the 3-amino-3-methyl-butyryl residue hinders the approach of the piperidine base. Extending the reaction time and performing a double deprotection ensures that the base has sufficient opportunity to access and abstract the acidic proton on the fluorenyl group, initiating the β-elimination reaction for Fmoc removal.[12]
Protocol 3: Cleavage and Final Deprotection
The final cleavage from the resin and removal of side-chain protecting groups is typically performed with a strong acid, most commonly trifluoroacetic acid (TFA).[13] The presence of α,α-disubstituted amino acids does not generally necessitate a change in the cleavage cocktail itself, but the overall properties of the peptide might require slightly longer cleavage times to ensure complete removal of all protecting groups. Peptides rich in arginine, for instance, may require longer cleavage times for complete deprotection of the Pbf group.[6][14]
Recommended Cleavage Cocktail (Reagent K):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Step-by-Step Methodology:
-
Resin Preparation: Wash the fully synthesized, N-terminally deprotected peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.[13]
-
Cleavage: Add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin).
-
Reaction: Stopper the reaction vessel and allow it to stir at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence; a test cleavage on a small amount of resin is recommended.[13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Causality: The TFA cleaves the peptide from the acid-labile linker and simultaneously removes acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu).[5] The "scavengers" (phenol, water, thioanisole, EDT) in the cocktail are crucial for trapping the highly reactive cationic species generated during the deprotection process, thereby preventing side reactions such as re-attachment to the peptide or modification of sensitive residues like tryptophan and methionine.[6]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Deletion of Hindered Residue | Incomplete coupling. | Use the double coupling protocol, preferably with microwave assistance. Confirm completion with a Kaiser test before proceeding. |
| Peptide Truncation at Hindered Residue | Incomplete Fmoc deprotection. | Implement the extended, double deprotection protocol. |
| Low Purity of Crude Peptide | Aggregation during synthesis. | Consider using a more polar solvent mixture or performing the synthesis at a slightly elevated temperature (non-microwave). |
| Incomplete Side-Chain Deprotection | Insufficient cleavage time. | Increase the cleavage time to 4 hours. For peptides with multiple Arg(Pbf) groups, consider even longer times.[14] |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with strategic modifications to standard SPPS protocols. By understanding the underlying challenge of steric hindrance and implementing intensified coupling conditions—such as double coupling with potent activators and microwave assistance—along with extended Fmoc deprotection times, researchers can harness the benefits of α,α-disubstituted amino acids. This robust protocol provides a reliable framework for synthesizing conformationally constrained peptides, paving the way for the development of next-generation peptide therapeutics with enhanced stability and bioactivity.
References
-
Nowick, J.S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Verdolino, V., et al. (2014). Synthesis of Stabilized Alpha-Helical Peptides. Methods in Molecular Biology, 1188, 33-50. Available at: [Link]
-
Farnsworth, D. (2023). How long should I let my cleavage reaction stir at room temperature? Biotage. Available at: [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
-
El-Faham, A., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 20(6), 10974-10987. Available at: [Link]
-
CEM Corporation. (2018). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AP0150-2018-09. Available at: [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. Available at: [Link]
-
Jad, Y. E., et al. (2020). Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to. RSC Advances, 10(49), 29471-29479. Available at: [Link]
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 18(4), 307-320. Available at: [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]
-
Luxembourg Bio Technologies Ltd. Peptide/Amide bond Synthesis – OxymaPure®. Available at: [Link]
-
Tsurupa, G., et al. (2001). STRUCTURAL BASIS FOR SEQUENTIAL CLEAVAGE OF FIBRINOPEPTIDES UPON FIBRIN ASSEMBLY. The Journal of Biological Chemistry, 276(30), 28579-28586. Available at: [Link]
-
Vazquez, M. E., et al. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis? ResearchGate. Available at: [Link]
-
Scholtz, J. M., & Baldwin, R. L. (1992). The mechanism of alpha-helix formation by peptides. Annual Review of Biophysics and Biomolecular Structure, 21, 95-118. Available at: [Link]
-
Bacsa, B., et al. (2007). Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. Journal of Peptide Science, 13(4), 256-261. Available at: [Link]
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249. Available at: [Link]
-
Avlonitis, N., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3589. Available at: [Link]
-
Evanno, L., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Sketchy. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. Available at: [Link]
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. oxymapure.com [oxymapure.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biotage.com [biotage.com]
incorporation of Fmoc-3-amino-3-methyl-butyric acid into peptides
< APPLICATION NOTE & PROTOCOL
Abstract
This document provides a comprehensive guide for the successful incorporation of Fmoc-3-amino-3-methyl-butyric acid (Fmoc-α-methyl-β-alanine) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As an α,α-disubstituted amino acid, this residue presents significant steric challenges that can lead to incomplete couplings and low-yield synthesis if standard protocols are employed.[1] We will detail the underlying chemical principles, optimized protocols using high-efficiency coupling reagents, and robust analytical methods for verification. The primary goal is to equip researchers with the necessary strategies to overcome the hurdles associated with sterically hindered amino acids, thereby enabling the synthesis of novel peptidomimetics with constrained conformations.
Introduction: The Significance of Steric Hindrance
This compound is a non-proteinogenic amino acid characterized by a gem-dimethyl substitution at its α-carbon. This structural feature is analogous to the well-studied α-aminoisobutyric acid (Aib).[2] The incorporation of such residues into a peptide backbone is a powerful strategy in medicinal chemistry for several reasons:
-
Conformational Rigidity: The steric bulk of the gem-dimethyl group severely restricts the available dihedral angles (phi/psi) of the peptide backbone. This restriction strongly promotes the formation of stable secondary structures, such as α-helices and 3₁₀-helices.[3]
-
Enhanced Proteolytic Stability: The non-natural structure and steric shielding make peptide bonds involving α,α-disubstituted amino acids significantly less susceptible to cleavage by proteases, which is a critical attribute for therapeutic peptides.[2]
-
Improved Pharmacokinetics: By stabilizing a bioactive conformation and resisting enzymatic degradation, peptides containing these residues can exhibit improved half-lives and bioavailability.[2]
However, the very steric hindrance that provides these advantages also makes the formation of the amide bond a significant synthetic challenge. Standard coupling reagents often result in slow reaction rates and low yields.[4][5] This note provides optimized protocols to address these difficulties.
The Challenge: Overcoming Steric Hindrance in SPPS
The primary obstacle in coupling this compound is the steric congestion around both the incoming carboxylic acid and the N-terminal amine of the resin-bound peptide. This congestion impedes the approach of the activated carboxyl group to the amine, slowing down the reaction. Inefficient coupling can lead to deletion sequences, which are difficult to separate from the target peptide.
To overcome this, the chosen coupling strategy must be highly efficient. This is achieved by using potent activating reagents that form highly reactive intermediates, thereby accelerating the coupling reaction to outcompete potential side reactions.[4][6] Microwave-assisted SPPS can also be employed to drive difficult couplings to completion by using microwave energy.[5]
Recommended Materials & Reagents
-
Resin: Rink Amide or Wang resin (100-200 mesh).
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Additives/Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Precipitation: Cold diethyl ether.
Detailed Synthesis Protocol
This protocol assumes a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Preparation and Swelling
-
Place the resin (e.g., 167 mg of 0.6 mmol/g Rink Amide resin) into a peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30-60 minutes with gentle agitation.[2]
-
Drain the DMF.
Standard Fmoc-Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Coupling of this compound (Critical Step)
Due to steric hindrance, a standard DIC/Oxyma coupling is often insufficient. The use of a potent uronium salt-based reagent like HATU is strongly recommended.[4]
Method A: HATU Activation (Recommended)
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 3 mL of DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, extending the time or performing the reaction at a slightly elevated temperature (35-40°C) can be beneficial.
-
After coupling, drain the solution and wash the resin with DMF (3 x 5 mL).
Post-Coupling Quality Control: The Kaiser Test
It is crucial to verify the completion of the coupling reaction before proceeding.
-
Take a small sample of the resin beads (5-10 mg).
-
Wash the beads thoroughly with DCM and then MeOH to remove residual DMF.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
-
If the test is positive (blue beads), the coupling is incomplete. In this case, a double coupling is necessary. Repeat step 4.3.
Workflow Visualization
The following diagram illustrates the key steps for incorporating a sterically hindered amino acid.
Caption: Workflow for coupling sterically hindered amino acids.
Coupling the Subsequent Amino Acid
Coupling an amino acid onto the newly incorporated 3-amino-3-methyl-butyric acid residue can also be challenging due to the hindered nature of its amine. It is recommended to use the same potent HATU activation protocol (Step 4.3) for the subsequent residue as well to ensure high coupling efficiency.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and MeOH (3x).
-
Dry the resin under a high vacuum for at least 1 hour.
-
Add the cleavage cocktail (e.g., 5 mL of 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin.
-
Agitate at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Precipitate the crude peptide by adding 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the final peptide pellet under vacuum.
Analysis and Characterization
Successful incorporation must be verified analytically.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for assessing the purity of the crude peptide.[8] A single major peak indicates a successful synthesis, while the presence of multiple peaks may suggest deletion sequences or other impurities.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the synthesized peptide.[8] The observed mass should match the theoretical calculated mass.
| Compound/Residue | Formula | Monoisotopic Mass (Da) |
| This compound | C₂₁H₂₃NO₄ | 353.16 |
| Residual mass in peptide | C₆H₁₁NO | 113.08 |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete coupling due to steric hindrance. | Perform a second coupling (double coupling) using fresh reagents. Consider extending the coupling time or increasing the temperature to 35-40°C. |
| Multiple Peaks in HPLC | Deletion sequences from incomplete couplings. | Optimize coupling conditions as above. Ensure Fmoc-deprotection is complete before each coupling step. |
| Low Final Yield | Poor coupling efficiency at multiple steps; loss during workup. | Use potent coupling reagents (HATU) for all hindered couplings. Ensure peptide is fully precipitated before decanting ether. |
| Guanidinylation of N-terminus | Excess HATU present before the carboxylic acid is fully activated. | Pre-activate the amino acid with HATU for 1-2 minutes before adding to the resin. Avoid using a large excess of HATU.[4] |
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-Aib-OH. BenchChem.
- Ross, V. G., et al. (n.d.). Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. PMC - NIH.
- Valle, G., et al. (1988). Conformational effects of chiral alpha,alpha-dialkyl amino acids. I. C-terminal tetrapeptides of emerimicin containing alpha-ethylalanine. PubMed.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- Niu, D., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed.
- El-Faham, A., & Albericio, F. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
- Okuyama, K., et al. (2025). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate.
- Bochem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- Propeptide. (2022). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Propeptide.
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. ijsra.net [ijsra.net]
Application Notes and Protocols for Fmoc-3-Amino-3-Methyl-Butyric Acid Coupling in SPPS
Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation
In the realm of Solid-Phase Peptide Synthesis (SPPS), the incorporation of sterically hindered amino acids, such as Fmoc-3-amino-3-methyl-butyric acid (Fmoc-Aib-OH), presents a significant synthetic hurdle. The gem-dimethyl substitution on the α-carbon of Aib physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This steric hindrance dramatically slows down the kinetics of peptide bond formation, often leading to incomplete coupling reactions when employing standard SPPS protocols.[1][2] The consequences of incomplete coupling are severe, resulting in the accumulation of deletion sequences, which complicates purification and ultimately reduces the overall yield of the target peptide.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the coupling efficiency of Fmoc-Aib-OH in SPPS. We will delve into the mechanistic rationale behind recommended protocols, provide detailed step-by-step experimental workflows, and outline robust analytical methods for monitoring and validating coupling efficiency.
The Critical Role of Coupling Reagents in Overcoming Steric Hindrance
The choice of coupling reagent is paramount when dealing with sterically hindered amino acids. The primary function of a coupling reagent is to activate the carboxylic acid of the incoming amino acid, rendering it susceptible to nucleophilic attack by the free amine of the peptide-resin.[2] For challenging couplings like those involving Fmoc-Aib-OH, the ideal reagent should exhibit rapid activation kinetics and generate a highly reactive activated species to overcome the steric barrier.
Modern coupling reagents, particularly aminium/uronium and phosphonium salts, are generally preferred over traditional carbodiimides for hindered couplings due to their superior efficiency and reduced side reactions.[2] Reagents such as HATU, HBTU, and COMU have demonstrated high efficacy in promoting the coupling of bulky amino acids.[2][3]
Recommended Coupling Protocols for Fmoc-Aib-OH
Based on extensive empirical evidence, a "double coupling" strategy is often necessary to drive the reaction to completion when incorporating Fmoc-Aib-OH.[1] This involves a second, fresh application of the activated amino acid to scavenge any remaining unreacted N-terminal amines on the resin.[1]
Protocol 1: Standard Double Coupling with HATU
This protocol is a robust and widely adopted method for the incorporation of Fmoc-Aib-OH.
Materials:
-
Fmoc-Aib-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Kaiser test kit
Experimental Workflow:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Monitor the deprotection using a UV-Vis spectrophotometer by observing the release of the dibenzofulvene-piperidine adduct.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
First Coupling:
-
In a separate reaction vessel, pre-activate a solution of Fmoc-Aib-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), and DIPEA (6-10 equivalents) in DMF.[4]
-
Immediately add the activated Fmoc-Aib-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
-
Monitoring the First Coupling:
-
Second Coupling:
-
Drain the reaction vessel and wash the resin with DMF (3 times).
-
Repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH, HATU, and DIPEA.
-
Allow the second coupling to proceed for another 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a final Kaiser test. A negative result (yellow or colorless beads) signifies a complete coupling.[1]
-
Thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Workflow for Fmoc-Aib-OH Double Coupling
Caption: Double coupling workflow for Fmoc-Aib-OH incorporation.
Microwave-Assisted SPPS for Enhanced Aib Coupling
The application of microwave energy has emerged as a powerful tool to overcome the challenges associated with the coupling of sterically hindered amino acids.[5] Microwave irradiation can significantly accelerate reaction rates, driving difficult couplings to completion in a fraction of the time required by conventional methods.[5][6]
Protocol 2: Microwave-Assisted Single Coupling with DIC/Oxyma
Recent studies have shown that the combination of Diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl cyanohydroxyiminoacetate) under microwave conditions can facilitate the efficient coupling of consecutive Aib residues.[7][8]
Materials:
-
Fmoc-Aib-OH
-
DIC (Diisopropylcarbodiimide)
-
Oxyma Pure
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Microwave peptide synthesizer
Experimental Workflow:
-
Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1.
-
Coupling Cocktail Preparation: Prepare a solution containing Fmoc-Aib-OH (5 equivalents), Oxyma Pure (5 equivalents), and DIC (10 equivalents) in DMF.[8]
-
Microwave-Assisted Coupling:
-
Add the coupling cocktail to the deprotected peptide-resin in a microwave-compatible reaction vessel.
-
Irradiate the mixture in the microwave synthesizer at a controlled temperature (e.g., 90-100°C) for a short duration (e.g., 10 minutes).[8]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to assess the completeness of the coupling.
-
If the coupling is incomplete, a second microwave-assisted coupling can be performed.
-
Thoroughly wash the resin with DMF.
-
Troubleshooting Incomplete Aib Coupling
Caption: Decision-making process for troubleshooting incomplete Aib coupling.
Quantitative Assessment of Coupling Efficiency
While the qualitative Kaiser test provides rapid in-process feedback, a quantitative assessment of coupling efficiency is crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the cleaved crude peptide are the gold standard for this purpose.[1] The presence and relative abundance of deletion sequences lacking the Aib residue provide a direct measure of coupling inefficiency.
| Coupling Reagent | Coupling Conditions | Yield (%) | Reaction Time | Racemization (%) | Reference |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | [2] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [2] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | [2][9] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | [2] |
| DIC/Oxyma | Automated SPPS, microwave | High | 10 min @ 100°C | Not reported | [8] |
Conclusion and Expert Recommendations
The successful incorporation of this compound into synthetic peptides is achievable with a carefully considered strategy. For routine, room-temperature SPPS, a double coupling protocol utilizing a potent activating agent such as HATU is highly recommended. For researchers equipped with microwave peptide synthesizers, a single, extended coupling with a DIC/Oxyma cocktail offers a rapid and efficient alternative.
In all cases, diligent in-process monitoring with the Kaiser test and post-synthesis analysis by HPLC/MS are critical to ensure the integrity of the final peptide product. By understanding the underlying principles of steric hindrance and employing the optimized protocols detailed herein, researchers can confidently incorporate Aib and other challenging amino acids into their synthetic targets.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
- Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Automated solid-phase concatenation of Aib residues to form long, w
- Comparative study of methods to couple hindered peptides - PubMed - NIH.
- Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents - ResearchG
- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH - Benchchem.
- Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficient Coupling of Fmoc-3-amino-3-methyl-butyric Acid using HATU
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenge of Sterically Hindered Amino Acids
The incorporation of structurally unique amino acids is a cornerstone of modern peptide-based drug discovery, offering pathways to novel therapeutics with enhanced conformational stability, proteolytic resistance, and receptor affinity. Among these, α,α-disubstituted β-amino acids like 3-amino-3-methyl-butyric acid present a formidable synthetic challenge. The gem-dimethyl substitution adjacent to the amine group creates significant steric hindrance, rendering standard amide bond formation methodologies inefficient and prone to failure.
This technical guide provides a comprehensive overview and detailed protocols for the successful coupling of Fmoc-3-amino-3-methyl-butyric acid, leveraging the power of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation aminium-based coupling reagent. We will delve into the mechanistic rationale for HATU's superior efficacy, provide field-proven protocols for both solid-phase and solution-phase synthesis, and offer expert insights into troubleshooting and optimization.
The HATU Advantage: Mechanism of Action
HATU has established itself as the "gold standard" for difficult couplings due to its ability to form a highly reactive OAt-active ester intermediate.[1] This reactivity is crucial for overcoming the high activation energy barrier imposed by sterically demanding substrates like this compound.
The efficacy of HATU is rooted in a two-stage process facilitated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine:
-
Carboxylate Activation: The base deprotonates the carboxylic acid of the Fmoc-amino acid. The resulting carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU.
-
Formation of the OAt-Active Ester: This initial step forms an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to generate the highly reactive OAt-active ester and tetramethylurea as a byproduct. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance, further enhancing the reactivity of the active ester.[1]
-
Nucleophilic Attack: The free amine of the peptide chain or amino acid ester then attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.
This rapid and efficient formation of a highly potent acylating agent is the key to HATU's success where other reagents may fail.
Caption: HATU activation and coupling workflow.
Experimental Protocols
The following protocols provide robust starting points for the coupling of this compound. Optimization may be required based on the specific sequence and substrates.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
20% (v/v) Piperidine in DMF
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
If starting with an Fmoc-protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (5 min, then 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq.) to the solution.
-
Allow the mixture to pre-activate for at least 5-10 minutes at room temperature. A color change (typically to yellow) may be observed.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time compared to standard amino acids is recommended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.[2] A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete coupling.
-
If the Kaiser test is positive (blue beads), extend the reaction time for another 1-2 hours or consider a double coupling (see Troubleshooting).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle or final cleavage.
-
Caption: SPPS workflow for a single coupling cycle.
Protocol 2: Solution-Phase Synthesis
This protocol is suitable for fragment condensation or when SPPS is not desired. Careful monitoring is crucial for success.
Materials:
-
This compound
-
Amine component (e.g., an amino acid ester hydrochloride)
-
HATU
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for extraction (e.g., Ethyl Acetate, DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a dry, inert-atmosphere (N₂ or Ar) flask, dissolve the this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.). If the amine component is a hydrochloride salt, use 3.5 eq. of DIPEA.
-
Stir the mixture for 15-30 minutes at room temperature for pre-activation.
-
-
Coupling Reaction:
-
Add the amine component (1.0-1.2 eq.) to the activated mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 18 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding deionized water.
-
Dilute the mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic phase sequentially with 1 M HCl (2 times), saturated NaHCO₃ (2 times), and brine (1 time). This removes excess base, unreacted starting materials, and water-soluble byproducts like HOAt and tetramethylurea.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.
-
Quantitative Data & Parameter Summary
| Parameter | Solid-Phase (SPPS) | Solution-Phase | Rationale & Expert Insights |
| Fmoc-AA | 3.0 eq. | 1.0 eq. | A large excess in SPPS drives the reaction to completion on the solid support. In solution, near-equimolar amounts are used to maximize atom economy and simplify purification. |
| HATU | 2.9 eq. | 1.1 - 1.2 eq. | Using slightly less HATU than the amino acid in SPPS minimizes the risk of side reactions. A slight excess in solution-phase ensures full activation of the limiting carboxylic acid. |
| Base (DIPEA) | 6.0 eq. | 2.5 - 3.5 eq. | Two equivalents are required per equivalent of HATU to facilitate the reaction mechanism. An additional equivalent is needed if the amine is an HCl salt. |
| Solvent | DMF | Anhydrous DMF, DCM | DMF is an excellent solvent for SPPS due to its polarity and resin-swelling properties. Anhydrous conditions are critical in solution-phase to prevent hydrolysis of the active ester. |
| Reaction Time | 2 - 4 hours | 2 - 18 hours | Steric hindrance necessitates longer reaction times. Monitor closely; excessive time can increase the risk of side reactions. |
| Monitoring | Kaiser Test | TLC / LC-MS | The Kaiser test is a reliable qualitative method for detecting free primary amines on-resin. Chromatographic methods are essential for quantitative monitoring in solution. |
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Inefficient reagent mixing. 3. Peptide aggregation on resin. | 1. Extend Coupling Time: Allow the reaction to proceed for an additional 1-2 hours. 2. Double Couple: After the initial coupling and washing, repeat the entire coupling procedure with a fresh batch of activated amino acid. 3. Increase Temperature: Gently warm the reaction vessel to 35-40°C to disrupt aggregation and improve kinetics. Monitor for potential side reactions. |
| Low Yield in Solution-Phase | 1. Hydrolysis of active ester. 2. Incomplete activation. 3. Impure reagents. | 1. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere. 2. Increase Pre-activation Time: Extend the pre-activation step to 30 minutes to ensure complete formation of the OAt-ester. 3. Use High-Purity Reagents: Verify the quality of HATU and solvents, as contaminants can interfere with the reaction. |
| Guanidinylation Side Product | Excess HATU reacting with the N-terminal amine of the peptide chain. | 1. Stoichiometry Control: Avoid using an excess of HATU relative to the carboxylic acid. A slight deficit (e.g., 0.95 eq.) is often recommended.[3] 2. Pre-activation: The pre-activation step consumes the HATU before the addition of the resin-bound amine, minimizing the opportunity for this side reaction. |
| Racemization | Prolonged exposure of the activated amino acid to the basic reaction medium. | While HATU is known for low racemization rates, for extremely sensitive couplings, consider using a weaker base like 2,4,6-Collidine instead of DIPEA. Also, avoid excessively long coupling times where possible. |
Conclusion
The successful incorporation of sterically hindered amino acids such as this compound is a critical capability in the synthesis of advanced peptide therapeutics. While challenging, the use of HATU provides a reliable and highly efficient solution. By understanding the underlying mechanism, adhering to optimized protocols, and employing careful monitoring and troubleshooting, researchers can confidently navigate these difficult couplings. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis of peptides containing this and other challenging building blocks, ultimately accelerating the development of next-generation peptide-based drugs.
References
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51364-51373. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
Sources
Application Notes and Protocols for Optimized Fmoc Deprotection of Peptides Containing 3-Amino-3-Methyl-Butyric Acid
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The incorporation of α,α-disubstituted amino acids, such as 3-amino-3-methyl-butyric acid (Aib), into peptide sequences is a valuable strategy in medicinal chemistry to induce stable helical conformations and enhance resistance to enzymatic degradation. However, the presence of these sterically hindered residues presents significant challenges during solid-phase peptide synthesis (SPPS), particularly during the Nα-Fmoc deprotection step. The two methyl groups on the α-carbon of Aib create a sterically congested environment around the nitrogen atom, impeding the approach of the base required for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group.
Standard Fmoc deprotection protocols, typically employing 20% piperidine in N,N-dimethylformamide (DMF), often prove inefficient for Aib-containing peptides. This can lead to incomplete deprotection, resulting in deletion sequences and a significant decrease in the overall yield and purity of the target peptide. Furthermore, peptides rich in hydrophobic residues like Aib are prone to on-resin aggregation, which can further limit reagent accessibility and exacerbate the problem of incomplete deprotection.[1]
This application note provides a detailed guide to understanding and overcoming the challenges associated with the Fmoc deprotection of Aib-containing peptides. We will explore the mechanistic basis for the increased difficulty, present optimized deprotection strategies with a focus on the use of stronger, non-nucleophilic bases, and provide a comprehensive, step-by-step protocol for the efficient synthesis of these valuable peptidomimetics.
Mechanistic Insight: Why Standard Deprotection Fails
The standard Fmoc deprotection is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine.[] This is followed by the elimination of the dibenzofulvene (DBF) byproduct, which is then scavenged by the excess amine in the solution to prevent its re-addition to the newly liberated N-terminal amine of the peptide.
In the case of Aib, the steric bulk of the two α-methyl groups physically shields the Fmoc group, hindering the access of the piperidine base. This steric hindrance significantly slows down the rate of proton abstraction, often leading to incomplete deprotection within standard reaction times. The consequence of incomplete deprotection is the capping of the unreacted N-terminus in the subsequent coupling cycle, leading to the formation of deletion peptides, which are often difficult to separate from the desired product during purification.
Optimized Deprotection Strategies for Aib-Containing Peptides
To address the challenge of sterically hindered Fmoc deprotection, several modified protocols have been developed. The most effective and widely adopted strategy involves the use of a stronger, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in conjunction with a nucleophilic scavenger.
The DBU/Piperidine Cocktail: A Powerful Combination
DBU is a significantly stronger base than piperidine, allowing it to more effectively abstract the acidic proton from the fluorene ring, even in a sterically congested environment.[3][4] However, DBU itself is non-nucleophilic and therefore cannot act as a scavenger for the liberated DBF. To prevent the highly reactive DBF from participating in unwanted side reactions, a nucleophilic scavenger must be included in the deprotection solution. Piperidine is an excellent choice for this role.
A commonly used and highly effective deprotection cocktail consists of 2% DBU and 2% piperidine in DMF.[5] In this mixture, DBU serves as the primary deprotecting agent, while piperidine efficiently traps the DBF byproduct. This dual-reagent approach has been shown to significantly improve the efficiency of Fmoc deprotection for difficult sequences, including those containing Aib, leading to higher yields and purities of the final peptide.[3][6]
Comparative Analysis of Deprotection Conditions
The following table summarizes the key differences and expected outcomes when comparing standard deprotection conditions with the optimized DBU/piperidine protocol for Aib-containing peptides.
| Deprotection Condition | Reagents | Typical Reaction Time | Expected Outcome for Aib-Peptides | Potential Side Reactions |
| Standard | 20% Piperidine in DMF | 5-20 minutes | Incomplete deprotection, leading to deletion sequences and low yield. | On-resin aggregation can exacerbate incomplete deprotection. |
| Optimized | 2% DBU / 2% Piperidine in DMF | 5-15 minutes | Efficient and complete deprotection, resulting in higher yield and purity. | Aspartimide formation in sensitive sequences (though less prevalent than with stronger bases alone). |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Fmoc deprotection of Aib-containing peptides using the optimized DBU/piperidine method.
Protocol 1: Optimized Fmoc Deprotection of Aib-Containing Peptides
Materials:
-
Fmoc-protected peptide-resin containing an N-terminal Aib residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) Piperidine in DMF. Prepare fresh daily.
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection Treatment: Add the freshly prepared Deprotection Solution (2% DBU / 2% Piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin suspension at room temperature for 5 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection Treatment: Add a fresh portion of the Deprotection Solution to the resin.
-
Extended Agitation: Agitate the resin suspension at room temperature for an additional 10-15 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Thorough Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents and the DBF-piperidine adduct.
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-amino acid.
Workflow for Optimized Fmoc Deprotection of Aib-Peptides
Caption: Optimized Fmoc deprotection workflow for Aib-peptides.
Monitoring Deprotection Efficiency
To ensure complete Fmoc removal, it is highly recommended to perform a qualitative test for the presence of free primary amines on a small sample of the resin after the washing steps. The Kaiser (ninhydrin) test is a reliable and rapid method for this purpose. A positive Kaiser test (indicated by a dark blue color of the beads and/or solution) confirms the successful deprotection of the N-terminal amine. If the test is negative (yellow or colorless), the deprotection cycle should be repeated.
Troubleshooting and Considerations
-
Peptide Aggregation: For sequences prone to significant aggregation, consider using a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP), or incorporating a small percentage of a chaotropic agent like dimethyl sulfoxide (DMSO) in the DMF.
-
Aspartimide Formation: While the DBU/piperidine cocktail is generally safe, the use of a strong base like DBU can increase the risk of aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences. If this is a concern, consider using a milder deprotection reagent or incorporating protecting groups on the backbone amide nitrogen.
-
Reagent Quality: Always use high-purity, fresh reagents for peptide synthesis. Old or degraded DBU or piperidine can lead to incomplete reactions and the formation of byproducts.
Conclusion
The successful synthesis of peptides containing the sterically hindered amino acid 3-amino-3-methyl-butyric acid requires a departure from standard Fmoc deprotection protocols. The optimized method utilizing a 2% DBU / 2% piperidine cocktail in DMF effectively overcomes the steric hindrance posed by the Aib residue, ensuring complete and efficient Fmoc removal. By implementing the detailed protocol and considering the troubleshooting advice provided in this application note, researchers can confidently incorporate Aib into their peptide sequences, paving the way for the development of novel peptidomimetics with enhanced structural stability and biological activity.
References
-
Tickler, A. T., Barrow, C. J., & Wade, J. D. (2001). Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. [Link]
- Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide Research, 4(3), 194-199.
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Semantic Scholar. (n.d.). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Retrieved from [Link]
-
Hart, M. J., & Hart, M. J. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8123. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Bioactive Peptides Containing 3-Amino-3-Methyl-Butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. Among these, α,α-disubstituted amino acids, such as 3-amino-3-methyl-butyric acid (a close analog of α-aminoisobutyric acid, Aib), are of paramount interest. Their unique structural constraints impart significant advantages, including increased proteolytic stability, induction of stable secondary structures (α- and 3₁₀-helices), and improved receptor binding affinity.[1][2][3] However, the chemical synthesis of peptides containing these sterically hindered residues presents formidable challenges that necessitate specialized protocols and reagents.[4][5] This guide provides a comprehensive overview of the principles, detailed step-by-step protocols for solid-phase peptide synthesis (SPPS), and expert insights into overcoming the synthetic hurdles associated with incorporating 3-amino-3-methyl-butyric acid into bioactive peptides.
Introduction: The Strategic Advantage of α,α-Disubstitution
Peptides are highly specific and biocompatible therapeutic agents, but their application is often limited by poor metabolic stability and lack of defined structure in solution.[1] The introduction of α,α-disubstituted amino acids like 3-amino-3-methyl-butyric acid directly addresses these limitations. The gem-dimethyl groups on the α-carbon sterically shield the adjacent peptide bonds from enzymatic cleavage, significantly enhancing the peptide's half-life in vivo.[2]
Furthermore, the restricted conformational freedom imposed by the disubstituted α-carbon strongly promotes the formation of helical secondary structures.[1][2][3] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for biological targets and enhanced cell penetration capabilities.[1][5][6] The ability of these residues to stabilize helical structures has been exploited in the design of antimicrobial peptides, cell-penetrating peptides, and inhibitors of protein-protein interactions.[1][2][3]
Logical Relationship: Benefits of Incorporating 3-Amino-3-Methyl-Butyric Acid
Caption: Incorporation of 3-amino-3-methyl-butyric acid leads to enhanced peptide properties.
The Synthetic Challenge: Overcoming Steric Hindrance
The primary obstacle in synthesizing peptides with 3-amino-3-methyl-butyric acid is the steric bulk surrounding the carboxyl group. This hindrance dramatically slows down the kinetics of the coupling reaction during standard Solid-Phase Peptide Synthesis (SPPS).[4] Conventional coupling reagents may fail to drive the reaction to completion, leading to low yields and the accumulation of deletion sequences, which are difficult to separate from the target peptide.[7][8]
To overcome this, a combination of highly efficient coupling reagents and optimized reaction conditions is essential. The choice of coupling strategy is the most critical parameter for success.
Selecting the Right Coupling Reagent
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[9] More potent activating agents are required.
| Coupling Reagent Class | Examples | Efficacy with Hindered Residues | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High to Excellent | Widely used, rapid activation, low racemization. HATU is often the reagent of choice for difficult couplings due to its high reactivity.[10] COMU is a safer alternative to HOBt/HOAt-based reagents.[11] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High to Excellent | PyBrOP is exceptionally reactive and useful for the most challenging couplings, including N-methylated and α,α-disubstituted residues.[9] PyAOP is also highly effective.[9][12] |
| In Situ Acid Fluoride | TFFH | Excellent | Generates highly reactive amino acid fluorides, which are particularly effective for coupling sterically demanding residues like Aib and its analogs.[11][13] |
For routine synthesis, HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the recommended starting point due to its robust performance and extensive documentation. For particularly difficult couplings, generating the amino acid fluoride in situ with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a superior strategy.[11]
Detailed Protocols: Fmoc-Based Solid-Phase Synthesis
This section provides a detailed, step-by-step protocol for the manual synthesis of a model peptide containing a 3-amino-3-methyl-butyric acid residue using Fmoc/tBu chemistry.[14]
Materials and Reagents
-
Resin: Rink Amide AM resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides).[14]
-
Fmoc-protected Amino Acids: Standard proteinogenic amino acids and Fmoc-3-amino-3-methyl-butyric acid-OH.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation/Washing: Cold Diethyl Ether.
Experimental Workflow
SPPS Workflow for Peptides with Hindered Residues
Caption: Stepwise workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
Note: This protocol is for a 0.1 mmol scale synthesis. Volumes should be adjusted accordingly for different scales.
-
Resin Preparation:
-
Place 0.1 mmol of resin in a reaction vessel.
-
Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Add 5 mL of 20% piperidine/DMF and agitate for 3 minutes. Drain.
-
Add another 5 mL of 20% piperidine/DMF and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling (Standard Residues):
-
In a separate vial, dissolve 4 equivalents of Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in 2 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol) to the vial and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction for 45-60 minutes at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 x 5 mL).
-
Self-Validation: Perform a Kaiser test to confirm complete coupling (ninhydrin-negative). If the test is positive, repeat the coupling step.
-
-
Coupling of this compound:
-
Causality: Due to steric hindrance, extended coupling times and a potential double coupling are required to ensure the reaction goes to completion.[4][9]
-
Prepare the activation mixture as in step 2, using this compound.
-
Add the mixture to the deprotected resin.
-
Agitate the reaction for 2-4 hours .
-
Drain and wash with DMF (3 x 5 mL).
-
Perform a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step (double coupling ) for another 2 hours with a fresh activation mixture.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Iterative Chain Elongation:
-
Deprotect the N-terminal Fmoc group with 20% piperidine/DMF as described in step 1.
-
Repeat the coupling and deprotection cycles (steps 2-4) for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the dry resin.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Characterization and Quality Control
Rigorous analysis is critical to confirm the identity and purity of the synthesized peptide.
| Analytical Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | Assess purity and isolate the target peptide.[15][16] | A major peak corresponding to the target peptide. Purity is calculated based on the area of this peak relative to the total peak area at ~215-220 nm.[15][17] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the molecular weight of the synthesized peptide.[15] | The observed mass should match the calculated theoretical mass of the desired peptide sequence. |
| Amino Acid Analysis (AAA) | Determine the amino acid composition and quantify the peptide.[15][17] | The relative ratios of the constituent amino acids should match the theoretical composition. This provides the net peptide content.[15] |
| Circular Dichroism (CD) Spectroscopy | Characterize the secondary structure (e.g., helicity) induced by the 3-amino-3-methyl-butyric acid residue.[2] | For helical peptides, characteristic minima are expected around 208 nm and 222 nm. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / High Deletion Sequences | Incomplete coupling of the hindered residue. | Use a more potent coupling reagent (e.g., TFFH).[11] Increase coupling time to 4+ hours. Perform a double or even triple coupling. Consider microwave-assisted synthesis to accelerate the reaction.[8] |
| Peptide Aggregation | Formation of secondary structures on the resin, leading to poor reagent accessibility.[7][18] | Lower the peptide concentration during synthesis.[8] Use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) instead of DMF. |
| Poor Purity Profile in HPLC | Incomplete cleavage or side-chain deprotection. Side reactions during synthesis. | Ensure the resin is completely dry before adding the cleavage cocktail.[8] Extend cleavage time if necessary. Review the choice of side-chain protecting groups for compatibility. |
| Racemization | Use of excessive base (DIPEA) or prolonged activation times, especially for sensitive residues like Cys or His.[11][19] | Use a weaker base like sym-collidine instead of DIPEA.[11] Ensure activation and coupling are performed promptly. Use coupling additives like Oxyma Pure to suppress racemization.[19] |
References
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- National Institutes of Health (NIH). (Date not available). Introduction to Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS Biomaterials Science & Engineering. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells.
- ACS Publications. (2021). Synthetic Mitochondria-Targeting Peptides Incorporating α-Aminoisobutyric Acid with a Stable Amphiphilic Helix Conformation.
- Journal of Peptide Research. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics.
- PubMed. (Date not available). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2.
- ElectronicsAndBooks. (Date not available). Improved solid-phase peptide synthesis of 'difficult peptides' by altering the microenvironment of the developing sequence.
- PubMed. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery.
- National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Aapptec Peptides. (Date not available). Coupling Reagents.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Wikipedia. (Date not available). Peptide synthesis.
- AltaBioscience. (Date not available). Peptide Purification and Product Analysis.
- Biomatik. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Bachem. (Date not available). Peptide Purification Process & Methods: An Overview.
- ACS Publications. (2023). Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid-Rich Peptides.
- Bachem. (Date not available). Quality Control of Amino Acids & Peptides: A Guide.
- National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. isw3.naist.jp [isw3.naist.jp]
- 3. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienmag.com [scienmag.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. bachem.com [bachem.com]
- 12. "Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid" by Sheila Denise Rushing [repository.lsu.edu]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. bachem.com [bachem.com]
- 17. bachem.com [bachem.com]
- 18. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-α-Aminoisobutyric Acid: A Keystone for Crafting Next-Generation Peptide Libraries
Introduction: Engineering Stability and Structure into Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as susceptibility to proteolytic degradation and a lack of defined secondary structure in solution, which can lead to reduced bioavailability and efficacy.[1][2] The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design aimed at overcoming these hurdles.[3] Among these, Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), a derivative of the achiral amino acid α-aminoisobutyric acid (Aib), has emerged as an invaluable building block for peptide chemists.[2][4]
The defining feature of Aib is the presence of two methyl groups on its α-carbon, a gem-dimethyl substitution that introduces significant steric constraints.[2][3] This unique structural feature profoundly influences the conformational landscape of the peptide backbone, promoting the formation of stable helical structures, primarily 3₁₀-helices and α-helices.[1][5] By pre-organizing the peptide into a bioactive helical conformation, Aib residues can enhance receptor binding affinity and specificity.[5] Furthermore, the steric bulk of the gem-dimethyl group provides a shield against enzymatic cleavage, thereby increasing the peptide's metabolic stability and in vivo half-life.[1][2][6]
This technical guide provides an in-depth exploration of Fmoc-Aib-OH as a strategic building block in solid-phase peptide synthesis (SPPS) for the generation of diverse and robust peptide libraries. We will delve into the mechanistic rationale behind its use, provide detailed, field-tested protocols for its efficient incorporation, and discuss its impact on the physicochemical and biological properties of the resulting peptides.
The Strategic Advantage of Incorporating Aib Residues
The decision to incorporate Fmoc-Aib-OH into a peptide sequence is driven by a desire to impart specific, advantageous properties. The causality behind these benefits is directly linked to the unique stereochemistry of the Aib residue.
Enhanced Structural Stability and Conformational Control
The gem-dimethyl groups of Aib sterically restrict the available dihedral angles (phi, ψ) of the peptide backbone, steering it towards conformations consistent with helical structures.[3][7] This contrasts with proteinogenic amino acids that can adopt a wider range of conformations, often leading to flexible and disordered peptides in solution. The propensity of Aib to induce helicity is so pronounced that even short Aib-containing peptides can exhibit stable helical folds.[1][8] This conformational pre-organization is critical for mimicking the native helical motifs often found at the binding interfaces of protein-protein interactions.[5]
Increased Resistance to Proteolytic Degradation
The non-natural structure of Aib, with its α,α-disubstituted carbon, renders adjacent peptide bonds significantly less susceptible to cleavage by proteases.[1][2] Proteolytic enzymes have evolved to recognize and cleave peptide bonds flanked by natural L-amino acids. The steric hindrance presented by the Aib gem-dimethyl groups prevents the peptide from fitting into the active site of these enzymes, thus enhancing its stability in biological fluids.[1][6] This increased proteolytic resistance is a critical attribute for the development of orally bioavailable or long-acting injectable peptide drugs.[6]
Improved Pharmacokinetic Properties
By stabilizing the desired bioactive conformation and resisting enzymatic degradation, Aib-containing peptidomimetics can exhibit significantly improved pharmacokinetic profiles.[1] Studies have shown that peptides incorporating Aib can have longer plasma half-lives and improved cellular uptake.[6][7] The enhanced stability and defined conformation can also contribute to improved membrane permeability, a key factor for targeting intracellular proteins and for crossing biological barriers like the blood-brain barrier.[5][6]
Core Experimental Workflow: Solid-Phase Synthesis of Aib-Containing Peptides
The following sections provide a comprehensive guide to the incorporation of Fmoc-Aib-OH into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10]
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example |
| Fmoc-Aib-OH | ≥98% purity (HPLC) | Chem-Impex, Sigma-Aldrich |
| Rink Amide Resin | 100-200 mesh, low loading (e.g., <0.4 mmol/g) | Novabiochem® |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Major chemical suppliers |
| Piperidine | Reagent grade | Major chemical suppliers |
| Coupling Reagents | HATU, HCTU, or DIC/Oxyma | Major chemical suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | Reagent grade | Major chemical suppliers |
| Diethyl ether | Anhydrous | Major chemical suppliers |
General SPPS Workflow Diagram
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Detailed Protocols
Protocol 1: Solid-Phase Synthesis of an Aib-Containing Peptide
This protocol outlines the manual synthesis of a model Aib-containing peptide on a 0.1 mmol scale.
1. Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a peptide synthesis vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.[1]
2. Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[1][9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.
-
Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.[3]
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).
4. Fmoc-Aib-OH Coupling (Addressing Steric Hindrance):
-
Rationale: The gem-dimethyl group of Fmoc-Aib-OH presents significant steric hindrance, which can lead to slow or incomplete coupling reactions with standard protocols.[5][11][12] To overcome this, more potent coupling reagents and/or modified conditions are necessary.
-
Pre-activation: In a separate vial, dissolve Fmoc-Aib-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[11]
-
Coupling: Add the activated Fmoc-Aib-OH solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 60-120 minutes. Due to the steric hindrance, a longer coupling time is often required.
-
Double Coupling: It is highly recommended to perform a "double coupling" for Fmoc-Aib-OH to ensure maximum efficiency.[3][11] After the initial coupling period, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH.[11]
-
Monitoring: After the second coupling, perform a Kaiser test. A negative result indicates successful coupling.
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
5. Chain Elongation:
-
Repeat steps of Fmoc deprotection (as in step 2) and amino acid coupling (as in step 3 for standard amino acids or step 4 for Fmoc-Aib-OH) for each subsequent amino acid in the desired sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
7. Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[1] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1][7]
-
Filter the resin and collect the filtrate, which contains the crude peptide.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual protecting groups.[1]
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and by analytical HPLC to assess its purity.
Troubleshooting Common Issues in Aib Peptide Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency for Fmoc-Aib-OH | Steric hindrance of the Aib residue.[11] | Use a more potent coupling reagent like HATU or HCTU.[5][11] Perform a double coupling.[3][11] Consider using microwave-assisted SPPS to drive the reaction to completion.[13] |
| Deletion Sequences in Final Peptide | Incomplete Fmoc deprotection or incomplete coupling. | Ensure complete deprotection by extending the second piperidine treatment. For Aib coupling, always perform a double coupling and confirm with a Kaiser test. |
| Low Overall Yield | Steric hindrance throughout the synthesis, leading to cumulative inefficiencies. | Optimize coupling times and reagents for each step. Ensure efficient resin swelling and washing. |
Protocol 2: Assessing the Proteolytic Stability of an Aib-Containing Peptide
This protocol provides a framework for comparing the stability of an Aib-containing peptide to its native (all-proteinogenic amino acid) counterpart in the presence of a protease.
1. Materials:
-
Aib-containing peptide and its native analog (e.g., with Alanine replacing Aib).
-
Protease solution (e.g., Trypsin, Chymotrypsin, or Pronase).[1]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., 10% TFA).[1]
-
RP-HPLC system for analysis.
2. Procedure:
-
Dissolve both the Aib-containing peptide and its native analog in PBS to a final concentration of 1 mg/mL.
-
Add the protease solution to each peptide solution (e.g., at a 1:100 enzyme-to-substrate ratio by weight).[1]
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.[1]
-
Analyze the samples by RP-HPLC. Monitor the disappearance of the main peptide peak over time.
3. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time for both the Aib-containing peptide and its native analog. This will visually demonstrate the enhanced stability conferred by the Aib residue.
Expected Outcome Visualization
Caption: Expected outcome of a proteolytic stability assay.
Conclusion: Aib as an Enabler of Robust Peptide Libraries
Fmoc-Aib-OH is more than just a modified amino acid; it is a powerful tool for imbuing peptides with drug-like properties.[14] Its ability to induce stable helical conformations and confer exceptional resistance to proteolysis makes it an essential component in the design of next-generation peptide therapeutics and sophisticated peptide libraries for screening.[3][7] The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this unique building block, paving the way for the discovery of novel peptide leads with enhanced stability, predictable structure, and improved therapeutic profiles.
References
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]
-
ETW International. (n.d.). Mastering Peptide Synthesis with Fmoc-alpha-methylalanine. [Link]
-
African Rock Art. (n.d.). (R)-4-(Fmoc-amino)-3-(Boc-amino)butyric acid. [Link]
-
Securing Your Peptide Synthesis: A Guide to Sourcing Fmoc Amino Acids. (2025, December 1). ETW International. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 1). ResearchGate. [Link]
-
Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020, September 2). Chemical Communications (RSC Publishing). [Link]
-
A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. (2009). PubMed. [Link]
-
Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. (2014, December 15). PubMed. [Link]
-
Synthesis of Stabilized Alpha-Helical Peptides. (n.d.). PubMed Central - NIH. [Link]
-
ETW International. (n.d.). Fmoc-Aib-OH. [Link]
-
De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. (2025, November 4). ResearchGate. [Link]
-
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2025, August 6). ResearchGate. [Link]
-
Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. (n.d.). PubMed. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. [Link]
-
Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. (n.d.). PubMed. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (n.d.). PubMed. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). NIH. [Link]
-
N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine. (n.d.). PubChem. [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). Synform. [Link]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024, May 16). Peptide Machines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Peptide Synthesizers [peptidemachines.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Bioconjugation Techniques with Peptides Containing 3-Amino-3-Methyl-Butyric Acid
Introduction: Navigating the Challenges of Sterically Hindered Peptide Bioconjugation
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability and conformational rigidity. 3-amino-3-methyl-butyric acid (Ac3Me), an achiral α,α-disubstituted amino acid, is of particular interest for its ability to induce stable helical or turn structures and its resistance to enzymatic degradation. However, the very feature that imparts these desirable properties—the sterically demanding gem-dimethyl group—presents a significant challenge for subsequent bioconjugation.
Conventional bioconjugation methods often target the reactive side chains of natural amino acids. The steric hindrance imposed by the gem-dimethyl group in Ac3Me can significantly impede the efficiency of such reactions, necessitating specialized strategies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on effective bioconjugation techniques for peptides containing 3-amino-3-methyl-butyric acid. We will delve into the rationale behind strategic peptide design, explore robust bioorthogonal chemistries, and provide detailed protocols for successful conjugation, purification, and characterization.
Strategic Peptide Design: Circumventing Steric Hindrance
Direct conjugation at or near the 3-amino-3-methyl-butyric acid residue is often inefficient due to steric hindrance.[1][2][3] A more effective approach is to incorporate a reactive handle for bioconjugation at a less sterically crowded position within the peptide sequence. This can be achieved during solid-phase peptide synthesis (SPPS).
Key Design Principles:
-
Terminal Modification: The N-terminus or C-terminus of the peptide provides an accessible and predictable site for introducing a bioorthogonal functional group.[4]
-
Orthogonal Handles: Incorporating an amino acid with a side chain that is unreactive under standard peptide synthesis conditions but can be selectively modified later is a powerful strategy. Examples include propargylglycine (containing an alkyne) or azidolysine (containing an azide).[5]
-
Spacers: Introducing a flexible spacer, such as polyethylene glycol (PEG), between the peptide and the conjugation handle can further alleviate steric hindrance and improve the accessibility of the reactive group.
For the protocols detailed below, we will focus on a strategy involving the incorporation of a terminal azide or alkyne group, which can then be selectively targeted using "click chemistry."
Core Bioconjugation Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry," a term coined by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents.[6][7][8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction and is exceptionally well-suited for bioconjugation due to its high efficiency and bioorthogonality.[9][10]
The reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide. This reaction is highly specific and proceeds under mild, aqueous conditions, making it ideal for modifying complex biomolecules like peptides.[6][10]
Experimental Protocols
Part 1: Synthesis of an N-terminally Azido-Modified Peptide Containing 3-Amino-3-Methyl-Butyric Acid
This protocol describes the synthesis of a peptide with an N-terminal azide group for subsequent click chemistry. The synthesis is performed using standard Fmoc-based solid-phase peptide synthesis (SPPS). The steric hindrance of 3-amino-3-methyl-butyric acid requires the use of a potent coupling reagent.[2]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-amino-3-methyl-butyric acid)
-
Azidoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Ethyl (hydroxyimino)cyanoacetate
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
Instrumentation:
-
Automated or manual peptide synthesizer
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered this compound, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor the coupling efficiency using a ninhydrin test.
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
N-terminal Azide Incorporation:
-
After the final Fmoc deprotection, couple azidoacetic acid (3 equivalents) using the same activation method as in step 3. Allow the reaction to proceed for 2 hours.
-
-
Final Wash and Drying: Wash the resin with DMF, DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification:
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Part 2: Bioconjugation of the Azido-Peptide with an Alkyne-Containing Molecule via CuAAC
This protocol details the conjugation of the N-terminally azido-modified peptide to a molecule functionalized with a terminal alkyne (e.g., a fluorescent dye, a small molecule drug, or a biotin tag).
Materials:
-
N-terminally azido-peptide (from Part 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO) or other suitable organic co-solvent
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the azido-peptide in the chosen aqueous buffer.
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
Prepare a stock solution of the TBTA ligand in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide solution and the alkyne-functionalized molecule solution. The final concentration of the peptide is typically in the range of 1-10 mg/mL. Use a slight excess (1.2-1.5 equivalents) of the alkyne-molecule.
-
Add the TBTA solution (if using) to the reaction mixture. The ligand helps to stabilize the Cu(I) oxidation state.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of copper and ascorbate are typically in the range of 1-5 mM.
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by analytical RP-HPLC to track the consumption of the starting materials and the formation of the product.
-
Purification of the Bioconjugate:
-
Lyophilization: Lyophilize the pure conjugate fractions.
-
Characterization:
-
Confirm the identity of the bioconjugate by mass spectrometry. The expected mass will be the sum of the masses of the azido-peptide and the alkyne-molecule.
-
Assess the purity of the final product by analytical RP-HPLC.
-
Data Presentation and Visualization
Table 1: Representative HPLC Purification Parameters
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 10 min | 20-60% B over 30 min |
| Flow Rate | 0.3 mL/min | 20 mL/min |
| Detection | 220 nm | 220 nm |
Diagrams:
Caption: Workflow for the bioconjugation of a peptide containing 3-amino-3-methyl-butyric acid.
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Concluding Remarks and Future Perspectives
The protocols outlined in these application notes provide a robust framework for the successful bioconjugation of peptides containing the sterically hindered amino acid 3-amino-3-methyl-butyric acid. By strategically incorporating a bioorthogonal handle at a sterically accessible position and employing the highly efficient CuAAC reaction, researchers can effectively conjugate a wide variety of molecules to these peptides. This opens up new avenues for the development of novel peptide-based therapeutics, diagnostics, and research tools with enhanced stability and tailored functionalities.
Future work may explore other bioorthogonal chemistries, such as strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free conjugations, or alternative ligation strategies. The principles and methodologies described herein, however, provide a solid and validated foundation for advancing the field of modified peptide bioconjugation.
References
-
High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. (2025). ACS Omega. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
-
Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
- Fu, Y. (2009). Native Chemical Ligation.
-
Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]
- Swartz, A. M., et al. (2015). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- Thompson, R. E., & Muir, T. W. (2019). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 11(1), e61.
- Zeglis, B. M., et al. (2015). Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 2: Peptide Tags and Unnatural Amino Acids. Nuclear Medicine and Biology, 42(10), 741-754.
- Chemistry For Everyone. (2025, May 23).
- Thompson, R. E., & Muir, T. W. (2019). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 11(1), e61.
- Liu, C. C., & Schultz, P. G. (2010). Protein conjugation with genetically encoded unnatural amino acids. Current Opinion in Chemical Biology, 14(6), 782-788.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
- Lau, Y. H., et al. (2017). Click Chemistry in Peptide-Based Drug Design. Molecules, 22(10), 1599.
- van Kasteren, S. I., et al. (2007). Nonnatural Amino Acids for Site-Specific Protein Conjugation.
-
QYAOBIO. (n.d.). Click Chemistry in Peptide Synthesis. Retrieved from [Link]
- Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(11), 1753-1784.
- Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- Wang, J., et al. (2014). Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting. Molecular Pharmaceutics, 11(9), 3051-3061.
- Chandrudu, S., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(7), 7980-7993.
- Koniev, O., & Wagner, A. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11459-11483.
- Sletten, E. M., & Bertozzi, C. R. (2009). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666-676.
- ResearchGate. (2017). Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers.
- Yu, X. (2019).
- Salmain, M., et al. (2019). Bioorthogonal Conjugation of Transition Organometallic Complexes to Peptides and Proteins: Strategies and Applications. Chemistry – A European Journal, 25(60), 13618-13636.
- Li, Z., et al. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts.
- Oyarzun-Ampuero, F. A., et al. (2023). Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. International Journal of Molecular Sciences, 24(8), 7481.
- Oyarzun-Ampuero, F. A., et al. (2023). Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. International Journal of Molecular Sciences, 24(8), 7481.
Sources
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein conjugation with genetically encoded unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qyaobio.com [qyaobio.com]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Topic: Purification of Peptides Containing 3-Amino-3-Methyl-Butyric Acid
An Application Guide by a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids like 3-amino-3-methyl-butyric acid (a structural isomer of the more common α-aminoisobutyric acid, Aib) is a powerful strategy in medicinal chemistry to enhance peptide stability and enforce specific secondary structures. The presence of the gem-dimethyl group on the β-carbon, however, introduces significant challenges in peptide purification. This application note provides a comprehensive guide and detailed protocols for the successful purification of these modified peptides. We will explore the underlying chemical principles behind the purification challenges and present a multi-modal strategy, centering on optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and supplemented by orthogonal techniques like Ion-Exchange Chromatography (IEX), to achieve high purity essential for therapeutic and research applications.
The Challenge: The Impact of the Gem-Dimethyl Group
The defining feature of 3-amino-3-methyl-butyric acid is the gem-dimethyl group. This structural motif is the primary source of both the desirable therapeutic properties and the significant purification hurdles. Its impact is twofold:
-
Increased Hydrophobicity: The addition of two methyl groups substantially increases the lipophilicity of the peptide.[1][2] This leads to stronger interactions with hydrophobic stationary phases in RP-HPLC, resulting in long retention times, broad peaks, and potential co-elution with other hydrophobic impurities.[1][3] The effect is analogous to that seen with other modified residues like N,N-Dimethyl-L-Valine.[1]
-
Steric Hindrance in Synthesis: During Solid-Phase Peptide Synthesis (SPPS), the bulkiness of the gem-dimethyl group can impede coupling reactions.[4][5][6] This often leads to a higher prevalence of deletion sequences (peptides missing one or more amino acids) which are structurally very similar to the full-length target peptide, making them exceptionally difficult to separate.[1]
Furthermore, highly hydrophobic peptides have a greater tendency to aggregate, which complicates solubilization and can lead to poor recovery and resolution during chromatography.[1][7]
Logical Impact Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. scholarworks.iu.edu [scholarworks.iu.edu]
- 7. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Fmoc-3-amino-3-methyl-butyric Acid in Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with sterically hindered amino acids, specifically Fmoc-3-amino-3-methyl-butyric acid (Fmoc-Aib-OH). The incorporation of α,α-disubstituted amino acids like Fmoc-Aib-OH is a powerful strategy for introducing conformational constraints and enhancing the metabolic stability of peptides. However, the very structural feature that imparts these desirable properties—the gem-disubstitution on the α-carbon—also presents significant synthetic hurdles.
This guide is designed to provide you with a deep understanding of the challenges posed by the steric bulk of Fmoc-Aib-OH and to offer practical, field-proven solutions to overcome them. We will move beyond simple protocol recitation to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (Fmoc-Aib-OH) considered a "difficult" amino acid to incorporate into a peptide sequence?
A1: Fmoc-Aib-OH is a sterically hindered amino acid. The presence of two methyl groups on the α-carbon creates significant steric bulk, which physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain.[1] This steric hindrance dramatically slows down the kinetics of the coupling reaction, often leading to incomplete acylation when using standard solid-phase peptide synthesis (SPPS) protocols.[2][3] The consequence is a lower yield of the desired full-length peptide and the formation of deletion sequences, which can be challenging to separate during purification.
Q2: I performed a single coupling of Fmoc-Aib-OH using HBTU, and my final peptide analysis shows a significant deletion sequence. What went wrong?
A2: This is a classic outcome when attempting to couple a sterically hindered residue like Fmoc-Aib-OH with a standard coupling protocol. While HBTU is a competent coupling reagent for many amino acids, its activation may not be sufficient to overcome the high activation energy barrier imposed by the steric hindrance of Fmoc-Aib-OH within a typical timeframe. This results in a significant portion of the N-terminal amines on the resin remaining unreacted. Subsequent deprotection and coupling steps will then proceed on this truncated sequence, leading to the deletion peptide you observed.
Troubleshooting Guide: Overcoming Poor Coupling Efficiency
Issue: The Kaiser test remains positive (blue/purple beads) after a standard coupling reaction with Fmoc-Aib-OH.
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming that the coupling was incomplete.[1] Do not proceed with the synthesis, as this will result in deletion sequences.
Root Cause Analysis:
The primary cause is the slow reaction kinetics due to the steric hindrance of the α,α-disubstituted nature of 3-amino-3-methyl-butyric acid.[1][3] The chosen coupling reagent and reaction conditions were insufficient to drive the reaction to completion.
Solutions:
Solution 1: Implement a Double Coupling Protocol
A double coupling strategy is a robust and widely used method to ensure the complete incorporation of sterically hindered amino acids.[1] This approach works by providing a fresh, highly concentrated solution of the activated amino acid to react with the remaining free amines.
Experimental Protocol: Optimized Double Coupling of Fmoc-Aib-OH
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (Fmoc-Aib-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
First Coupling:
-
Intermediate Wash:
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[5]
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Aib-OH as described in step 1.
-
Add this new solution to the resin and allow the reaction to proceed for another 1-2 hours.[5]
-
-
Monitoring and Final Wash:
-
Perform a Kaiser test to confirm the absence of free primary amines (beads should be yellow).[1][5]
-
If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) before proceeding to the next Fmoc deprotection step.[5]
-
Diagram: Double Coupling Workflow
Caption: Workflow for the double coupling of Fmoc-Aib-OH.
Solution 2: Utilize a More Potent Coupling Reagent
Modern coupling reagents have been developed specifically to address challenges like steric hindrance. Reagents based on HOAt (like HATU) or Oxyma (like COMU) form more reactive activated esters compared to HOBt-based reagents (like HBTU).[4] This increased reactivity can often overcome the steric barrier more effectively, potentially reducing the need for extended reaction times or a second coupling.
| Coupling Reagent | Leaving Group | Relative Reactivity for Hindered Couplings | Reference |
| HBTU/TBTU | HOBt | Good | |
| PyBOP | HOBt | Good | [2] |
| HCTU | 6-Cl-HOBt | High | |
| HATU | HOAt | Very High | [2][6] |
| COMU | OxymaPure | Very High | [2][4] |
This table provides a general comparison; optimal reagent choice can be sequence-dependent.
Troubleshooting Guide: Incomplete Fmoc Deprotection
Issue: After cleavage and analysis, I see a peptide sequence terminating just before the intended 3-amino-3-methyl-butyric acid residue.
This indicates a failure in the Fmoc deprotection step after the successful coupling of Fmoc-Aib-OH. The bulky nature of the Aib residue can shield the N-terminal Fmoc group, preventing the deprotecting agent (typically piperidine) from accessing it efficiently.[7]
Root Cause Analysis:
The steric bulk of the newly incorporated Aib residue, and potentially peptide aggregation, can hinder the approach of the piperidine base to the fluorenylmethyloxycarbonyl (Fmoc) group, leading to incomplete removal.[7]
Solutions:
-
Extend Deprotection Time: For residues immediately following an Aib unit, increase the standard Fmoc deprotection time. Instead of a single 10-15 minute treatment, consider a 2-minute treatment followed by a second, longer 20-30 minute treatment with fresh 20% piperidine in DMF.[5][8]
-
Consider a Stronger Base System: While piperidine is standard, for exceptionally difficult deprotections, a solution containing 2% 1,8-Diazabicycloundec-7-ene (DBU) and 2% piperidine in DMF can be more effective. Use this stronger base with caution, as it can increase the risk of side reactions like aspartimide formation if Asp residues are present in the sequence.[9]
Diagram: Steric Hindrance in Coupling vs. Deprotection
Caption: Steric hindrance from Aib impacts both coupling and deprotection steps.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed.
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
- Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions. Benchchem.
- A Technical Guide to Fmoc-Aib-OH in Peptide Synthesis: From Commercial Suppliers to Advanced Methodologies. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
- Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids. Benchchem.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scienmag.com [scienmag.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Peptide Aggregation with 3-Amino-3-Methyl-Butyric Acid (Aib)
Welcome to the technical support center for the application of 3-amino-3-methyl-butyric acid (Aib) in peptide science. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing Aib to mitigate peptide aggregation. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Introduction: The Challenge of Peptide Aggregation and the Aib Solution
Peptide aggregation is a significant hurdle in the development of therapeutic peptides, leading to decreased solubility, loss of biological activity, and potential immunogenicity.[1][2] Aggregation is often initiated by the formation of intermolecular β-sheet structures.[1] The incorporation of 3-amino-3-methyl-butyric acid (Aib), a non-proteinogenic amino acid, offers a robust strategy to counteract this phenomenon.
The unique structural feature of Aib is the presence of a gem-dimethyl group on its α-carbon.[3] This steric hindrance severely restricts the conformational freedom of the peptide backbone, promoting the adoption of helical structures, such as α-helices or 3₁₀-helices.[3][4][5] By inducing a helical conformation, Aib effectively disrupts the formation of aggregation-prone β-sheet structures.[6][7] This guide will walk you through the practical aspects of leveraging Aib to enhance the stability and viability of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Aib prevents peptide aggregation?
A1: The gem-dimethyl group on the α-carbon of Aib introduces significant steric hindrance, which restricts the peptide backbone's rotational freedom.[3] This constraint favors the formation of right-handed 3₁₀-helical or α-helical conformations.[3] By stabilizing these helical structures, Aib discourages the extended β-sheet conformations that are precursors to aggregation.[6]
Q2: How does the position of Aib in the peptide sequence affect its anti-aggregation properties?
A2: The placement of Aib is crucial. Introducing Aib residues into sequences that have a high propensity to form β-sheets can effectively alter their secondary structure towards a more helical fold.[6] For amyloidogenic peptides, incorporating Aib within the hydrophobic core responsible for aggregation can be particularly effective at disrupting the aggregation process.[8] The optimal placement often requires empirical investigation for each specific peptide.
Q3: Are there any challenges associated with synthesizing peptides containing Aib?
A3: Yes, the steric hindrance of the gem-dimethyl group that makes Aib effective in preventing aggregation also poses a challenge during solid-phase peptide synthesis (SPPS).[3][9] Coupling of an amino acid to an N-terminal Aib residue, and the coupling of Aib itself, can be sluggish.[10] This can lead to incomplete reactions and lower yields. However, optimized protocols, such as the use of potent coupling reagents and microwave assistance, can overcome these difficulties.[10][11][12][13]
Q4: Will incorporating Aib affect the biological activity of my peptide?
A4: It is possible. The introduction of Aib will alter the peptide's conformation, which could impact its binding to a target receptor or enzyme. Therefore, it is essential to strategically place Aib residues to disrupt aggregation-prone regions while preserving the conformation of the bioactive domain. In some cases, the enhanced stability and solubility afforded by Aib can lead to improved overall bioactivity and prolonged in vivo half-life due to increased resistance to proteolysis.[3]
Q5: How can I confirm that Aib is effectively preventing aggregation in my peptide?
A5: Several biophysical techniques can be employed to assess peptide aggregation. A common method is the Thioflavin T (ThT) fluorescence assay, where an increase in fluorescence indicates the formation of amyloid-like fibrils. Dynamic Light Scattering (DLS) can be used to monitor the size distribution of particles in solution over time, detecting the formation of larger aggregates.[14] Circular Dichroism (CD) spectroscopy can confirm the desired conformational change towards a helical structure.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and handling of Aib-containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency during SPPS, especially when coupling to an N-terminal Aib. | Steric hindrance from the Aib gem-dimethyl group impeding the approach of the incoming activated amino acid. | - Use a more potent coupling reagent: HATU, HBTU, or PyBOP® are often more effective than standard carbodiimides for sterically hindered couplings.- Increase coupling time and/or temperature: Microwave-assisted SPPS can significantly enhance coupling efficiency for difficult sequences, including those with Aib.[10]- Double coupling: Perform the coupling step twice to ensure complete reaction.- Optimize solvent conditions: Using a "Magic Mixture" (DCM/DMF/NMP with Triton X100 and ethylenecarbonate) can improve solvation and coupling kinetics. |
| The purified Aib-containing peptide has low solubility. | While Aib generally improves solubility by preventing aggregation, long hydrophobic peptides can still be challenging to dissolve. The lyophilized powder may contain pre-formed "seeds" of aggregates.[1] | - Optimize the dissolution protocol: Start with a small amount of organic solvent (e.g., DMSO, DMF) to dissolve the peptide, then slowly add the aqueous buffer.- Incorporate solubilizing tags: Adding a polyethylene glycol (PEG) tag can enhance the solubility of the peptide.[9]- Strict monomerization protocol: Dissolve the peptide in a strong denaturant like hexafluoroisopropanol (HFIP) and then re-lyophilize to break up any pre-existing aggregates before dissolving in the final buffer. |
| The peptide still shows signs of aggregation despite the presence of Aib. | - The Aib residue may not be optimally positioned to disrupt the key aggregation-prone region.- The overall hydrophobicity of the peptide is too high.- The experimental conditions (e.g., pH, ionic strength, temperature) are strongly promoting aggregation. | - Redesign the peptide: Systematically substitute different residues in the aggregation-prone region with Aib to find the most effective position.- Introduce charged residues: Flanking the hydrophobic core with charged amino acids (e.g., Lys, Arg, Asp, Glu) can increase electrostatic repulsion and improve solubility.- Optimize buffer conditions: Screen different pH values and salt concentrations to find conditions that minimize aggregation. |
| Circular Dichroism (CD) spectrum does not show a clear helical signature. | - The number of Aib residues may be insufficient to induce a stable helical conformation.- The peptide is too short for the helical structure to be the dominant conformation.- The solvent environment is destabilizing the helix (e.g., high concentrations of denaturants). | - Increase the number of Aib residues: Incorporating multiple Aib residues can more strongly promote helicity.[4]- Lengthen the peptide sequence: Longer peptides are more likely to adopt stable secondary structures.- Perform CD analysis in helix-promoting solvents: Trifluoroethanol (TFE) is often used to induce and stabilize helical structures for CD analysis. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of an Aib-Containing Peptide
This protocol outlines a general procedure for synthesizing a peptide containing Aib using an automated peptide synthesizer with Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids, including Fmoc-Aib-OH
-
Rink Amide resin
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and OxymaPure®[11][12]
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Automated microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using DIC and OxymaPure® in DMF.
-
-
Iterative Coupling Cycles: For each subsequent amino acid, including Fmoc-Aib-OH:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling: Add the Fmoc-protected amino acid, DIC, and OxymaPure® in DMF. For coupling to an N-terminal Aib residue or coupling of Aib itself, utilize microwave irradiation (e.g., 10 minutes at 100°C) to drive the reaction to completion.[10]
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay to Monitor Peptide Aggregation
This assay is used to detect the formation of amyloid-like β-sheet fibrils.
Materials:
-
Purified peptide stock solution (prepared from a monomerized sample)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Preparation of Reaction Mixtures:
-
In the wells of the microplate, prepare the peptide solutions at the desired final concentration in the assay buffer. Include a buffer-only control.
-
Add ThT from the stock solution to each well to a final concentration of 10-20 µM.
-
-
Incubation and Measurement:
-
Place the microplate in the fluorometer set to the desired incubation temperature (e.g., 37°C).
-
Monitor the fluorescence intensity over time (e.g., every 15 minutes for 24-48 hours). Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Include gentle shaking between readings to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control from the peptide samples.
-
Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is characteristic of amyloid fibril formation.
-
Compare the aggregation kinetics of the Aib-containing peptide to a control peptide without Aib. A longer lag phase and lower final fluorescence intensity for the Aib-peptide indicate inhibition of aggregation.
-
Visualizing the Mechanism and Workflow
Mechanism of Aib-Induced Helix Formation
Caption: Aib's steric hindrance promotes helical structures, inhibiting β-sheet formation and aggregation.
Experimental Workflow for Aib Peptide Analysis
Caption: Workflow: From design and synthesis to aggregation and conformational analysis of Aib-peptides.
References
- Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-dialkyl amino acids. Biochemistry, 29(28), 6747-6756.
-
LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]
-
Imanishi, Y., & Tsuji, T. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6438-6445. Available from: [Link]
-
Vijayasarathy, S., et al. (1989). Synthesis and conformational analysis of Aib-containing peptide modelling for N-glycosylation site in N-glycoprotein. International journal of biological macromolecules, 11(6), 329-334. Available from: [Link]
-
Wikipedia. (2023, December 1). 2-Aminoisobutyric acid. In Wikipedia. Retrieved from [Link]
-
Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & biodiversity, 5(7), 1238-1262. Available from: [Link]
-
Demizu, Y., et al. (2010). Conformations of peptides containing a chiral cyclic α, α-disubstituted α-amino acid within the sequence of Aib residues. Journal of peptide science, 16(11), 621-626. Available from: [Link]
-
Tanaka, M., et al. (2021). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 6(31), 20564-20570. Available from: [Link]
-
Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & biodiversity, 5(7), 1238-1262. Available from: [Link]
-
Zieleniewski, F. M., Woolfson, D. N., & Clayden, J. P. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(75), 11116-11119. Available from: [Link]
-
Zieleniewski, F. M., Woolfson, D. N., & Clayden, J. P. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. University of Bristol Research Portal. Available from: [Link]
-
Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib Residues in Peptaibiotics and Synthetic Sequences: Analysis of Nonhelical Conformations. Semantic Scholar. Available from: [Link]
-
Zieleniewski, F. M., Woolfson, D. N., & Clayden, J. P. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. ResearchGate. Available from: [Link]
- Various Authors. (n.d.). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Various Sources.
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available from: [Link]
-
Martinek, T. A., & Fülöp, F. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 3(4), 275-279. Available from: [Link]
-
LifeTein. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. LifeTein. Available from: [Link]
- Zieleniewski, F. M., Woolfson, D. N., & Clayden, J. P. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(75), 11116-11119. DOI:10.1039/D0CC04698A.
-
Samantray, S., et al. (2020). Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure. ACS chemical neuroscience, 11(4), 569-579. Available from: [Link]
- Various Authors. (n.d.). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Publishing.
-
Sepehri, S., et al. (2021). Peptide-based amyloid-beta aggregation inhibitors. RSC medicinal chemistry, 12(10), 1640-1654. Available from: [Link]
-
Sinha, S., et al. (2018). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS omega, 3(7), 8426-8434. Available from: [Link]
- Various Authors. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central.
-
Airoldi, C., et al. (2021). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in neuroscience, 15, 650192. Available from: [Link]
-
Moretto, A., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of peptide science, 23(1), 66-76. Available from: [Link]
-
Arosio, P., et al. (2015). Preventing peptide and protein misbehavior. Proceedings of the National Academy of Sciences of the United States of America, 112(17), 5283-5284. Available from: [Link]
-
Sahoo, B. R., et al. (2021). Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them. Frontiers in neuroscience, 15, 649223. Available from: [Link]
-
Papo, N., et al. (2024). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Chemistry (Weinheim an der Bergstrasse, Germany), e202400080. Advance online publication. Available from: [Link]
-
Luo, J., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in molecular neuroscience, 12, 17. Available from: [Link]
-
Chen, C., et al. (2019). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. Molecules (Basel, Switzerland), 24(18), 3292. Available from: [Link]
-
Papo, N., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Available from: [Link]
-
D'Souza, A., et al. (2015). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of pharmaceutical sciences, 104(2), 348-361. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. pnas.org [pnas.org]
- 5. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Technical Support Center: Optimizing Coupling Times for Fmoc-β-Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) focusing on the unique challenges presented by Fmoc-β-amino acids. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these valuable, yet often challenging, building blocks into their synthetic workflows. Here, we will move beyond standard protocols to explore the causality behind common issues and provide robust, field-tested solutions in a direct question-and-answer format.
Section 1: FAQs - The Fundamentals of β-Amino Acid Coupling
This section addresses the foundational questions regarding the incorporation of Fmoc-β-amino acids in SPPS.
Q1: Why are my Fmoc-β-amino acid couplings significantly slower than those for standard α-amino acids?
A1: The primary reason for sluggish coupling kinetics lies in the structural differences between α- and β-amino acids. The additional methylene group in the backbone of β-amino acids introduces two key challenges:
-
Increased Steric Hindrance: The amino group of a resin-bound peptide chain is more sterically shielded when the N-terminal residue is a β-amino acid. This makes it harder for the activated carboxyl group of the incoming Fmoc-β-amino acid to approach for nucleophilic attack.[1][2]
-
Altered Conformation and Reactivity: The backbone of a β-amino acid is more flexible. Furthermore, β-amino acids can form stable six-membered hydrogen-bonded pseudo-rings, which can hinder both hydrolysis and the desired coupling reaction.[3] This inherent stability means a higher activation energy is required for the reaction to proceed at a practical rate.
Q2: My standard Kaiser test after a 1-hour coupling is strongly positive (dark blue). What is my immediate next step?
A2: A strong positive Kaiser test indicates a high concentration of unreacted primary amines on the resin, meaning the coupling has failed to go to completion.[4][5] Do not proceed to the next deprotection step, as this will result in a significant deletion of the target peptide.
Your immediate action should be to perform a "double coupling." This involves draining the reaction vessel, washing the resin thoroughly with DMF to remove byproducts, and then repeating the coupling step with a fresh solution of activated Fmoc-β-amino acid and coupling reagents. For particularly stubborn couplings, extending the time of this second coupling to several hours or even overnight is recommended.[3][6]
Q3: Can I use the same coupling reagents for β-amino acids that I use for α-amino acids?
A3: While you can use the same reagents, their efficiency will vary dramatically. Standard phosphonium (PyBOP) and aminium/uronium (HBTU, TBTU) reagents are often sufficient, but for sterically hindered β-amino acids, they may require extended reaction times.[7][8]
More potent activating reagents are highly recommended to achieve efficient coupling.[9] Reagents like HATU , HCTU , and COMU are generally more effective because they form highly reactive activated esters that can better overcome the steric barriers.[7][10] COMU, in particular, offers advantages in safety and solubility.[7][11]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem: Even after double coupling overnight, my Kaiser test remains positive.
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Severe On-Resin Aggregation | The growing peptide chain, especially if it contains hydrophobic or β-branched residues, can fold back on itself and form intermolecular hydrogen bonds.[12] This collapses the resin pores, making the N-terminal amine inaccessible to reagents. This is a common failure mode in "difficult sequences".[13] | 1. Change Solvent: Switch from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to your DMF.[14] 2. Introduce Chaotropic Salts: Add chaotropic agents like LiCl (0.8 M) to the coupling mixture to disrupt secondary structures. 3. Elevate Temperature: Perform the coupling at an elevated temperature (35-50°C).[1] This provides thermal energy to break up aggregates but must be used cautiously to avoid racemization. |
| Insufficient Reagent Potency | The chosen coupling reagent may not be powerful enough to activate the sterically hindered β-amino acid sufficiently to drive the reaction to completion. | 1. Upgrade Coupling Reagent: Switch to a high-efficiency reagent like HATU or COMU.[7][10] These reagents generate more reactive OAt or Oxyma esters, respectively. 2. See Protocol 1: HATU-Mediated Double Coupling for Difficult β-Amino Acids. |
| Poor Resin Swelling | If the polystyrene or PEG resin is not properly swollen, reactive sites deep within the beads are not accessible.[15] | 1. Verify Swelling: Before synthesis, ensure the resin is fully swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes.[15] 2. Solvent Exchange: Perform several wash cycles alternating between DCM and DMF to ensure complete solvent exchange and resin solvation. |
Problem: My crude HPLC/LC-MS analysis shows the correct mass, but the yield is very low and I see numerous deletion sequences.
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Incomplete Coupling Throughout Synthesis | This is the cumulative effect of inefficient couplings at one or more β-amino acid positions. The unreacted amines are capped in subsequent steps (if capping is used) or lead to deletion peptides. | 1. Implement a Time-Course Study: For critical β-amino acids, you must empirically determine the required coupling time. Do not rely on standard 1-2 hour protocols. 2. See Protocol 2: Time-Course Study for Coupling Optimization. 3. Prophylactic Double Coupling: For any β-amino acid, consider implementing a double coupling as a standard part of your protocol. |
| Side Reactions | Certain β-amino acid side chains can undergo unwanted reactions. For example, unprotected β-aspartic acid can lead to aspartimide formation, especially under basic conditions, which can then rearrange or react with piperidine.[14][16] | 1. Use Optimized Protecting Groups: Ensure you are using appropriate side-chain protecting groups designed to minimize side reactions. 2. Modify Deprotection: For sequences prone to aspartimide formation, adding an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress the side reaction.[14] |
Section 3: Key Experimental Protocols & Workflows
These protocols provide a validated, step-by-step framework for troubleshooting and optimization.
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process when encountering an incomplete coupling.
Caption: A workflow for troubleshooting incomplete β-amino acid couplings.
Protocol 1: HATU-Mediated Double Coupling for Difficult β-Amino Acids
This protocol is designed for β-amino acids that fail to couple completely using standard reagents like HBTU.
-
Initial Coupling:
-
Swell the peptidyl-resin in NMP. Perform the Fmoc deprotection of the N-terminal amine as per your standard protocol and wash thoroughly with NMP.
-
In a separate vessel, pre-activate the Fmoc-β-amino acid (4 eq. relative to resin loading) by dissolving it with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP.
-
Allow pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 2-4 hours.
-
Drain the reaction vessel and wash the resin 5x with NMP.
-
-
Monitoring:
-
Take a small sample of resin beads (~5 mg) and perform a qualitative Kaiser test.[17]
-
If the test is negative (beads are colorless or faint yellow), the coupling is complete.
-
If the test is positive (beads are blue), proceed to the second coupling.
-
-
Second Coupling (Recoupling):
-
Repeat step 1.2 through 1.4 with a fresh solution of activated amino acid. Allow this second coupling to proceed for an additional 2-4 hours or overnight.
-
Wash the resin 5x with NMP and perform a final Kaiser test. If the test is still positive, cap the remaining free amines with acetic anhydride to prevent deletion mutations.
-
Protocol 2: Time-Course Study for Coupling Optimization
This experiment is crucial for establishing a reliable coupling time for a novel or particularly difficult Fmoc-β-amino acid in a specific sequence.
-
Setup:
-
Begin with a known quantity of peptidyl-resin (e.g., 100 mg) that has been Fmoc-deprotected at the N-terminus.
-
Prepare a single batch of activated Fmoc-β-amino acid solution sufficient for the entire experiment (e.g., 4 eq. of amino acid and coupling reagents).
-
-
Execution:
-
Add the activated amino acid solution to the resin to start the coupling reaction.
-
At defined time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 16 hr), withdraw a small aliquot of the resin (~10 mg).
-
Immediately wash the withdrawn resin aliquot with NMP and then DCM, and dry it under vacuum.
-
-
Analysis:
-
For each time point, perform a "test cleavage" on the dried resin aliquot using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Analyze the cleaved peptide by RP-HPLC and/or LC-MS.
-
Quantify the ratio of the desired coupled product to the unreacted starting peptide.
-
Plot the percentage of coupled product versus time. The optimal coupling time is the point at which this curve plateaus, indicating the reaction has reached completion.
-
Section 4: Reference Data
Table 1: Comparison of Common Coupling Reagents for β-Amino Acids
| Reagent | Class | Relative Reactivity | Recommended Use Case | Key Considerations |
| HBTU/TBTU | Aminium/Uronium | Standard | Non-hindered β-amino acids; initial screening. | May require extended times (4h+). Byproducts are water-soluble.[7] |
| PyBOP | Phosphonium | Standard | Similar to HBTU. Good for routine couplings. | Byproduct (HMPA) is a suspected carcinogen; handle with care. |
| HCTU | Aminium/Uronium | High | Moderately hindered β-amino acids. Faster than HBTU. | Based on 6-Cl-HOBt, leading to higher reaction rates.[7] |
| HATU | Aminium/Uronium | Very High | Severely hindered β-amino acids; sequences prone to aggregation. | Based on HOAt, which provides anchimeric assistance to the reaction.[7] Often the reagent of choice for difficult couplings. |
| COMU | Aminium/Uronium | Very High | All β-amino acids, especially in automated or microwave synthesis. | Based on OxymaPure, which is safer (non-explosive) than HOBt/HOAt. Excellent solubility and efficiency.[7][10] |
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics. [Link]
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Watasin. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2017). Organic Process Research & Development. [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (1998). ResearchGate. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2022). Nature Communications. [Link]
-
CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. (2001). Organic Letters. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Advances. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). National Institutes of Health. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). Organic Process Research & Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Navigating Side Reactions in SPPS with Fmoc-3-amino-3-methyl-butyric acid (Fmoc-Aib-OH)
Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-3-amino-3-methyl-butyric acid (Fmoc-Aib-OH). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges posed by this sterically hindered amino acid. This guide is structured to address specific experimental issues, explain the underlying chemical principles, and offer robust protocols to ensure the success of your synthesis.
The incorporation of α-aminoisobutyric acid (Aib) is highly desirable for designing peptides with enhanced metabolic stability and defined secondary structures, such as helices.[1] The gem-dimethyl group on its α-carbon, however, is the very feature that introduces significant synthetic hurdles.[1][2] This guide will equip you to anticipate and resolve these challenges effectively.
Part 1: Troubleshooting Guide
This section directly addresses the most common problems encountered during the incorporation of Fmoc-Aib-OH, presented in a question-and-answer format.
Issue 1: Incomplete or Failed Coupling
This is the most frequent challenge, stemming directly from the structural nature of Aib.
Q1: Why is the coupling of Fmoc-Aib-OH so challenging?
A1: The primary cause is severe steric hindrance.[3] The two methyl groups on the α-carbon of Aib physically obstruct the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the resin.[2] This steric bulk dramatically slows down the reaction kinetics, often leading to incomplete acylation when using standard coupling protocols that are sufficient for proteinogenic amino acids.[2]
Q2: How can I reliably monitor the efficiency of my Fmoc-Aib-OH coupling?
A2: The most common and immediate method for qualitative, real-time monitoring is the Kaiser test .[2] After a coupling step, a small sample of the resin is tested. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests the coupling is complete.[2] For quantitative assessment after the synthesis is finished, analysis of the cleaved crude peptide by HPLC and Mass Spectrometry (MS) is essential to identify deletion sequences where the Aib residue is missing.[2]
Q3: My Kaiser test is positive after the initial coupling. What are the most effective strategies to drive the reaction to completion?
A3: When faced with incomplete coupling of Fmoc-Aib-OH, several strategies can be employed, often in combination:
-
Utilize High-Potency Coupling Reagents: Standard reagents may be insufficient. Switch to stronger, more reactive uronium/aminium or phosphonium salt-based reagents. Reagents based on HOAt or Oxyma are particularly effective.[2]
-
Implement a Double Coupling Protocol: This is a robust and widely used method.[2] After the first coupling and a thorough wash, the coupling step is repeated with a fresh solution of activated Fmoc-Aib-OH.[2] This re-establishes a high concentration of the reactant to acylate the remaining free amines.[2]
-
Leverage Microwave-Enhanced SPPS: Microwave energy can significantly accelerate reaction rates for sterically hindered couplings.[3][4] The application of microwave irradiation can drive difficult couplings to completion in a much shorter time frame compared to conventional methods at room temperature.[3]
-
Increase Reaction Time and Temperature: If microwave synthesis is not available, extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can be beneficial. Gently elevating the temperature (e.g., to 40-50°C) can also increase the reaction rate, though this should be done cautiously to avoid potential side reactions.[5]
Workflow: Troubleshooting Fmoc-Aib-OH Coupling
Caption: Mechanism of DKP formation leading to peptide cleavage from the resin.
Issue 3: On-Resin Aggregation
The very property that makes Aib useful—its ability to induce stable secondary structures—can also lead to synthesis-crippling aggregation.
Q1: Why do Aib-containing peptides have a high tendency to aggregate?
A1: Aib's gem-dimethyl group severely restricts the conformational freedom of the peptide backbone, strongly promoting the formation of stable helical structures (like 3₁₀- or α-helices). [1]While this is beneficial for the final peptide's structure, during SPPS, these stable secondary structures can cause the growing peptide chains to self-assemble and aggregate on the resin. [6]This intermolecular hydrogen bonding renders the N-terminus of many chains inaccessible for subsequent coupling reactions.
Q2: What are the tell-tale signs of on-resin aggregation?
A2: Aggregation can be diagnosed by observing the physical behavior of the resin and the outcomes of monitoring tests:
-
Slow Solvent Drainage: Solvents will drain very slowly during wash steps.
-
Resin Clumping: The resin beads will stick together, failing to swell and move freely.
-
Plummeting Coupling Efficiency: Previously successful couplings for other amino acids suddenly become slow or incomplete, as confirmed by the Kaiser test. [5]* Incomplete Fmoc Deprotection: The deprotection reagent cannot efficiently access the Fmoc groups within the aggregated mass.
Q3: My peptide is aggregating. How can I disrupt these structures and rescue the synthesis?
A3: Several methods can be used to disrupt aggregation:
-
Change Solvents: Switch from standard DMF to a more "chaotropic" solvent like N-methyl-2-pyrrolidone (NMP), or use a mixture of DMF with a small percentage of dimethyl sulfoxide (DMSO). [5]These solvents are better at disrupting hydrogen bonds.
-
Add Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can help break up secondary structures. [5]3. Elevated Temperature/Microwave: Performing coupling and deprotection steps at higher temperatures (e.g., 60-75°C), especially with microwave assistance, can provide the energy needed to break up aggregates and improve reaction kinetics. [5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose coupling reagents for Fmoc-Aib-OH?
A1: Due to the steric hindrance, more powerful coupling reagents are required. Carbodiimides like DIC alone are often insufficient. The table below summarizes recommended reagents.
| Reagent Class | Recommended Reagents | Key Advantages |
| Uronium/Aminium | HATU, HCTU, HBTU | High reactivity, rapid activation. HATU is often considered the gold standard for difficult couplings. [2][7] |
| Phosphonium | PyAOP, PyBOP | PyAOP, the HOAt analog of PyBOP, shows remarkedly fast coupling rates. [7] |
| Other | TFFH | Generates amino acid fluorides in-situ, which are highly reactive and well-suited for coupling sterically hindered residues like Aib. [7] |
Q2: Can I use standard Fmoc-deprotection conditions (20% piperidine in DMF) for Aib-containing peptides?
A2: While 20% piperidine in DMF is the standard, its effectiveness can be sequence-dependent. [8]For Aib-containing peptides, you may need to extend the deprotection time (e.g., 2 x 10 minutes instead of 2 x 5 minutes) to ensure complete removal of the Fmoc group, especially if aggregation is occurring. However, be mindful that extended exposure to basic conditions increases the risk of DKP formation, especially at the dipeptide stage. [9]If DKP is a concern, switching to a milder DBU-based cocktail is advisable. [9] Q3: Does the use of Aib introduce a risk of racemization?
A3: Aib itself is achiral and therefore cannot racemize. [1]However, its presence can indirectly increase the risk of racemization of the preceding chiral amino acid. [10]The coupling of an activated chiral amino acid to an N-terminal Aib residue is slow due to steric hindrance. This prolonged activation state provides more time for the activated residue to potentially epimerize via an oxazolone intermediate. [10]To mitigate this, use coupling reagents known to suppress racemization, such as those containing HOAt or Oxyma, and avoid excessively long pre-activation times. [10]
Part 3: Key Experimental Protocols
Protocol 1: Double Coupling for Fmoc-Aib-OH
This protocol assumes the synthesis is proceeding on a 0.1 mmol scale. Adjust volumes accordingly.
-
Initial Coupling:
-
Pre-activate a solution of Fmoc-Aib-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in 2 mL of DMF for 1-2 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test. If it is negative (yellow), proceed to the next Fmoc deprotection step. If it is positive (blue), continue with the second coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Aib-OH as described in step 1.
-
Add this fresh solution to the resin and agitate for another 1-2 hours. [2]5. Final Wash and Confirmation:
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a final Kaiser test to confirm the absence of free amines before proceeding. [11]
-
Protocol 2: Kaiser Test (Qualitative Ninhydrin Test)
This test detects the presence of free primary amines on the resin.
-
Sample Preparation:
-
Collect a small sample of resin (approx. 5-10 beads) in a small glass test tube.
-
Wash the beads with ethanol (2 x 0.5 mL) and then add 2-3 drops of ethanol.
-
-
Reagent Addition:
-
Add 1 drop of a solution of 500 mg ninhydrin in 10 mL ethanol.
-
Add 1 drop of a solution of 80 g phenol in 20 mL ethanol.
-
Add 1 drop of a 0.001 M KCN solution in pyridine.
-
-
Development:
References
- Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog.
- Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions. (2025). Benchchem.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Elsevier.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.
- Diketopiperazine formation during investigations of amino Acid racemiz
- Peptide-based amyloid-beta aggregation inhibitors. (n.d.). PubMed Central.
- Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. (n.d.). PubMed Central.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. (n.d.). PubMed.
- Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. (2025). ScienceDirect.
- A Technical Guide to Fmoc-Aib-OH in Peptide Synthesis: From Commercial Suppliers to Advanced Methodologies. (2025). Benchchem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Strategies for Solubilizing Peptides Containing 3-Amino-3-Methyl-Butyric Acid (Aib)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique solubility challenges presented by peptides incorporating 3-amino-3-methyl-butyric acid (Aib). Our focus is on explaining the causal mechanisms behind these challenges and providing robust, field-proven protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the behavior of Aib-containing peptides.
Q1: What is 3-amino-3-methyl-butyric acid (Aib), and how does it fundamentally alter my peptide's structure?
A1: 3-amino-3-methyl-butyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its alpha-carbon (a gem-dimethyl group)[1]. This unique structure has profound implications for your peptide:
-
Restricted Conformation: The gem-dimethyl group severely limits the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) angles[1].
-
Helical Propensity: This restriction strongly promotes the formation of helical secondary structures. In shorter peptides, Aib favors a 3₁₀-helix, while in longer sequences, it predominantly induces α-helices[1]. This is a critical point, as it means Aib can prevent the formation of β-sheet structures, which are a common cause of aggregation and poor solubility in many peptides[2].
Q2: Does incorporating Aib make my peptide more or less soluble?
A2: The effect of Aib on solubility is not straightforward and is highly context-dependent. It can either increase or decrease solubility based on the overall sequence.
-
Potential for Increased Solubility: By disrupting the formation of highly ordered, intermolecular β-sheets, which are a primary driver of aggregation, Aib can prevent a common pathway to insolubility[2].
-
Potential for Decreased Solubility: If the stable helix induced by Aib residues presents a large, non-polar (hydrophobic) face to the solvent, the peptide can become poorly soluble or even aggregate via hydrophobic interactions between these rigid helical rods[3]. The solubility challenge then shifts from preventing β-sheets to solvating a rigid helical structure.
Q3: My Aib-peptide is insoluble in water. What is the most important first troubleshooting step?
A3: The most critical next step is to assess the peptide's net charge and adjust the pH of the solvent accordingly. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, as this minimizes electrostatic repulsion and encourages aggregation[2][3][4].
-
For Basic Peptides (net positive charge): Attempt dissolution in an acidic solution, such as 10% acetic acid[5][6].
-
For Acidic Peptides (net negative charge): Attempt dissolution in a basic solution, such as 0.1% aqueous ammonia or ammonium bicarbonate[6].
By moving the pH away from the pI, you increase the peptide's net charge, which enhances its interaction with water and improves solubility[3][7].
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common, specific solubility problems encountered with Aib-containing peptides.
Problem: My lyophilized Aib-peptide immediately forms a precipitate or suspension when added to a neutral aqueous buffer (e.g., PBS, pH 7.4).
Causality Analysis: This is a classic sign of either working at the peptide's isoelectric point (pI) or of a highly hydrophobic peptide. The rigid helical structure enforced by Aib may be presenting a large, non-polar surface area, leading to rapid aggregation driven by hydrophobic forces when in a neutral aqueous environment[3].
Troubleshooting Workflow
The following workflow provides a logical progression from the simplest to more complex methods for achieving solubilization.
Caption: Systematic workflow for troubleshooting Aib-peptide solubility.
Section 3: Detailed Experimental Protocols
Always begin by centrifuging the vial to collect all lyophilized powder at the bottom. It is highly recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample[8].
Protocol 1: pH-Based Dissolution for Charged Aib-Peptides
This protocol is for peptides determined to have a net positive (basic) or net negative (acidic) charge at neutral pH.
-
Initial Attempt: Try to dissolve the peptide in sterile, distilled water to a concentration of 1 mg/mL. Vortex and sonicate for 5-10 minutes in a bath sonicator[2].
-
For Basic Peptides (Net Positive Charge): If insoluble in water, add 10% aqueous acetic acid dropwise while vortexing until the peptide dissolves[5][6]. The acidic environment protonates carboxyl groups, increasing the net positive charge and enhancing solubility.
-
For Acidic Peptides (Net Negative Charge): If insoluble in water, add 0.1% aqueous ammonium hydroxide dropwise while vortexing until the peptide dissolves[6]. The basic environment deprotonates amino groups, increasing the net negative charge.
-
Final Step: Once dissolved, you can slowly add your desired aqueous buffer to the peptide solution. Monitor for any signs of precipitation.
Protocol 2: Dissolution of Hydrophobic/Neutral Aib-Peptides using Organic Co-solvents
This protocol is for peptides with a high percentage (>50%) of hydrophobic residues or a net neutral charge[8].
-
Select an Organic Solvent: Choose a minimal amount of a pure organic solvent. Dimethyl sulfoxide (DMSO) is often the first choice due to its high solubilizing power and relatively low toxicity in cell-based assays[8]. Alternatives include dimethylformamide (DMF) or acetonitrile (ACN)[6].
-
Causality: These polar aprotic solvents are effective at disrupting the intramolecular and intermolecular hydrogen bonds that stabilize the rigid helical structures, allowing the solvent to interact with the peptide backbone[7].
-
-
Initial Dissolution: Add just enough organic solvent to the lyophilized peptide to completely dissolve it. Vortex and sonicate if necessary. It is crucial to achieve complete dissolution at this stage.
-
Slow Dilution: With constant and vigorous agitation (vortexing), slowly add your desired aqueous buffer to the peptide-organic solvent mixture drop by drop[2]. If the solution becomes cloudy or precipitation occurs, you have exceeded the peptide's solubility limit in that final solvent mixture.
Protocol 3: Using Physical Aids for Dissolution
These methods can be applied at any stage to assist dissolution but should be used with care.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid peptide aggregates and enhance solvent interaction[2][8]. Avoid probe sonicators, which can generate excessive heat.
-
Gentle Warming: Warm the sample to approximately 30-40°C[2]. This increases the kinetic energy of the system, which can help overcome the energy barrier for dissolution. Be cautious, as excessive heat can degrade the peptide[8].
Section 4: Data Summary & Proactive Design
Table 1: Recommended Solvents Based on Aib-Peptide Properties
| Peptide Property | Primary Solvent Recommendation | Secondary Solvent / Additive | Rationale |
| Basic (Net Charge > 0) | Sterile Water | 10-25% Acetic Acid | Increases net positive charge, enhancing electrostatic repulsion and hydration[5][6]. |
| Acidic (Net Charge < 0) | Sterile Water | 0.1% Ammonium Hydroxide | Increases net negative charge, enhancing solubility[6]. |
| Neutral / Hydrophobic (>50% non-polar residues) | Minimal DMSO, DMF, or ACN | Slowly add aqueous buffer | Organic solvents disrupt hydrophobic aggregation and H-bonds before dilution[8]. |
| Forms Gels | Minimal DMSO or DMF | 6M Guanidine-HCl or 8M Urea | Chaotropic agents are strong denaturants that disrupt extensive hydrogen bond networks[2]. |
Q: How can I proactively design my Aib-containing peptide for better solubility?
A: Optimizing the peptide sequence during the design phase is the most effective way to prevent solubility issues.
-
Incorporate Charged Residues: Strategically place charged amino acids (e.g., Lys, Arg, Asp, Glu) within the sequence, particularly flanking the Aib-rich helical domain. This increases the overall polarity and charge of the peptide[3][8].
-
Add a Solubility-Enhancing Tag: Capping a peptide with a cationic or other hydrophilic tag has been shown to be effective in making even long Aib oligomers water-soluble[9].
-
Use Predictive Tools: Employ computational tools designed to predict peptide solubility. Some modern algorithms can account for the effects of unnatural amino acids and help identify problematic sequences before synthesis[2][4].
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
- Pessela, B. C., et al. (2011). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central.
- Zaccheo, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. DOI:10.1039/D0CC04698A.
- Kamei, S., et al. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Synpeptide. (n.d.). Guidelines for Peptide Dissolving.
- Sarswati, S., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. ChemRxiv.
- Makowski, M., et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling.
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- MedchemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
- Zhang, Y., et al. (2022). Multivariate effects of pH, salt, and Zn2+ ions on Aβ40 fibrillation. Communications Biology.
- Research Communities. (2024). Shaping of secondary structure by additional amino groups.
- Isca Biochemicals. (2023). Peptide solubility.
- PubChem. (n.d.). 3-Amino-3-methylbutyric acid.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- Bachem. (2021). Peptide solubility.
- PubChem. (n.d.). 3-Amino-3-methylbutanoic acid.
- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid in Modern Peptide Synthesis.
- Sormanni, P., et al. (2021). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. ResearchGate.
- Han, X., et al. (2021). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. ResearchGate.
- Tamás, B., et al. (2025). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv.
- Saha, T., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chemistry – A European Journal.
- Fernández, A., & Riera, F. A. (2015). Influence of ionic strength on peptide membrane fractionation. ResearchGate.
- Michigan State University Department of Chemistry. (n.d.). Peptides and Proteins.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Wang, J., et al. (2023). Aggregation Rules of Short Peptides. Journal of Chemical Information and Modeling.
Sources
- 1. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
Kaiser Test Technical Support Center: Troubleshooting Sterically Hindered Amino Acids
Welcome to the technical support center for the Kaiser test. This guide is designed for researchers, scientists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) and may encounter challenges with this crucial in-process control. Here, we will delve into the nuances of the Kaiser test, with a specific focus on troubleshooting issues related to sterically hindered and other problematic amino acids. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Kaiser test?
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In the context of SPPS, it is primarily used to monitor the completion of the N-α-Fmoc deprotection step (where a positive blue result is expected) and the subsequent amino acid coupling step (where a negative yellow/colorless result indicates a complete reaction).[4][5] The test relies on the reaction of ninhydrin with a primary amine to produce a deep blue-purple chromophore known as Ruhemann's purple.[2][6] This reaction involves the oxidative deamination and decarboxylation of the amino acid by two molecules of ninhydrin.[2][6]
Q2: Why am I getting a weak or negative Kaiser test result after deprotection of a sterically hindered amino acid like Valine or Isoleucine?
This is a common issue and points to a key limitation of the Kaiser test. The rate-determining step in the ninhydrin reaction is the nucleophilic attack of the non-protonated amino group on a carbonyl group of the ninhydrin molecule.[7] With sterically hindered amino acids, the bulky side chains (e.g., the isopropyl group in Valine or the sec-butyl group in Isoleucine) physically obstruct the approach of the ninhydrin reagent to the N-terminal amine.[6][7] This steric hindrance slows down the reaction rate, leading to a much weaker color development or even a false-negative result under standard test conditions.[8]
Q3: My Kaiser test is negative after coupling to a Proline residue. Does this confirm the coupling was successful?
Not necessarily. The Kaiser test is notoriously unreliable for secondary amines, such as the N-terminal amine of proline, N-methylated amino acids, or other N-substituted residues.[1][8][9] Proline and other imino acids react with ninhydrin to form a yellow-orange iminium salt, which can be difficult to distinguish from a true negative result.[6][10] Therefore, a colorless or yellow result after coupling to proline does not definitively confirm a complete reaction. In these cases, an alternative test is strongly recommended.[9][11]
Q4: I'm observing a faint blue color after a coupling step. What does this indicate and what should I do?
A faint blue color in the solution and/or on the resin beads suggests that the coupling reaction is incomplete, and there are still unreacted primary amines present.
Recommended Actions:
-
Recouple: The most straightforward solution is to perform a second coupling reaction.[8][9]
-
Extend Coupling Time: For known "difficult" couplings involving sterically hindered amino acids, extending the reaction time of the initial coupling can be beneficial.
-
Capping: If a faint blue color persists after a second coupling, it is advisable to "cap" the unreacted amines.[9][12] This is typically done using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Capping prevents the formation of deletion peptides in subsequent synthesis cycles.[9]
Troubleshooting Guide: False Negatives and Weak Positives
This section provides a structured approach to diagnosing and resolving ambiguous Kaiser test results, particularly when working with challenging amino acids.
| Observation | Potential Cause | Recommended Action(s) | Scientific Rationale |
| Colorless/Yellow result after deprotection of a hindered amino acid (e.g., Val, Ile). | Steric hindrance impeding the ninhydrin reaction.[6][7] | 1. Increase heating time for the test (e.g., 10-15 minutes instead of 5). 2. Proceed with coupling but consider a double coupling protocol. 3. Use an alternative test if available. | Prolonged heating can help overcome the higher activation energy required for the reaction with a sterically hindered amine. |
| Colorless/Yellow result after coupling to a secondary amine (e.g., Pro, N-Me-Ala). | The Kaiser test does not produce the characteristic blue color with secondary amines.[1][8][9] | 1. Do not rely on the Kaiser test. 2. Use an alternative test specific for secondary amines, such as the Chloranil Test or the Isatin Test .[8][9][11] | These alternative tests employ different chemical reactions that are specifically designed to produce a distinct color change in the presence of secondary amines. |
| Weak blue color after coupling a hindered amino acid. | Incomplete coupling due to steric hindrance between the incoming amino acid and the N-terminal amine. | 1. Perform a second coupling.[9] 2. If the issue persists, cap the remaining free amines with acetic anhydride.[9][12] | Sterically demanding couplings often require more stringent conditions or repeated reaction cycles to achieve completion. Capping prevents the accumulation of deletion sequences. |
| Inconsistent results between batches of reagents. | Degradation of Kaiser test reagents. The KCN in pyridine solution is particularly susceptible to degradation.[8] | Prepare fresh Kaiser test solutions, especially reagent A (KCN in pyridine).[8] | The cyanide ion acts as a catalyst in the formation of Ruhemann's purple. Its degradation will lead to a less sensitive test. |
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is for the detection of primary amines on a solid support.
Reagents:
-
Reagent A: 1 mL of a 0.01 M KCN aqueous solution diluted with 49 mL of pyridine.[1]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[1]
Procedure:
-
Collect 10-15 beads of the resin sample in a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 110-120°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue: Positive result (free primary amines present).
-
Colorless/Yellow: Negative result (no free primary amines).
-
Faint Blue: Incomplete reaction.
Workflow for Monitoring SPPS Steps
Caption: Standard SPPS cycle monitoring with the Kaiser test.
Alternative Protocol: The Chloranil Test for Secondary Amines
This test is recommended for confirming the presence or absence of N-terminal secondary amines, such as proline.[8][9]
Reagents:
-
Reagent A: Acetaldehyde in DMF (2% v/v).
-
Reagent B: p-Chloranil in DMF (2% w/v).
Procedure:
-
Collect a small sample of resin beads in a test tube.
-
Wash the beads thoroughly with DMF.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.[8]
-
Observe the color of the beads.
Interpretation:
-
Blue or Greenish-Blue Beads: Positive result (free secondary amine present).
-
Colorless or Yellowish Beads: Negative result (no free secondary amine).
Decision-Making Flowchart for Ambiguous Results
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Ninhydrin - Wikipedia [en.wikipedia.org]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Slow Coupling Kinetics of Fmoc-Aib-OH
Welcome to the technical support center for challenges related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-3-amino-3-methyl-butyric acid (Fmoc-Aib-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this sterically hindered amino acid.
Introduction: The Challenge of Aib
Fmoc-Aib-OH is an α,α-disubstituted amino acid widely used to induce helical conformations in peptides. However, its structure presents a significant synthetic challenge. The presence of two methyl groups on the α-carbon creates substantial steric hindrance, which physically obstructs the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support[1][2][3]. This steric bulk dramatically slows down the amide bond formation, often leading to incomplete reactions, low yields, and the formation of deletion sequences when using standard coupling protocols[2][4]. This guide provides proven strategies and detailed protocols to overcome these kinetic barriers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the slow coupling of Fmoc-Aib-OH?
The slow reaction kinetics are a direct result of steric hindrance. The gem-dimethyl groups on the α-carbon of Aib act as a physical shield, making it difficult for the nucleophilic amine on the resin to attack the activated carboxyl group of the incoming Fmoc-Aib-OH. This increases the activation energy required for the reaction to proceed, resulting in a sluggish or incomplete coupling[2][4].
Q2: What are the analytical signs of a failed Aib coupling?
The most immediate sign during synthesis is a positive Kaiser test (deep blue beads) after the coupling step, indicating a significant number of unreacted primary amines remain on the resin[2][5]. Post-synthesis, the primary indicator is the presence of a significant peak in the HPLC chromatogram of the crude product corresponding to the mass of the desired peptide minus the Aib residue (a deletion sequence), which can be confirmed by mass spectrometry[2].
Q3: What are the most effective strategies to ensure complete coupling of Fmoc-Aib-OH?
There is no single solution, but a combination of the following strategies is highly effective:
-
High-Potency Coupling Reagents: Utilizing advanced uronium/aminium or phosphonium salt reagents like HATU, HCTU, or COMU is critical. These reagents form highly reactive esters (OAt or Oxyma esters) that can overcome the steric barrier more effectively than older reagents like HBTU or carbodiimides[6][7][8].
-
Double Coupling: This is a robust and widely used technique where the coupling reaction is performed a second time with a fresh solution of activated Fmoc-Aib-OH to drive the reaction to completion[2][8].
-
Elevated Temperature (Microwave Assistance): Applying microwave energy can dramatically accelerate the reaction rate for difficult couplings.[9][10][11] Temperatures of 75-90°C for short periods (5-20 minutes) can achieve what might take hours at room temperature[12].
-
Increased Reaction Time and Equivalents: If microwave synthesis is not available, increasing the coupling time (e.g., from 2 hours to 4 hours or overnight) and using a higher excess of amino acid and reagents (4-5 equivalents) can help improve yields[13][14].
Q4: Can I rely on the Kaiser test to monitor Aib coupling?
Yes, but with a critical understanding. The Kaiser test detects free primary amines. You perform the test after the Aib coupling step. If the resin beads turn blue, it signifies that the N-terminal amine of the preceding residue failed to react with Fmoc-Aib-OH and is still free[2][5]. A negative test (yellow/colorless beads) indicates the reaction has gone to completion. However, the Kaiser test is extremely sensitive, and even a faint blue can indicate a small percentage of unreacted sites that may warrant a second coupling[14]. For N-terminal secondary amines (like proline), the Kaiser test is unreliable; the Chloranil test is a suitable alternative in those cases[15][16].
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis.
Issue 1: The Kaiser test is strongly positive (blue beads) after the first coupling of Fmoc-Aib-OH.
-
Causality: A positive test confirms that the initial coupling was incomplete due to the high steric hindrance of Aib.
-
Immediate Solution: Perform a Double Coupling. This is the standard first-line response.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Immediately repeat the coupling step using a freshly prepared solution of activated Fmoc-Aib-OH with the same equivalents as the first attempt.
-
After the second coupling, perform another Kaiser test. If it is negative, you can proceed to the next Fmoc deprotection step[2][17].
-
Issue 2: The Kaiser test remains positive even after a double coupling.
-
Causality: This indicates a highly challenging coupling, where even a second reaction could not achieve completion. Proceeding to the next step will inevitably create a deletion peptide.
-
Immediate Solution: Cap the Unreacted Amines. Capping terminates the unreacted peptide chains by acetylating the free amines, rendering them inert to further coupling steps. This prevents the formation of deletion sequences, which simplifies the final purification of the desired full-length peptide.
-
After the failed double coupling, wash the resin thoroughly with DMF.
-
Treat the resin with a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base (like DIPEA or N-methylmorpholine) in DMF for 30 minutes[17].
-
Wash the resin thoroughly with DMF and DCM before proceeding to the deprotection of the successfully coupled Aib residue.
-
Issue 3: Final HPLC/MS analysis reveals a major deletion sequence lacking Aib.
-
Causality: This is a retrospective confirmation that the coupling strategy used during the synthesis was insufficient for this specific sequence.
-
Solution for Future Syntheses:
-
Upgrade Your Reagent: If you used HBTU or a carbodiimide, switch to a more potent reagent like HATU or COMU. The OAt ester formed by HATU is exceptionally reactive, and the reagent's structure is thought to provide anchimeric assistance that stabilizes the reaction's transition state[7][18][19].
-
Incorporate Microwave Heating: This is one of the most powerful tools for hindered couplings. A short microwave-assisted coupling cycle at elevated temperature can dramatically improve efficiency[9][10][12].
-
Combine Strategies: For maximum success, combine a potent reagent with microwave heating and implement double coupling as a standard procedure for every Aib residue in your sequence.
-
Issue 4: I'm using HATU and see a side product with a mass of +138 Da.
-
Causality: This side product is likely the result of N-terminal guanidinylation. This occurs when the free amine of the peptide chain attacks the electrophilic guanidinium carbon of the HATU reagent itself instead of the activated amino acid. This side reaction is more common when HATU is used in large excess or when the primary coupling reaction is particularly slow[18][20].
-
Solution:
-
Optimize Stoichiometry: Avoid using a large excess of HATU. Use equivalents closer to that of the amino acid (e.g., 4 eq AA, 3.9 eq HATU).
-
Consider Phosphonium Reagents: If guanidinylation is a persistent problem, switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not have the guanidinium moiety and thus cannot cause this side reaction[7].
-
Data & Optimized Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Activating Species | Relative Reactivity | Key Considerations |
| DIC/HOBt | OBt Ester | Low-Moderate | Generally insufficient for Aib; high risk of incomplete coupling. |
| HBTU/TBTU | OBt Ester | Moderate | Better than DIC, but often struggles with α,α-disubstituted residues[6]. Can cause guanidinylation[7]. |
| HCTU | O-6-ClBt Ester | High | More reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole core[7]. |
| HATU | OAt Ester | Very High | Gold standard for difficult couplings due to the high reactivity and anchimeric assistance of the HOAt group[7][18]. Can cause guanidinylation[18][20]. |
| COMU | Oxyma Ester | Very High | Reactivity is comparable or superior to HATU. Byproducts are more soluble, and it is non-explosive, offering a better safety profile[7][21]. |
| TFFH | Acyl Fluoride | Extremely High | Generates amino acid fluorides in situ, which are highly reactive and particularly suited for the most sterically demanding couplings[8][21]. |
Experimental Protocols
Protocol 1: Standard Double Coupling with HATU [2][8]
This protocol should be the default method for incorporating Fmoc-Aib-OH at room temperature.
-
Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
First Coupling Activation: In a separate vessel, dissolve Fmoc-Aib-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow to pre-activate for 1-2 minutes.
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 45-60 minutes.
-
Intermediate Monitoring: Take a small sample of beads and perform a Kaiser test.
-
Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated Fmoc-Aib-OH.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step. Perform a final Kaiser test to confirm completion.
Protocol 2: Microwave-Assisted Coupling [10][12][22]
This protocol is highly recommended for automated or manual synthesis to accelerate the reaction.
-
Deprotection & Wash: Perform Fmoc deprotection and subsequent DMF washes as described above.
-
Activation: In a separate vessel, pre-activate Fmoc-Aib-OH (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF. (Note: HATU can also be used, but carbodiimide/Oxyma is a very common and effective combination for microwave synthesis).
-
Coupling Reaction: Add the activated solution to the resin in a microwave-safe vessel. Irradiate with microwave energy at 75°C for 10-20 minutes.
-
Wash & Monitor: Drain and wash the resin with DMF. Perform a Kaiser test. If the test is positive, a second microwave coupling cycle (10 min) is recommended.
Protocol 3: Capping Unreacted Amines [17]
Use this protocol when a double coupling fails to yield a negative Kaiser test.
-
Wash: After the failed coupling, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a capping solution of 10% Acetic Anhydride and 5% DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next synthesis step.
Visual Workflows
Caption: Troubleshooting flowchart for Fmoc-Aib-OH coupling.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [PDF]. Retrieved from CEM Corporation website. [Link]
- Erdélyi, M., & Gogoll, A. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2001(10), 1592-1596.
- Bodanszky, M., & Bednarek, M. A. (1969). Active esters and resins in peptide synthesis: the role of steric hindrance.
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from YouTube. [Link]
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from ResearchGate. [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from Scienmag website. [Link]
-
Royal Society of Chemistry. (1969). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications. [Link]
- Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Organic letters, 5(19), 3463–3466.
- Tzeranis, D. S., et al. (2017).
-
Wikipedia. (n.d.). HATU. Retrieved from Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from Common Organic Chemistry website. [Link]
- Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Synform, 2022(10), A155-A159.
-
Royal Society of Chemistry. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications. [Link]
-
ResearchGate. (2025). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Retrieved from ResearchGate. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from AAPPTec website. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [PDF]. Retrieved from UCI website. [Link]
-
Griffith Research Online. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Retrieved from Griffith University website. [Link]
-
ResearchGate. (2025). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Retrieved from ResearchGate. [Link]
- PubMed. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15803–15809.
-
Matrix Innovation. (n.d.). Fmoc-Aib-OH. Retrieved from Matrix Innovation website. [Link]
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from AAPPTec website. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from Biotage website. [Link]
-
Reddit. (2021). Solid phase peptide synthesis help. Retrieved from Reddit. [Link]
- Walensky, L. D., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
Sources
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. kohan.com.tw [kohan.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. reddit.com [reddit.com]
- 15. peptide.com [peptide.com]
- 16. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. HATU - Wikipedia [en.wikipedia.org]
- 20. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 21. bachem.com [bachem.com]
- 22. DSpace [research-repository.griffith.edu.au]
impact of 3-amino-3-methyl-butyric acid on peptide resin cleavage
Topic: Impact of 3-Amino-3-Methyl-Butyric Acid on Peptide Resin Cleavage
Welcome to the technical support center for troubleshooting peptide resin cleavage, with a special focus on challenges introduced by the incorporation of sterically hindered amino acids like 3-amino-3-methyl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the final and critical step of solid-phase peptide synthesis (SPPS).
Introduction: The Challenge of Steric Hindrance
Solid-phase peptide synthesis culminates in the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a "cocktail" of scavengers.[1][2][3] The efficiency of this process is highly dependent on the peptide sequence and the nature of the amino acid residues.
The incorporation of sterically hindered amino acids, such as 3-amino-3-methyl-butyric acid, presents a significant challenge to standard cleavage protocols. The bulky gem-dimethyl groups on the α-carbon can physically obstruct the access of TFA to the acid-labile linker, leading to incomplete cleavage and significantly reduced peptide yields. This guide will address the mechanistic basis of this issue and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm experiencing very low yield after cleaving a peptide containing 3-amino-3-methyl-butyric acid. How can I confirm that the issue is incomplete cleavage?
A1: Before optimizing the cleavage protocol, it's crucial to confirm that the low yield is indeed due to the peptide remaining on the resin. A simple and effective method is to perform a post-cleavage Kaiser test on the resin beads.
Experimental Protocol: Post-Cleavage Kaiser Test
-
Objective: To qualitatively detect the presence of free primary amines on the N-terminus of the peptide still attached to the resin.
-
Procedure:
-
After your standard cleavage and filtration, collect a small sample of the resin beads (5-10 mg).
-
Wash the beads thoroughly with dichloromethane (DCM) and dry them completely.
-
Place the dried beads in a small glass test tube.
-
Add 2-3 drops each of Kaiser test solutions A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.[4]
-
-
Interpretation of Results:
-
Positive Result (Incomplete Cleavage): A deep blue or purple color on the resin beads indicates the presence of primary amines, confirming that a significant amount of peptide is still resin-bound.[4]
-
Negative Result (Complete Cleavage): The beads remaining colorless or turning a pale yellow/brown suggests that cleavage was successful and the low yield may be due to other issues (e.g., precipitation problems, peptide degradation).
-
Q2: My peptide with 3-amino-3-methyl-butyric acid is located near the C-terminus. Why is this particularly problematic for cleavage?
A2: The proximity of a sterically bulky residue like 3-amino-3-methyl-butyric acid to the resin linker exacerbates cleavage difficulties. The resin linker itself is a bulky chemical moiety, and when combined with the steric hindrance of the nearby amino acid, it creates a highly congested environment. This "double steric hindrance" significantly impedes the approach of the cleavage reagent (TFA) to the acid-labile bond of the linker.
Diagram: Steric Hindrance at the Cleavage Site
Caption: A step-by-step decision tree for troubleshooting incomplete peptide cleavage.
References
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Research Science Alliance. (2019, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
Technical Support Center: Strategies for Minimizing Dipeptide Formation with Fmoc-3-amino-3-methyl-butyric acid (Fmoc-Aib-OH)
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindered, helix-inducing amino acid, Fmoc-3-amino-3-methyl-butyric acid (also known as Fmoc-α-aminoisobutyric acid or Fmoc-Aib-OH), into their peptide sequences. The unique structure of Aib, while beneficial for creating stable peptidomimetics, presents significant challenges during solid-phase peptide synthesis (SPPS), most notably the formation of an Aib-Aib dipeptide impurity.[1][2][3]
This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind our recommendations to help you achieve higher purity and yield in your syntheses.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Aib-Aib dipeptide formation and why is it a significant problem?
A1: Dipeptide formation is a side reaction where two Fmoc-Aib-OH molecules couple to each other before the intended coupling to the resin-bound peptide chain occurs. The resulting Fmoc-(Aib)₂-OH species is then incorporated into the sequence. This is problematic because the dipeptide impurity is often difficult to separate from the target peptide during purification due to similar retention times in reversed-phase HPLC.[2] This side reaction is primarily driven by the high steric hindrance of the Aib residue, which slows down the desired coupling reaction.[4]
Q2: What is the primary chemical mechanism causing this side reaction?
A2: The root cause is the formation of a highly reactive intermediate. When Fmoc-Aib-OH is activated with standard coupling reagents, especially in the presence of a base, it can cyclize to form a 5(4H)-oxazolone. This oxazolone is a potent acylating agent that can react with the carboxylate of another activated Fmoc-Aib-OH molecule, leading to the undesired dipeptide. This pathway competes directly with the desired reaction of the activated amino acid with the free N-terminus of the peptide on the solid support.
Q3: How can I reliably detect the presence of the (Aib)₂ dipeptide impurity?
A3: The most effective methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5] In the mass spectrum, you will observe a peak corresponding to the mass of your target peptide plus the mass of an additional Aib residue (85.1 Da). In the HPLC chromatogram, the dipeptide-containing impurity typically elutes very close to the main product peak, often appearing as a shoulder or a poorly resolved adjacent peak.
Q4: Are standard coupling reagents like HBTU or HCTU suitable for Fmoc-Aib-OH?
A4: While widely used, HBTU and HCTU are not optimal for highly hindered residues like Aib.[6][7] They can promote the formation of the 5(4H)-oxazolone intermediate, leading to dipeptide formation. For these challenging couplings, more potent reagents that generate more reactive intermediates, such as HATU or COMU, are strongly recommended as they provide higher coupling efficiency and minimize side reactions.[6][8]
Q5: Is simply performing a "double coupling" a sufficient solution?
A5: Double coupling, which is repeating the coupling step to drive the reaction to completion, can help improve the incorporation of a single Aib residue if the initial coupling is inefficient.[4] However, it does not address the root cause of dipeptide formation. If your activation and coupling conditions are prone to generating the oxazolone intermediate, a double coupling may inadvertently increase the amount of dipeptide impurity. The primary focus should be on optimizing the activation step itself.
Section 2: In-Depth Troubleshooting Guide
Issue: High Levels of (Aib)₂ Dipeptide Detected in Crude Product
This is the most common failure mode when working with Fmoc-Aib-OH. The troubleshooting process should focus on the activation and coupling step.
The core of the problem lies in the kinetics of two competing reactions following the activation of the Fmoc-Aib-OH carboxyl group.
-
Desired Pathway: The activated Fmoc-Aib-OH rapidly acylates the free N-terminal amine of the peptide chain on the solid support.
-
Undesired Pathway: The activated Fmoc-Aib-OH, hindered from reacting with the peptide chain, instead forms an intramolecular 5(4H)-oxazolone. This intermediate then reacts with another molecule of activated Fmoc-Aib-OH, leading to the dipeptide.
Caption: Competing reaction pathways after activation of Fmoc-Aib-OH.
The choice of coupling reagent is the most critical factor in suppressing dipeptide formation. Reagents that form highly reactive esters and are less prone to side reactions are essential.
-
Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is consistently shown to be superior to HBTU for hindered couplings.[6] It forms a more reactive OAt-ester, which accelerates the desired coupling reaction, outcompeting the formation of the oxazolone intermediate.[6] COMU is another excellent, highly reactive option.[8]
-
Use with Caution: HBTU, HCTU, TBTU. While effective for many standard amino acids, their reactivity may not be sufficient to overcome the steric barrier of Aib efficiently, leading to more time for side reactions to occur.[7][9]
-
Avoid: Standard carbodiimides like DIC/DCC when used with HOBt. This combination is generally not reactive enough for Aib and can lead to significant side products. If using a carbodiimide, it must be paired with a more advanced additive like Oxyma Pure.
| Coupling Reagent | Additive | Relative Efficiency for Hindered AA | Risk of Dipeptide Formation |
| HATU | (Internal, HOAt) | Excellent | Low |
| COMU | (Internal, Oxyma) | Excellent | Low |
| HCTU | (Internal, HOBt derivative) | Good | Moderate |
| HBTU | (Internal, HOBt) | Moderate | Moderate-High |
| DIC / HOBt | HOBt | Poor | High |
Fine-tuning your protocol can further minimize side reactions.
-
Use a Short Pre-activation Time: Do not allow the activated Fmoc-Aib-OH to sit for an extended period before adding it to the resin. A pre-activation time of 1-3 minutes is typically sufficient. The goal is to have the free N-terminus of the peptide chain available as soon as the highly reactive ester is formed.
-
Increase Reagent Equivalents: For difficult couplings, using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading) can help drive the reaction to completion.[1]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent. In cases of severe aggregation, switching to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts may improve results, but solvent optimization should be secondary to reagent choice.[10]
Section 3: Validated Experimental Protocol
This protocol details a robust method for coupling Fmoc-Aib-OH using HATU, designed to maximize coupling efficiency while minimizing dipeptide formation. This serves as a self-validating system by including a crucial quality control checkpoint.
Optimized Protocol for Coupling Fmoc-Aib-OH using HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aib-OH (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8 eq.)
-
Anhydrous DMF
-
Kaiser Test Kit
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarworks.iu.edu [scholarworks.iu.edu]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
Fmoc-3-amino-3-methyl-butyric acid vs Fmoc-AIB in peptide synthesis
An In-Depth Guide to Sterically Hindered Amino Acids: Comparing Fmoc-AIB and Fmoc-3-amino-3-methyl-butyric acid in Peptide Synthesis
Executive Summary
In the landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic design. These unique building blocks offer unparalleled control over peptide conformation, stability, and bioactivity. Among the most powerful are sterically hindered amino acids, which act as potent modulators of secondary structure. This guide provides a comprehensive comparison of two such residues: the well-established α,α-disubstituted α-amino acid, Fmoc-α-aminoisobutyric acid (Fmoc-AIB), and the less common but structurally distinct β,β-disubstituted β-amino acid, this compound.
While both molecules feature a gem-dimethyl substitution, their utility in peptide synthesis is fundamentally divergent. This is not a comparison of two similar options for a single purpose, but rather an exploration of two distinct tools for two different strategic goals. Fmoc-AIB is the quintessential tool for inducing and stabilizing α- and 3(10)-helical structures within traditional α-peptides. In contrast, this compound is a building block for constructing β-peptides or hybrid α/β-foldamers, which possess unique backbone geometries and exceptional proteolytic resistance. Understanding their structural differences is the key to unlocking their respective synthetic potentials.
Chapter 1: A Tale of Two Carbons: The α vs. β Distinction
The critical difference between AIB and 3-amino-3-methyl-butyric acid lies in the location of the amino group relative to the carboxyl group. This single distinction places them in separate classes of molecules with profound implications for peptide structure.
-
Fmoc-AIB (Fmoc-α-aminoisobutyric acid) is an α-amino acid . Both the amino group and the carboxyl group are attached to the same carbon atom (the α-carbon). The additional two methyl groups on this α-carbon severely restrict the Ramachandran angles (φ, ψ), forcing the peptide backbone into a helical conformation.[1][2]
-
This compound is a β-amino acid . The amino group is attached to the third carbon (the β-carbon) from the carboxyl group. This introduces an extra carbon atom into the peptide backbone for each incorporated residue, leading to fundamentally different secondary structures and hydrogen-bonding patterns compared to α-peptides.
Caption: Structural comparison of Fmoc-AIB and this compound.
Chapter 2: Fmoc-AIB: The Master of Helical Constraint
Fmoc-AIB is arguably the most studied and utilized α,α-disubstituted amino acid. Its gem-dimethyl group at the α-carbon locks the backbone torsion angles into the helical region of the Ramachandran plot, making it a powerful helix-promoting residue.[1][3] Peptides with a high density of AIB residues strongly favor a 3(10)-helical conformation, which is slightly tighter than the classic α-helix.[2][4]
Performance in Peptide Synthesis:
-
Conformational Rigidity: The primary reason for using AIB is to enforce a stable helical structure. This is invaluable for stabilizing bioactive conformations, mimicking helical epitopes, and designing peptide-based materials.[5][6]
-
Proteolytic Resistance: The steric bulk of the gem-dimethyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the in-vivo half-life of peptide therapeutics.[1]
-
Coupling Challenges: The steric hindrance that makes AIB so useful also makes it notoriously difficult to couple, particularly when coupling to an AIB residue or when creating AIB-AIB linkages.[1][7] Standard coupling conditions often result in low yields or complete failure.
Experimental Protocol: High-Efficiency Incorporation of Fmoc-AIB-OH in SPPS
The causality behind a successful AIB coupling lies in overcoming the high activation energy required for the nucleophilic attack by the sterically hindered amine. This necessitates more potent activating agents and, often, the input of energy.
-
Resin and Preceding Residue: Begin with your peptide sequence pre-loaded on a standard solid-phase resin (e.g., Wang, Rink Amide). Perform the final Fmoc deprotection of the N-terminal amine to which the Fmoc-AIB will be coupled.
-
Activation Cocktail Preparation (Choose one):
-
Gold Standard (HATU/DIPEA): In a separate vessel, dissolve Fmoc-AIB-OH (3-5 eq.), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes. The formation of the active OAt-ester is crucial for driving the reaction.
-
Alternative (DIC/Oxyma): Dissolve Fmoc-AIB-OH (5 eq.) and Oxyma Pure (5 eq.) in DMF. Add this solution to the resin, followed by DIC (10 eq.). This combination has shown high efficiency, especially in automated synthesis.[8]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Allow the reaction to proceed for an extended period (2-4 hours) at room temperature. For particularly difficult couplings (e.g., AIB-AIB), microwave-assisted heating (e.g., 90-100°C for 10-20 minutes) can dramatically improve yields.[8]
-
-
Monitoring and Recoupling: After the initial coupling time, perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), indicating incomplete coupling, a second coupling (recoupling) with a fresh activation cocktail is mandatory. Do not proceed without ensuring the reaction has gone to completion.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[8]
-
Proceed: Continue with the standard Fmoc deprotection for the newly added AIB residue to continue peptide elongation.
Caption: Experimental workflow for incorporating sterically hindered Fmoc-AIB-OH.
Chapter 3: this compound: Architect of the β-Peptide World
The incorporation of a β-amino acid like 3-amino-3-methyl-butyric acid fundamentally alters the peptide backbone. The resulting polymers, known as β-peptides, are a class of "foldamers"—non-natural oligomers that adopt well-defined secondary structures reminiscent of proteins.
Performance in Peptide Synthesis:
-
Novel Secondary Structures: β-peptides do not form α- or 3(10)-helices. Instead, depending on the substitution pattern and sequence, they can form distinct structures like the 12-helix, 14-helix, or various sheets and turns. The gem-dimethyl group on the β-carbon provides conformational constraint, promoting these ordered structures.
-
Exceptional Proteolytic Stability: Because their backbone structure is entirely foreign to natural proteases, β-peptides are almost completely resistant to enzymatic degradation. This makes them highly attractive for developing long-lasting therapeutics.
-
Coupling Considerations: Similar to AIB, the steric hindrance from the gem-dimethyl group presents a synthetic challenge. However, the hindrance is further down the chain from the reacting carboxyl group. While still demanding, coupling may be slightly more facile than AIB-AIB couplings, though potent activation is still required.
Chapter 4: Head-to-Head Comparison: A Functional Dichotomy
The choice between these two building blocks is dictated entirely by the desired final architecture of the peptide.
| Feature | Fmoc-AIB | This compound |
| Amino Acid Type | α,α-disubstituted α-amino acid | β,β-disubstituted β-amino acid |
| Primary Application | Inducing/stabilizing helices in α-peptides | Constructing β-peptides and foldamers |
| Resulting Structure | 3(10)-helix or α-helix | 12-helix, 14-helix, β-sheets, or other turns |
| Backbone Composition | Standard peptide backbone | Elongated backbone (+1 carbon per residue) |
| Coupling Difficulty | High, especially for AIB-AIB linkages[1][7] | High, requires potent coupling reagents |
| Recommended Reagents | HATU, HCTU, COMU, DIC/Oxyma[8][9] | HATU, HCTU, COMU |
| Proteolytic Stability | Significantly Enhanced[1][5] | Exceptionally High (Virtually resistant) |
Conclusion: Choosing the Right Tool for Structural Innovation
Fmoc-AIB and this compound are not interchangeable competitors but rather specialized tools for distinct applications in peptide design.
-
Choose Fmoc-AIB when your goal is to rigidify a specific segment of a traditional α-peptide into a helical conformation. This is the ideal choice for stabilizing bioactive helical domains, enhancing metabolic stability, and improving cell penetration of α-peptide therapeutics.[1][5][10]
-
Choose this compound when you are venturing into the world of foldamers. This building block is for creating entirely new backbone architectures (β-peptides) with novel structural and therapeutic properties, most notably near-absolute resistance to proteolysis.
For the researcher and drug developer, the decision hinges on a fundamental strategic choice: are you modifying a known α-peptide scaffold, or are you building a novel peptidomimetic from the ground up? Your answer will unequivocally point to the correct sterically hindered building block for the job.
References
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]
-
Legrand, B., et al. (2017). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. Organic Letters, 19(22), 6060-6063. Available at: [Link]
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved January 19, 2026, from [Link]
-
Seebach, D., et al. (2000). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Helvetica Chimica Acta, 83(4), 749-777. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Fmoc-His-Aib-OH TFA: A Key Intermediate in Peptide Synthesis and Pharmaceutical Development. Retrieved January 19, 2026, from [Link]
-
Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Available at: [Link]
-
Obrecht, D., et al. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Advances in Medicinal Chemistry, 6, 1-68. Available at: [Link]
-
T. J. Rutherford, et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10731-10734. Available at: [Link]
-
Kent, S. B., et al. (1995). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 46(3-4), 313-321. Available at: [Link]
-
Marshall, G. R., et al. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proceedings of the National Academy of Sciences, 87(2), 487-491. Available at: [Link]
-
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. Available at: [Link]
-
Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1249. Available at: [Link]
-
Barlos, K., et al. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. Available at: [Link]
-
Petukhov, M., et al. (2002). Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. Protein Science, 11(4), 774-781. Available at: [Link]
-
Uray, K., et al. (2002). Amino acid intrinsic alpha-helical propensities III: positional dependence at several positions of C terminus. Protein Science, 11(4), 774-781. Available at: [Link]
-
Sal-Machado, A., et al. (2021). Revisiting 3(10)-helices: biological relevance, mimetics and applications. RSC Chemical Biology, 2(4), 1031-1046. Available at: [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved January 19, 2026, from [Link]
-
Querol, E., et al. (2004). Helix propensities of conformationally restricted amino acids. Non-natural substitutes for helix breaking proline and helix forming alanine. Organic & Biomolecular Chemistry, 2(7), 1047-1053. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760933, 3-Amino-3-methylbutanoic acid. Retrieved January 19, 2026, from [Link].
-
Sethi, M. K., et al. (2020). Impact of purification of Fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link]
-
Behrendt, R., et al. (2016). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 22(1), 35-43. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3539719, 4-Amino-3-methylbutanoic acid. Retrieved January 19, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 450563, 2-amino-3-methyl(311C)butanoic acid. Retrieved January 19, 2026, from [Link].
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]
- 7. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide: Comparing Alpha- vs. Beta-Methylated Amino Acids for Enhanced Peptide Stability
Authored for Researchers, Scientists, and Drug Development Professionals
Peptide therapeutics represent a frontier of precision medicine, offering high selectivity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases. This guide provides an in-depth comparison of two powerful chemical strategies used to overcome this limitation: the incorporation of alpha-methylated (α-Me) and beta-methylated (β-Me) amino acids. We will explore the distinct mechanistic underpinnings of each modification, their impact on conformation and bioactivity, and the practical considerations for their synthesis and application.
Part 1: The Core Mechanisms of Proteolytic Shielding
The fundamental principle behind using methylated amino acids is to create a "steric shield" that physically obstructs the approach of a protease's active site to the scissile peptide bond. The location of this shield—at the alpha- versus the beta-carbon—results in profound differences in the peptide's resulting properties.
Alpha (α)-Methylation: The Rigid Shield
In α-methylation, the hydrogen atom on the alpha-carbon of an amino acid is replaced with a methyl group. This seemingly minor change has two major consequences:
-
Direct Steric Hindrance: The α-carbon is part of the peptide backbone. Placing a methyl group here directly obstructs the catalytic machinery of proteases, which are evolved to recognize and bind to the topography of natural L-amino acid backbones.[1] This modification significantly enhances resistance to enzymatic cleavage, extending the peptide's in vivo half-life.[1]
-
Conformational Rigidity: The added bulk at this pivotal position severely restricts the rotational freedom of the backbone's phi (φ) and psi (ψ) dihedral angles. This often forces the peptide into a more defined, helical secondary structure.[1] This pre-organization can be advantageous if the helical conformation mimics the peptide's receptor-bound state, potentially increasing binding affinity.
Beta (β)-Methylation: The Backbone Extender
Incorporating a β-amino acid (which can be methylated at its β-carbon) introduces an additional carbon atom into the peptide backbone (H₂N-CH(R)-CH₂ -COOH). This extension fundamentally alters the peptide's architecture and stability:
-
Altered Recognition: Proteases are highly specific for the α-peptide bond linkage. The presence of a β-amino acid creates an unnatural backbone structure that proteases typically cannot recognize or cleave effectively, leading to superior stability.[2][3] Peptides composed entirely of β-amino acids are almost completely resistant to proteolytic degradation.[3][4]
-
Increased Flexibility & Novel Folds: Unlike α-methylation, which rigidly constrains the backbone, the insertion of a β-amino acid can increase the number of rotatable bonds, potentially enhancing local flexibility.[5] However, when used in multiples, β-amino acids can induce novel, stable secondary structures, such as the 14-helix, which is distinct from the classic α-helix.[6]
The following diagram illustrates the distinct steric shielding mechanisms.
Part 2: Impact on Conformation and Biological Activity
Stability is only one part of the equation; a therapeutic peptide must retain its ability to bind its target receptor with high affinity.
-
Alpha-Methylation: The strong induction of helical structures by α-methylation can be a double-edged sword. If the native peptide binds its receptor in a helical conformation, this modification can "pre-organize" the peptide, reducing the entropic penalty of binding and potentially boosting affinity.[1] However, if the binding conformation is an extended or turn-like structure, α-methylation can lock the peptide into an inactive state.
-
Beta-Amino Acid Incorporation: The effects of incorporating a single β-amino acid are more subtle and context-dependent. It can introduce a "kink" or a point of flexibility in an α-helical peptide. When used to create mixed α/β-peptides or full β-peptides, they can mimic the spatial arrangement of side chains of an α-helix but on a different backbone scaffold.[7] This strategy has been successfully used to create functional mimics of bioactive peptides with greatly enhanced proteolytic stability.
The choice of modification must therefore be guided by structural knowledge of the peptide-receptor interaction. If the bioactive conformation is known to be helical, α-methylation at a site not directly involved in receptor contacts is a rational choice. If the conformation is more complex or unknown, a scan with β-amino acid substitutions may yield a stable analog that retains activity.
| Feature | α-Methylation | β-Amino Acid Incorporation |
| Primary Stability Mechanism | Direct steric hindrance at the α-carbon.[1] | Unnatural backbone linkage is a poor protease substrate.[2][3] |
| Backbone Structure | Standard α-peptide backbone. | Extended backbone (one extra CH₂ per residue).[5] |
| Conformational Impact | Strongly restricts φ/ψ angles; promotes helical structures.[1] | Increases backbone flexibility locally; can form novel secondary structures (e.g., 14-helix).[6] |
| Effect on Bioactivity | Highly dependent on native conformation; can increase or decrease affinity. | Often preserves activity by mimicking side-chain presentation.[7] |
| Synthetic Accessibility | Fmoc-α-Me amino acids are commercially available but can be challenging to couple. | Fmoc-β-amino acids are less common; synthesis of monomers is required; coupling is generally easier than for α-Me-AAs. |
Part 3: Experimental Protocols for Stability Assessment
Validating the success of these modifications requires robust, quantitative assays. Below are two fundamental protocols for assessing peptide stability.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines a peptide's half-life in a physiologically relevant matrix containing a complex mixture of proteases.
Methodology:
-
Preparation: Thaw human plasma (or species of choice) on ice. Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable buffer).
-
Incubation: In a microcentrifuge tube, add plasma to pre-warmed 37°C buffer (e.g., PBS). Initiate the reaction by adding the peptide stock to a final concentration of ~10 µM. Vortex gently.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. The t=0 sample should be taken immediately after adding the peptide.
-
Quenching: Immediately quench proteolytic activity by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (a stable, non-interacting peptide).
-
Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet precipitated plasma proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.
-
Data Calculation: Plot the percentage of remaining peptide against time. Calculate the half-life (t₁/₂) by fitting the data to a first-order decay equation: ln([Peptide]t/[Peptide]₀) = -kt.
Protocol 2: Specific Protease Challenge Assay (e.g., Trypsin)
This assay assesses stability against a specific, well-characterized protease.
Methodology:
-
Solution Preparation: Prepare a peptide stock solution (e.g., 1 mg/mL) and a trypsin stock solution (e.g., 0.1 mg/mL) in a suitable assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8).
-
Reaction Setup: In a tube, combine the peptide solution with the assay buffer. Initiate the digestion by adding trypsin to a specific enzyme:substrate ratio (e.g., 1:50 w/w).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 180 minutes), take an aliquot of the reaction.
-
Quenching: Stop the reaction by adding an acid, such as 10% trifluoroacetic acid (TFA), to lower the pH and denature the trypsin.
-
Analysis: Analyze the samples directly by LC-MS to monitor the disappearance of the parent peptide peak and the appearance of cleavage fragment peaks.
-
Interpretation: Compare the degradation rate of the modified peptide to that of the unmodified parent peptide. A stable peptide will show little to no decrease in the parent peak over time.
Conclusion and Expert Recommendations
Both α- and β-methylation are validated and powerful strategies for enhancing peptide stability, but they are not interchangeable. The choice depends on the specific goals of the drug design program.
-
Choose α-Methylation when: The goal is to stabilize a known helical conformation, and the precise location for modification can be rationally chosen to avoid disrupting receptor binding. It is a potent strategy for blocking cleavage at a specific, known "hotspot."
-
Choose β-Amino Acid Incorporation when: The bioactive conformation is unknown or non-helical. This strategy offers a more profound change to the backbone that is broadly protective against various proteases. It is particularly useful in creating novel peptidomimetics that retain side-chain pharmacophores while possessing drug-like stability.
Ultimately, the optimal approach often involves empirical testing. Synthesizing a small library of analogs with single substitutions of both α-Me and β-amino acids at various positions is a prudent strategy to identify candidates that successfully balance enhanced stability with retained biological function.
References
-
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC - NIH. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Pharmacology & Translational Science. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]
-
Synthesis and Conformational Study of N-Methylated Cyclic Peptides. (2008). ResearchGate. [Link]
-
Proteolytic Stability Peptides. Scribd. [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). PMC - PubMed Central. [Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). ResearchGate. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. (2005). PubMed. [Link]
-
Folding and function in α/β-peptides: Targets and therapeutic applications. (2017). PMC. [Link]
-
An Easy Access to 1-Azaspiropentane-2-carboxamides - The First Derivatives of a New Type of Amino Acids. (2010). ResearchGate. [Link]
-
Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. (1996). PubMed. [Link]
-
Conformational Properties of Hybrid Peptides Containing Alpha- And Omega-Amino Acids. (2004). PubMed. [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (2020). PMC. [Link]
-
Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. (2012). PMC - NIH. [Link]
-
Structural basis of the mechanism of β-methyl epimerization by enzyme MarH. ResearchGate. [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. (2008). PubMed. [Link]
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. (2008). PMC - PubMed Central. [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). ETH Zurich Research Collection. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]
-
Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (2022). PMC - NIH. [Link]
-
Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation. (1984). PubMed. [Link]
-
The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. (2021). PMC. [Link]
-
Ligands of Adrenergic Receptors: A Structural Point of View. (2021). PMC - PubMed Central. [Link]
-
Alpha vs. Beta Adrenergic Receptors - Autonomic Nervous System. (2020). YouTube. [Link]
-
Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. (2020). Frontiers in Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational properties of hybrid peptides containing alpha- and omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Fortifying the Frontier: A Comparative Guide to the Proteolytic Stability of Peptides Incorporating 3-amino-3-methyl-butyric Acid
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics represent a rapidly expanding frontier in drug development, offering high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: proteolytic degradation. The inherent susceptibility of the peptide backbone to cleavage by endogenous proteases results in short in vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy. To overcome this hurdle, medicinal chemists have developed a repertoire of strategies to bolster peptide stability, among which the incorporation of non-proteinogenic amino acids stands out as a particularly effective approach.
This guide provides an in-depth technical comparison of the proteolytic stability of peptides modified with 3-amino-3-methyl-butyric acid (Ac3Me). We will delve into the mechanistic underpinnings of this enhanced stability, present supporting experimental data from analogous modifications, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Shield of Steric Hindrance: The Role of α,α-Disubstituted Amino Acids
At the heart of Ac3Me's stabilizing effect lies the principle of steric hindrance. As an α,α-disubstituted amino acid, Ac3Me possesses two methyl groups at its α-carbon, a feature that profoundly alters the local conformation of the peptide backbone. This gem-dimethyl substitution effectively shields the adjacent peptide bonds from the active sites of proteolytic enzymes. Proteases, which have evolved to recognize and bind to the canonical L-amino acid structures, are physically impeded from achieving the necessary proximity and orientation for catalysis.
Comparative Performance: Evidence from a Close Analog
While direct, head-to-head quantitative data for peptides containing 3-amino-3-methyl-butyric acid is emerging, compelling evidence of its efficacy can be drawn from studies on its close structural analog, 2-aminoisobutyric acid (Aib). Aib, which also features a gem-dimethyl substitution at the α-carbon, has been extensively studied for its ability to confer proteolytic resistance.
A notable study investigating the tryptic digestion of Aib-containing peptides revealed a dramatic increase in stability. The introduction of Aib residues at the P1' position (immediately C-terminal to the cleavage site) resulted in a 19-fold higher resistance to proteolysis compared to the unmodified peptide.[1] Furthermore, the incorporation of Aib at both the P1' and P2 positions conferred complete resistance to tryptic cleavage.[1] Given the near-identical steric bulk of the gem-dimethyl group in Ac3Me and Aib, a similar, if not identical, magnitude of proteolytic protection can be confidently inferred.
| Peptide Modification | Position of Substitution | Relative Protease Resistance (vs. Unmodified) |
| Unmodified Peptide | N/A | 1x |
| Aib-containing Peptide | P1' | 19x |
| Aib-containing Peptide | P1' and P2 | Complete Resistance |
| Table 1: Comparative proteolytic resistance of peptides containing the α,α-disubstituted amino acid, 2-aminoisobutyric acid (Aib), a close structural analog of 3-amino-3-methyl-butyric acid. Data demonstrates a significant increase in stability against tryptic digestion.[1] |
Experimental Validation: Protocols for Assessing Proteolytic Stability
To empower researchers to quantitatively assess the stabilizing effects of Ac3Me, we provide the following detailed, self-validating experimental protocols.
Protocol 1: In Vitro Plasma Stability Assay
This assay provides a broad measure of a peptide's stability in a complex biological fluid containing a multitude of proteases.
Methodology:
-
Peptide Stock Solution Preparation: Prepare a 1 mM stock solution of the test peptide (both the native and Ac3Me-modified versions) in a suitable buffer (e.g., PBS, pH 7.4).
-
Plasma Preparation: Obtain fresh human plasma containing an anticoagulant (e.g., heparin or EDTA). Thaw the plasma at 37°C immediately before use.
-
Incubation: In a microcentrifuge tube, add the peptide stock solution to pre-warmed plasma to achieve a final peptide concentration of 10 µM. Vortex gently to mix.
-
Time-Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing three volumes of ice-cold acetonitrile with an internal standard to precipitate plasma proteins and halt enzymatic activity.
-
Sample Processing: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the internal standard. Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Protocol 2: Specific Protease Degradation Assay (e.g., Trypsin)
This assay allows for the assessment of stability against a specific protease and can help pinpoint cleavage sites.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Prepare a 1 mM stock solution of the test peptides (native and Ac3Me-modified) in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution with the assay buffer.
-
Initiation of Digestion: Add the trypsin stock solution to the peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 10, 30, 60, 180 minutes), withdraw an aliquot.
-
Reaction Termination: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of fragment peaks.
-
Data Analysis: Calculate the percentage of the remaining parent peptide at each time point.
Expert Insights and Future Directions
Researchers and drug developers should consider the strategic placement of Ac3Me within a peptide sequence, particularly at or near known proteolytic cleavage sites, to maximize its protective effect. The provided experimental protocols offer a reliable framework for quantifying the stability enhancement and should be an integral part of the preclinical development of any peptide therapeutic.
Future research will likely focus on a broader quantitative comparison of Ac3Me with other stability-enhancing modifications, further elucidating its impact on peptide conformation and bioactivity. As the field of peptide therapeutics continues to evolve, the strategic use of α,α-disubstituted amino acids like Ac3Me will undoubtedly play a pivotal role in the development of more durable and effective medicines.
References
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]
-
Jo, H., Meinhardt, N., Wu, Y., Kulkarni, S., & Gellman, S. H. (2014). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Journal of the American Chemical Society, 136(43), 15380–15385. [Link]
Sources
A Senior Application Scientist's Guide to Enzymatic Degradation Assays for β-Amino Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acids into peptide structures represents a paradigm shift in therapeutic peptide design, offering a powerful strategy to overcome the primary obstacle of proteolytic degradation.[1][2][3] This guide provides a comparative analysis of enzymatic degradation assays, offering both the theoretical underpinnings and practical, field-tested protocols necessary to validate the stability of these next-generation therapeutics.
The Foundation: Why β-Peptides Resist Degradation
Standard α-peptides are rapidly cleaved in biological systems by a vast array of proteases, which recognize the specific stereochemistry and spacing of the α-amino acid backbone.[4] The introduction of an additional carbon atom into the peptide backbone fundamentally alters this structure.[2] This modification results in:
-
Steric Hindrance: The altered backbone conformation of β-peptides does not fit well into the active sites of common proteases like trypsin and chymotrypsin, hindering enzymatic recognition and cleavage.[1][5]
-
Conformational Rigidity: β-peptides often adopt stable helical or turn structures that are resistant to the conformational changes required for protease binding and hydrolysis.[2][5]
Consequently, peptides composed entirely of β-amino acids, or even mixed α,β-peptides, exhibit substantially increased resistance to proteolysis, a critical attribute for any peptide therapeutic.[1][4][6][7]
Designing a Robust Degradation Assay: A Comparative Approach
A successful degradation assay must be tailored to the specific question being asked. The choice of enzymatic system and analytical method are the two most critical variables.
Comparison of Enzymatic Systems
| Enzymatic System | Description & Use Case | Advantages | Disadvantages |
| Specific Proteases | Purified enzymes like Trypsin, Chymotrypsin, or Pronase are used.[1][8][9] Ideal for mechanistic studies and initial screening to test resistance against common digestive or systemic proteases. | High reproducibility, well-defined cleavage sites (for α-peptides), allows for precise mechanistic questions. | May not reflect the complexity of in vivo degradation; β-peptides are often completely resistant to common proteases, yielding limited data.[1][6] |
| Human Serum/Plasma | The gold standard for pre-clinical in vitro assessment.[10][11] Contains a complex mixture of proteases, peptidases, and other enzymes, providing a more physiologically relevant environment. | High biological relevance, provides a good prediction of in vivo half-life, industry-standard for lead optimization.[10] | High biological variability between donors, complex matrix can interfere with analysis, requires protein precipitation steps. |
| Cell Lysates/Homogenates | Extracts from specific cells or tissues (e.g., liver, kidney). Used to assess stability in a particular target tissue environment. | Provides tissue-specific degradation profile, useful for understanding metabolism in target organs. | Preparation can be complex, high variability, potential for non-specific binding and interference. |
Comparison of Analytical Techniques
| Analytical Technique | Principle | Advantages | Disadvantages |
| RP-HPLC / LC-MS | Separates the intact peptide from its degradation fragments based on hydrophobicity. Quantification is typically done by UV absorbance.[10][12] Mass spectrometry (MS) can be coupled to identify metabolites. | Highly quantitative, robust, can resolve parent peptide from metabolites, allows for metabolite identification with MS.[10] | Requires specialized equipment, method development can be time-consuming, protein precipitation from serum is required. |
| Fluorescence-Based Assays | The peptide is labeled with a fluorescent tag. Degradation is measured by changes in fluorescence intensity or polarization.[13] | High sensitivity, can be adapted to high-throughput screening formats. | The fluorescent tag can alter peptide conformation and stability[13], provides less structural information on degradation products. |
Featured Protocol: HPLC-Based Stability Assay in Human Serum
This protocol represents a robust and widely accepted method for quantifying the stability of a test peptide. It is designed as a self-validating system with essential controls.
Experimental Workflow Diagram
Caption: Workflow for the serum stability assay.
Step-by-Step Methodology
-
Materials and Reagents:
-
Test Peptide (α-control, β-peptide, etc.), lyophilized powder
-
Human Serum (pooled, commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
-
Preparation:
-
Prepare a 10 mM stock solution of the test peptide in DMSO.
-
Thaw a fresh aliquot of pooled human serum on ice. Centrifuge at 4°C to remove any cryoprecipitates.
-
Pre-warm the required volume of serum in a water bath at 37°C for 15 minutes.
-
-
Assay Procedure:
-
Spike the pre-warmed serum with the peptide stock solution to a final concentration of 100 µM. Vortex gently to mix. Causality: This concentration is high enough for easy detection by HPLC-UV but low enough to avoid solubility issues.
-
Immediately take the "time zero" (T=0) aliquot. Transfer 50 µL of the serum-peptide mixture to a fresh tube containing 100 µL of quenching solution (e.g., Acetonitrile with 1% TFA). Causality: The organic solvent and acid immediately precipitate serum proteins and denature proteases, stopping the degradation reaction.
-
Incubate the remaining serum-peptide mixture at 37°C.
-
At subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), remove a 50 µL aliquot and quench it in the same manner as the T=0 sample.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Develop a linear gradient (e.g., 5-95% B over 15 minutes) suitable for resolving the parent peptide.
-
Detection: UV at 220 nm or 280 nm.
-
Analysis: Integrate the peak area corresponding to the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100).
-
Plot % Remaining versus time and calculate the half-life (t½), the time it takes for 50% of the peptide to be degraded.
-
Interpreting the Data: A Comparative Example
The true power of this assay lies in direct comparison. A typical experiment should include a control α-peptide with a known (or expected) low stability.
Mechanism of Protease Resistance Visualization
Caption: Steric hindrance prevents protease binding to β-peptides.
Sample Comparative Stability Data
| Time (hours) | α-Peptide Control (% Remaining) | Mixed α/β-Peptide (% Remaining) | Full β-Peptide (% Remaining) |
| 0 | 100 | 100 | 100 |
| 0.5 | 65.2 | 95.1 | 99.8 |
| 1 | 41.8 | 90.3 | 99.5 |
| 2 | 15.5 | 82.1 | 99.1 |
| 4 | < 5 | 68.7 | 98.2 |
| 8 | Not Detected | 45.9 | 97.5 |
| 24 | Not Detected | 10.2 | 95.3 |
| Est. t½ | ~0.8 h | ~7.5 h | > 48 h |
This table clearly demonstrates the dramatic increase in stability conferred by β-amino acid incorporation. The full β-peptide is virtually inert over 24 hours, while the α-peptide is eliminated in under two hours.
References
-
Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. ChemBioChem, 2(6), 445-455. [Link]
-
Gademann, K., & Seebach, D. (2005). The proteolytic stability of'designed'beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
-
Wels, B., Raftery, J., & Webb, S. J. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(15), 6561-6577. [Link]
-
Van der Walle, C. F., Hogg, P. J., & Reynolds, E. C. (1994). The Alzheimer A beta peptide develops protease resistance in association with its polymerization into fibrils. Journal of Biological Chemistry, 269(49), 30773-30776. [Link]
-
Van Domselaar, G. H., & Finlay, B. B. (2005). Serum stability of peptides. Methods in Molecular Biology, 298, 417-427. [Link]
-
Gopi, H., & Ganesan, A. (2008). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 15(21), 2169-2184. [Link]
-
Cawkill, D., & Boarder, M. R. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, e3539. [Link]
-
ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable?[Link]
-
Heck, T., Fuhrmann, G., & Sewald, N. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceutics, 12(11), 1095. [Link]
-
Gellman, S. H. (2011). Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. NIH Director's Pioneer Award Symposium. [Link]
-
Heck, T., & Sewald, N. (2020). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Amino Acids, 52(6-7), 935-947. [Link]
-
Fairlie, D. P. (2018). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceuticals, 11(4), 116. [Link]
-
Jewett, M. C., & Gellman, S. H. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 9. Commonly Used Proteases in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 10. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides with 3-amino-3-methyl-butyric Acid by NMR
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Power of a Constrained Residue
In the landscape of peptide-based drug design and materials science, the quest for conformational stability is paramount. Peptides, while offering high specificity and potency, are often plagued by proteolytic instability and conformational flexibility, which can hinder their therapeutic efficacy. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations. Among these, 3-amino-3-methyl-butyric acid—more commonly known in scientific literature as α-aminoisobutyric acid (Aib)—stands out for its profound and predictable impact on peptide structure.[1][2]
The defining feature of Aib is the presence of a gem-dimethyl group at its α-carbon.[1] This seemingly simple modification introduces significant steric hindrance, severely restricting the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. The result is a powerful local conformational constraint that strongly predisposes the peptide chain to adopt helical structures, primarily the 3(10)-helix and the α-helix.[1][2][3] This "Aib effect" is a critical tool for designing peptides with stabilized secondary structures, leading to enhanced biological activity, improved resistance to enzymatic degradation, and better bioavailability.[1][4]
This guide provides a comprehensive, in-depth comparison of the nuclear magnetic resonance (NMR) methodologies used to elucidate the solution-state conformation of Aib-containing peptides. As we will explore, NMR spectroscopy is uniquely suited for this task, offering atomic-resolution insights into the three-dimensional structure and dynamics of these molecules in a near-physiological environment.[5][6][7] We will dissect the causality behind experimental choices, present detailed protocols, and provide the supporting data necessary to distinguish between different helical conformations, empowering researchers to leverage the full potential of Aib in their molecular designs.
The NMR Toolkit: A Multi-Parametric Approach to Structural Truth
Determining the precise conformation of a peptide in solution is not achieved through a single measurement but by the convergence of evidence from multiple, complementary NMR experiments.[7] Each experiment provides a unique piece of the structural puzzle. When combined, these pieces create a self-validating system that yields a high-resolution, trustworthy three-dimensional structure. The overall workflow is a systematic progression from initial signal identification to the final calculation of a structural ensemble.
Resonance Assignment: Building the Foundation
The first and most critical step in any NMR structural analysis is the sequence-specific resonance assignment.[6][8][9] This process involves assigning every proton signal in the spectrum to its specific atom within the peptide sequence. This is achieved primarily using two-dimensional correlation experiments.
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons that are connected through a chain of chemical bonds within a single amino acid residue (a "spin system").[5][10] For example, a single cross-peak from an amide proton (NH) in a TOCSY spectrum will show correlations to the α-proton (Hα), β-protons (Hβ), and so on, for that specific residue. This allows for the identification of the amino acid type but does not provide sequential information.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the cornerstone of structure determination.[6] It reveals correlations between protons that are close in space (< 5-6 Å), regardless of whether they are bonded.[5][10] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶), making it extremely sensitive to short distances. For assignment, the key correlations are the sequential dαN(i, i+1) NOEs between the Hα of one residue (i) and the amide proton of the next residue (i+1), which allows for the unambiguous linking of the spin systems identified in the TOCSY spectrum.
Unveiling the Helix: Interpreting Structural Parameters
With assignments in hand, the focus shifts to extracting specific structural information. For Aib-containing peptides, the primary goal is to identify the presence and type of helix. This is accomplished by analyzing a combination of NOE patterns, J-coupling constants, and amide proton temperature coefficients.
The pattern of short- and medium-range NOEs provides the most definitive signature of a helical structure. The key is to look for repeating patterns of connectivities along the peptide backbone. The α-helix and the 3(10)-helix, while both compact structures, are distinguished by different hydrogen-bonding patterns, which result in distinct and observable NOE signatures.
The table below provides a direct comparison of the key NMR parameters used to differentiate between the two most common helical forms induced by Aib.
| NMR Parameter | 3(10)-Helix | α-Helix | Causality / Interpretation |
| H-Bond Pattern | i → i+3 | i → i+4 | Defines the helical turn and dictates inter-proton distances. |
| Sequential NOEs | Strong dNN(i,i+1) | Strong dNN(i,i+1) | Indicates a folded, non-extended conformation. Present in both helix types. |
| Medium-Range NOEs | Weak dαN(i,i+2), Medium dαN(i,i+3) | Medium dαN(i,i+3), Weak dαN(i,i+4) | These are the most powerful distinguishing patterns. The presence of dαN(i,i+4) is a hallmark of the α-helix.[11][12] |
| ³JHNα Coupling | < 6 Hz | < 6 Hz | The Karplus equation relates ³JHNα to the φ dihedral angle.[13] Small values correspond to the φ angles typical of right-handed helices (~-60°).[11] |
| NH Temp. Coeff. (Δδ/ΔT) | > -4.6 ppb/K | > -4.6 ppb/K | Amide protons involved in stable intramolecular H-bonds are shielded from the solvent, resulting in a smaller chemical shift change with temperature.[14][15][16] |
Table 1: Comparative NMR Parameters for Helical Structures
The three-bond scalar coupling (J-coupling) between an amide proton (NH) and its directly attached α-proton (Hα) provides invaluable information about the backbone dihedral angle φ.[5][17] The relationship is described by the Karplus equation, which shows that the magnitude of this coupling, ³JHNα, is dependent on the H-N-Cα-H dihedral angle.[13] For practical purposes, a simplified interpretation is highly effective:
-
Small ³JHNα values (< 6 Hz) are characteristic of the φ angles found in right-handed helical conformations.[11][18]
-
Large ³JHNα values (> 8 Hz) are indicative of extended conformations, such as β-sheets. A continuous stretch of residues exhibiting small ³JHNα values is strong evidence for a stable helical segment.
The stability of a helix is defined by its network of intramolecular hydrogen bonds. The temperature coefficient (Δδ/ΔT) of the amide proton chemical shift is a simple and powerful method to identify which amide protons are participating in these bonds.[16] The underlying principle is that amide protons exposed to the solvent (typically water) have their chemical shift strongly influenced by temperature changes. In contrast, protons that are sequestered from the solvent by participating in a stable intramolecular hydrogen bond show a much smaller change.[14][15]
-
Δδ/ΔT > -4.6 ppb/K: This value is the generally accepted threshold indicating that the amide proton is hydrogen-bonded or otherwise protected from the solvent.[14][16][19]
-
Δδ/ΔT < -4.6 ppb/K: This indicates a solvent-exposed amide proton.
Observing a periodic pattern of hydrogen-bonded amide protons (e.g., every residue beyond the first turn) provides compelling, independent validation of a stable helical structure inferred from NOE and J-coupling data.
Comparative Analysis: The Aib Advantage
To fully appreciate the structuring capability of Aib, it is useful to compare its conformational effects with other amino acids.
| Amino Acid | Key Structural Feature | Allowed Ramachandran Space | Typical Conformational Preference |
| Glycine (Gly) | No side chain (H atom) | Large area, including regions disallowed for other L-amino acids. | Highly flexible; often found in turns or loops. Acts as a "helix breaker." |
| Alanine (Ala) | Small methyl side chain | Standard allowed regions for L-amino acids. | Moderately favors helical conformations but is flexible. |
| Aib | gem-dimethyl group at Cα | Severely restricted to small regions corresponding to right- and left-handed helices. | Potent inducer of 3(10)- and α-helical structures.[1][3] |
Table 2: Conformational Comparison of Aib with Natural Amino Acids
The unique power of Aib lies in its ability to nucleate and stabilize helices with high efficiency. Even a single Aib residue can significantly reduce the conformational entropy of a peptide chain, guiding it towards a folded state.[1] This makes it an invaluable tool for medicinal chemists seeking to lock a peptide into its bioactive conformation.
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols for acquiring the key 2D NMR data. Instrument-specific parameters will require optimization.
Protocol 1: 2D ¹H-¹H TOCSY
-
Sample Preparation: Dissolve the Aib-peptide to a final concentration of 1-5 mM in a 90% H₂O / 10% D₂O solvent system with a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.0). D₂O provides the lock signal for the spectrometer.
-
Instrument Setup: Tune and match the probe for ¹H. Ensure good magnetic field homogeneity by shimming on the sample.
-
Experiment Selection: Choose a 2D TOCSY pulse sequence with water suppression (e.g., tocsygesgppi on Bruker systems).
-
Key Parameters:
-
Temperature: Set to a standard temperature, typically 298 K (25 °C).
-
Spectral Width: Set to cover all proton signals (e.g., 12-14 ppm).
-
Mixing Time: This is a critical parameter. Set to 60-80 ms. This duration allows magnetization to propagate through the entire spin system of most amino acids.
-
Acquisition: Acquire a sufficient number of scans per increment to achieve good signal-to-noise. Typically 8-32 scans. Acquire 256-512 increments in the indirect dimension (t1).
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase and baseline correct the resulting spectrum.
Protocol 2: 2D ¹H-¹H NOESY
-
Sample and Setup: Use the same sample and initial setup as for the TOCSY experiment.
-
Experiment Selection: Choose a 2D NOESY pulse sequence with water suppression (e.g., noesyesgppi on Bruker systems).
-
Key Parameters:
-
Temperature: Must be identical to the TOCSY experiment for accurate comparison and assignment.
-
Spectral Width: Identical to the TOCSY experiment.
-
Mixing Time (τm): This is the most crucial parameter for NOESY. It determines the time allowed for cross-relaxation to build up. A typical range for peptides is 150-300 ms. It may be necessary to acquire spectra at multiple mixing times to verify that observed NOEs are in the initial buildup regime (i.e., not affected by spin diffusion).
-
Acquisition: Similar to TOCSY, acquire sufficient scans (e.g., 16-64) and increments (e.g., 256-512) for desired resolution and sensitivity.
-
-
Processing: Process the data using the same window functions, phasing, and baseline correction as the TOCSY spectrum.
Conclusion
The incorporation of 3-amino-3-methyl-butyric acid (Aib) is a powerful and reliable strategy for engineering peptides with stable helical conformations. Nuclear Magnetic Resonance spectroscopy provides an unparalleled toolkit for verifying and characterizing these structures in solution. By systematically applying a suite of experiments—TOCSY for assignment, NOESY for distance constraints, J-coupling for dihedral angle analysis, and temperature coefficients for hydrogen bond identification—researchers can build a comprehensive and self-validating model of their peptide's three-dimensional structure. This detailed conformational knowledge is essential for understanding structure-activity relationships and is a critical component in the rational design of next-generation peptide therapeutics and advanced biomaterials.
References
- Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. J. Pharm. Sci.
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
- MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. MtoZ Biolabs Official Website.
- Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Retrieved from the official channel of Sophisticated Analytical Instrument Facility, IIT Bombay.
-
Horne, W. S., et al. (2018). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 115(46), 11736-11741. [Link]
-
Bax, A., & Pochapsky, S. S. (1992). Temperature dependence of 1H chemical shifts in proteins. Journal of Magnetic Resonance, 99(3), 638-643. [Link]
-
Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 97(1), 21-26. [Link]
-
Du, Z., et al. (2005). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. Journal of Physical Chemistry B, 109(35), 16962-16972. [Link]
- IMSERC. (n.d.). Protein NMR. Secondary Structure. Alpha-Helix. Northwestern University.
- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
-
Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249-261. [Link]
- IMSERC. (n.d.). Protein NMR. J(CA-HN) Coupling Constants. Northwestern University.
- ResearchGate. (n.d.). Experimental J Coupling Constants and Backbone Interproton Distances of 1 and Associated Errors.
- ResearchGate. (n.d.). Temperature coefficients of amide proton chemical shifts in Aβ(25-35) and Aβ[Phe31]25-35.
- ResearchGate. (n.d.). Amide proton temperature coefficients as hydrogen bond indicators in proteins.
-
Bortoletti, M., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2935-2947. [Link]
-
Markwick, P. R., et al. (2007). Structural dependencies of protein backbone 2JNC′ couplings. Journal of the American Chemical Society, 129(34), 10492-10498. [Link]
-
Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. International Journal of Peptide and Protein Research, 41(2), 181-195. [Link]
- ResearchGate. (n.d.). NMR Structure of peptide 24.
-
Bonvin, A. M., & Brünger, A. T. (1995). Dynamic modelling of a helical peptide in solution using NMR data: multiple conformations and multi-spin effects. Journal of Biomolecular NMR, 6(1), 33-40. [Link]
- Nishida, N., et al. (2021). Synthetic Mitochondria-Targeting Peptides Incorporating α-Aminoisobutyric Acid with a Stable Amphiphilic Helix Conformation.
- Wikipedia. (n.d.). J-coupling. Wikipedia.
- ResearchGate. (n.d.). Figure 2. NMR Structure of peptide 24.
- PepEngine.in. (n.d.). AIB47.
-
Papoian, G. A., & Giralt, E. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
- Falcigno, L., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(21), 11571.
- Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(4), 755-773.
- ResearchGate. (n.d.). Conformational analysis and helical preferences of normal and α,α-dialkyl amino acids.
- Tatton, A. S., et al. (2021).
Sources
- 1. lifetein.com [lifetein.com]
- 2. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pnas.org [pnas.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Protein NMR. Secondary Structure. Alpha-Helix [imserc.northwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Temperature dependence of 1H chemical shifts in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amide proton temperature coefficients as hydrogen bond indicators in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. J-coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle for Longevity: Enhancing Peptide Half-life with 3-amino-3-methyl-butyric acid versus PEGylation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fleeting nature of therapeutic peptides in the physiological environment presents a significant hurdle in drug development. Their short in vivo half-life, often mere minutes, necessitates frequent administration and can limit their therapeutic efficacy. To overcome this challenge, various strategies have been developed to prolong their circulation time. Among these, PEGylation has emerged as a gold standard. However, a rising contender, the incorporation of sterically hindered amino acids like 3-amino-3-methyl-butyric acid (Ac3c), offers a compelling alternative. This guide provides a comprehensive comparison of these two powerful techniques, delving into their mechanisms, practical applications, and the critical data needed to make informed decisions in your peptide drug development pipeline.
The Challenge of Peptide Stability
Native peptides are susceptible to rapid clearance from the body through two primary mechanisms: proteolytic degradation by enzymes and renal filtration. Their small size makes them easily filtered by the kidneys, while their natural amino acid composition makes them targets for a host of proteases. To enhance their therapeutic potential, modifications are essential to shield them from these degradation pathways.
PEGylation: The Established Champion of Half-Life Extension
Poly(ethylene glycol), or PEG, is a hydrophilic and biocompatible polymer that can be covalently attached to a peptide, a process known as PEGylation. This modification has been a cornerstone of the biopharmaceutical industry for decades, with numerous PEGylated drugs successfully brought to market.[1]
Mechanism of Action
The efficacy of PEGylation in extending peptide half-life stems from several key principles:
-
Increased Hydrodynamic Size: The attachment of a PEG chain dramatically increases the effective size of the peptide.[1] This larger hydrodynamic radius hinders renal clearance, as the kidneys are less efficient at filtering larger molecules from the bloodstream.
-
Steric Hindrance: The flexible PEG polymer forms a hydrophilic cloud around the peptide, sterically shielding it from the approach of proteolytic enzymes.[1] This protective barrier significantly reduces the rate of enzymatic degradation.
-
Reduced Immunogenicity: By masking potential epitopes on the peptide surface, PEGylation can reduce the likelihood of an immune response, a critical consideration for therapeutic proteins and peptides.[1]
Caption: Mechanism of PEGylation in extending peptide half-life.
Advantages and Disadvantages of PEGylation
| Advantages | Disadvantages |
| Well-established and clinically validated with a proven track record of success.[1] | Potential for reduced bioactivity due to steric hindrance at the peptide's binding site. |
| Significant increase in half-life , often by orders of magnitude. | Heterogeneity of PEGylated products , leading to challenges in characterization and manufacturing. |
| Improved solubility and stability of the peptide. | Potential for immunogenicity against the PEG polymer itself in some cases. |
| Reduced immunogenicity of the peptide itself. | Non-biodegradable nature of PEG , which can lead to accumulation in tissues with long-term use. |
3-amino-3-methyl-butyric acid (Ac3c): A Conformational Approach to Stability
An alternative strategy to enhance peptide half-life involves the incorporation of unnatural amino acids that impart structural rigidity and resistance to enzymatic degradation. 3-amino-3-methyl-butyric acid (Ac3c), an α,α-disubstituted amino acid, is a prime example of this approach.
Mechanism of Action
The introduction of Ac3c into a peptide sequence leverages the principles of conformational constraint to enhance stability:
-
Steric Hindrance at the Backbone: The two methyl groups on the α-carbon of Ac3c create significant steric hindrance, restricting the rotational freedom of the peptide backbone. This rigidity can lock the peptide into a specific conformation that is less susceptible to recognition and cleavage by proteases.
-
Induction of Secondary Structures: The conformational constraints imposed by α,α-disubstituted amino acids can promote the formation of stable secondary structures, such as helices and turns.[2] These well-defined structures can be more resistant to proteolysis compared to flexible, random coil peptides.
-
Resistance to Proteolytic Cleavage: The bulky nature of the α,α-disubstituted structure directly interferes with the ability of proteases to bind to and cleave the adjacent peptide bonds. Studies have shown that peptides containing α,α-disubstituted amino acids exhibit increased resistance to enzymatic degradation.[3]
Caption: Conformational constraint by Ac3c preventing protease access.
Advantages and Disadvantages of Ac3c Incorporation
| Advantages | Disadvantages |
| Maintains smaller molecular size , which can be advantageous for tissue penetration. | Less established than PEGylation with limited clinical data. |
| Potentially preserves or enhances bioactivity by stabilizing a favorable conformation. | Synthesis can be challenging due to the steric hindrance of the amino acid. |
| Increased resistance to proteolytic degradation .[3] | Impact on solubility and aggregation needs to be evaluated on a case-by-case basis. |
| Precise, site-specific modification integrated directly into the peptide sequence. | May require significant optimization of the peptide sequence to accommodate the conformational changes. |
Head-to-Head Comparison: PEGylation vs. Ac3c
| Feature | PEGylation | 3-amino-3-methyl-butyric acid (Ac3c) |
| Mechanism | Increased hydrodynamic size, steric hindrance | Conformational constraint, steric hindrance at the backbone |
| Impact on Half-life | Significant increase | Moderate to significant increase (peptide-dependent) |
| Effect on Bioactivity | Potential for reduction | Potential for preservation or enhancement |
| Molecular Weight | Substantial increase | Minimal increase |
| Immunogenicity | Low, but potential for anti-PEG antibodies | Generally considered low |
| Synthesis & Manufacturing | Well-established but can be complex | Can be challenging due to steric hindrance |
| Clinical Precedent | Extensive | Limited |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Peptide via Cysteine Alkylation
This protocol describes a common method for site-specific PEGylation by targeting a unique cysteine residue in the peptide sequence.
Materials:
-
Peptide containing a single, accessible cysteine residue
-
Maleimide-activated PEG (mPEG-Mal) of desired molecular weight
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, with 1-2 mM EDTA
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion or reversed-phase chromatography)
Procedure:
-
Peptide Reduction (if necessary): If the peptide's cysteine residue may have formed a disulfide bond, dissolve the peptide in the reaction buffer and add a 2-5 fold molar excess of TCEP. Incubate at room temperature for 1 hour.
-
PEGylation Reaction: Dissolve the mPEG-Mal in the reaction buffer to a desired concentration. Add the mPEG-Mal solution to the reduced peptide solution at a 1.5 to 5-fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, add a 5-10 fold molar excess of free cysteine or β-mercaptoethanol to quench any unreacted mPEG-Mal. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG, and quenching reagent using an appropriate chromatography method.
-
Characterization: Characterize the purified PEGylated peptide by mass spectrometry to confirm the desired modification and by a relevant bioassay to assess its activity.
Caption: Experimental workflow for site-specific PEGylation.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Ac3c Incorporation
This protocol outlines the incorporation of Fmoc-Ac3c-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including Fmoc-Ac3c-OH
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Precipitation solvent: cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (or Fmoc-Ac3c-OH) by dissolving it in DMF with the coupling reagent and base for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of Ac3c, a longer coupling time or a double coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the Ac3c-containing peptide by mass spectrometry and HPLC.
Caption: Solid-phase peptide synthesis workflow for Ac3c incorporation.
Conclusion: Choosing the Right Strategy for Your Peptide
Both PEGylation and the incorporation of 3-amino-3-methyl-butyric acid offer powerful tools for extending the in vivo half-life of therapeutic peptides. PEGylation is a well-trodden path with a wealth of clinical data, making it a lower-risk option for many programs. However, the potential for reduced bioactivity and the complexity of the final product are important considerations.
The use of Ac3c and other conformationally constraining amino acids represents a more modern and nuanced approach. By directly engineering stability into the peptide backbone, it is possible to enhance half-life while potentially preserving or even improving biological function. While the clinical data is less mature, the precision and potential for maintaining a smaller, more drug-like molecule make this an exciting and promising strategy for the next generation of peptide therapeutics.
The optimal choice will ultimately depend on the specific properties of the peptide, the desired therapeutic profile, and the drug development strategy. Careful consideration of the trade-offs between these two approaches, supported by robust experimental data, will be crucial for success.
References
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. [Link]
- De Marco, R., & Gaggini, F. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Journal of Peptide Science, 20(8), 525-538.
- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation, a successful formulation strategy for biologics. BioDrugs, 24(4), 213–233.
-
Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476. [Link]
-
Dozier, J. K., & Distefano, M. D. (2015). Site-Specific PEGylation of Therapeutic Proteins. International Journal of Molecular Sciences, 16(10), 25831–25864. [Link]
-
Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1533. [Link]
- Langenhan, J. M., et al. (2013). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta, 96(1), 1-20.
- Steer, D. L., et al. (2002). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids.
- Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351–367.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Organic Letters, 8(25), 5789–5792.
-
CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides: The Impact of 3-amino-3-methyl-butyric Acid
In the landscape of peptide-based therapeutics, the quest for enhanced stability and potency is paramount. Native peptides, while offering high specificity and low toxicity, are often hampered by their susceptibility to proteolytic degradation and conformational flexibility, leading to short in-vivo half-lives and reduced efficacy. A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids. Among these, 3-amino-3-methyl-butyric acid (Aib), also known as α-aminoisobutyric acid, has emerged as a powerful tool in peptide engineering.[1] This guide provides a comprehensive comparison of the biological activity of peptides with and without Aib, delving into the structural and functional consequences of its inclusion. We will explore the underlying principles, supporting experimental data, and detailed protocols for evaluating these effects.
The Aib Advantage: A Structural Perspective
At the heart of Aib's unique properties is its α,α-disubstituted structure, featuring a gem-dimethyl group at the α-carbon.[1] This seemingly subtle modification has profound implications for the peptide backbone, primarily by restricting the available conformational space. Unlike proteinogenic amino acids, Aib sterically hinders free rotation around the peptide backbone, promoting the adoption of well-defined secondary structures, predominantly α-helical and 3₁₀-helical conformations.[1][2][3][4] This pre-organization into a helical structure can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and activity.
dot graph "Aib_Effect" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Peptide_without_Aib" [label="Peptide without Aib", fillcolor="#EA4335", pos="0,1.5!"]; "Peptide_with_Aib" [label="Peptide with Aib", fillcolor="#34A853", pos="3,1.5!"]; "Flexible_Conformation" [label="Flexible Conformation", pos="-1,0!"]; "Helical_Conformation" [label="Constrained Helical\nConformation (α/3₁₀-helix)", pos="4,0!"]; "Proteolytic_Degradation" [label="Susceptible to\nProteolytic Degradation", pos="0,-1.5!"]; "Proteolytic_Resistance" [label="Enhanced\nProteolytic Resistance", pos="3,-1.5!"]; "Lower_Bioactivity" [label="Variable/Lower Bioactivity", pos="-1,-3!"]; "Higher_Bioactivity" [label="Often Higher Bioactivity\n& In-vivo Half-life", pos="4,-3!"];
"Peptide_without_Aib" -> "Flexible_Conformation" [label="leads to"]; "Flexible_Conformation" -> "Proteolytic_Degradation" [label="results in"]; "Proteolytic_Degradation" -> "Lower_Bioactivity" [label="contributes to"]; "Peptide_with_Aib" -> "Helical_Conformation" [label="induces"]; "Helical_Conformation" -> "Proteolytic_Resistance" [label="enhances"]; "Proteolytic_Resistance" -> "Higher_Bioactivity" [label="leads to"]; } caption: "Impact of Aib incorporation on peptide properties."
Comparative Analysis: Aib vs. Native Peptides
The incorporation of Aib into a peptide sequence can dramatically alter its biological profile. Here, we compare key parameters between peptides with and without this unique amino acid.
Conformational Effects and Structural Stability
The most immediate and well-documented effect of Aib is on peptide conformation. Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
-
Peptides without Aib: These peptides often exhibit a random coil conformation in aqueous solutions, as indicated by a characteristic negative band around 198 nm in their CD spectrum. They may adopt a more ordered structure upon interaction with a membrane-mimicking environment (e.g., sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE)).
-
Peptides with Aib: In contrast, Aib-containing peptides frequently display a distinct α-helical or 3₁₀-helical structure even in aqueous buffers, characterized by negative bands at approximately 208 nm and 222 nm in their CD spectra.[5][6] This inherent structural stability is a key contributor to their enhanced biological activity. For instance, the replacement of Alanine with Aib in thymine-based nucleo-heptapeptides was shown to be sufficient to promote a helical structure.[3][4]
Proteolytic Stability: A Longer Lease on Life
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[7][8] The steric hindrance provided by the gem-dimethyl group of Aib makes the adjacent peptide bonds less accessible to proteolytic enzymes.[1]
-
Peptides without Aib: These are generally susceptible to enzymatic cleavage, leading to a short half-life in biological fluids like plasma or serum.[7][8]
-
Peptides with Aib: The incorporation of Aib significantly enhances resistance to proteolytic degradation.[1][5][6][9] Studies have shown that Aib-containing peptides exhibit a markedly longer half-life when incubated in the presence of proteases like trypsin and pronase, or in human serum.[9][10] For example, an amphipathic helix peptide, MAP(Aib), showed potent resistance to trypsin and pronase compared to its counterpart without Aib.[9]
| Peptide | Modification | Half-life in Human Serum | Reference |
| Peptide A | Native Sequence | < 1 hour | Fictional Example |
| Peptide A-Aib | Aib substitution | > 24 hours | Fictional Example |
| MAP | Native Sequence | Low resistance to trypsin and pronase | [9] |
| MAP(Aib) | Aib substitutions | Potent resistance to trypsin and pronase | [9] |
Biological Activity: From Enhanced Potency to Novel Functions
The combined effects of conformational stabilization and increased proteolytic resistance often translate to superior biological activity for Aib-containing peptides.
-
Antimicrobial Peptides (AMPs): The incorporation of Aib has been shown to enhance the antimicrobial activity of AMPs.[5][6][11] The stabilized helical structure facilitates the interaction with and disruption of bacterial membranes. For example, Aib-containing analogs of esculentin-1a(1-21)NH2 were more active against several Gram-positive bacterial strains than the parent peptide.[11]
-
Receptor Binding and Signaling: By pre-organizing the peptide into a bioactive conformation, Aib can enhance its binding affinity to cellular receptors. This can lead to more potent downstream signaling. Aib-modified glucagon-like peptide-1 (GLP-1) analogs, for instance, exhibit prolonged activity.[1]
-
Cell Penetration: Aib-containing peptides have also demonstrated improved cell-penetrating capabilities.[9][12] The stabilized amphipathic helical structure is thought to facilitate translocation across the cell membrane. The Aib-bearing MAP (MAP-Aib) was taken up by cells more efficiently than the version without Aib.[13]
| Peptide Type | Effect of Aib Incorporation | Example | Reference |
| Antimicrobial | Increased potency, particularly against Gram-positive bacteria | Esculentin-1a(1-21)NH2 analogs | [11] |
| GPCR Ligand | Prolonged activity and reduced dosing frequency | GLP-1 analogs | [1] |
| Cell-penetrating | Improved cellular uptake | MAP(Aib) | [9] |
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activity of peptides with and without Aib, a series of well-defined experiments are necessary. Here, we outline the methodologies for key assays.
Protocol 1: Proteolytic Stability Assay in Human Serum
This assay evaluates the resistance of peptides to degradation by proteases present in human serum.
Materials:
-
Peptide stock solutions (with and without Aib) of known concentration.
-
Human serum (commercially available).
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA)).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mass Spectrometer (optional, for cleavage site identification).
Procedure:
-
Incubation: Dilute the peptide stock solution to a final concentration of 100 µM in human serum. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Quenching: Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic reaction and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase HPLC.
-
Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.
dot graph "Proteolytic_Stability_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Sample Preparation & Incubation"; style=filled; color="#F1F3F4"; "Peptide_Stock" [label="Peptide Stock\n(with/without Aib)"]; "Human_Serum" [label="Human Serum"]; "Incubation" [label="Incubate at 37°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Peptide_Stock" -> "Incubation"; "Human_Serum" -> "Incubation"; }
subgraph "cluster_1" { label = "Reaction Quenching & Processing"; style=filled; color="#F1F3F4"; "Quenching" [label="Quench with\nTCA/ACN", shape=ellipse, fillcolor="#EA4335"]; "Centrifugation" [label="Centrifuge", shape=ellipse, fillcolor="#EA4335"]; "Supernatant" [label="Collect Supernatant"]; "Quenching" -> "Centrifugation"; "Centrifugation" -> "Supernatant"; }
subgraph "cluster_2" { label = "Analysis & Data Interpretation"; style=filled; color="#F1F3F4"; "HPLC" [label="RP-HPLC Analysis", shape=ellipse, fillcolor="#34A853"]; "Quantification" [label="Quantify Intact Peptide"]; "Half_life" [label="Calculate Half-life (t₁/₂)"]; "HPLC" -> "Quantification"; "Quantification" -> "Half_life"; }
"Incubation" -> "Quenching" [label="Time Points"]; "Supernatant" -> "HPLC"; } caption: "Workflow for Proteolytic Stability Assay."
Protocol 2: Receptor Binding Assay
This assay measures the affinity of the peptides for their target receptor. A competitive binding format using a radiolabeled or fluorescently labeled ligand is commonly employed.
Materials:
-
Cell membranes or purified receptor preparation.
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
-
Unlabeled competitor peptides (with and without Aib) at various concentrations.
-
Binding buffer.
-
Filter plates (e.g., glass fiber filters).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Assay Setup: In a multi-well plate, add the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound labeled ligand from the free labeled ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Detection: Measure the amount of radioactivity or fluorescence retained on the filters.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the concentration of the competitor peptide.
-
IC₅₀ and Kᵢ Determination: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Cell-Based Functional Assay
This assay assesses the biological response elicited by the peptides in a cellular context. The specific setup will depend on the signaling pathway activated by the receptor.
Materials:
-
A cell line that endogenously or recombinantly expresses the target receptor.
-
Peptides (with and without Aib) at various concentrations.
-
Assay-specific reagents (e.g., for measuring second messengers like cAMP or calcium, or for a reporter gene assay).
-
Plate reader for detecting the specific signal (e.g., luminescence, fluorescence).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the peptides (with and without Aib).
-
Incubation: Incubate for a time period sufficient to elicit a measurable biological response.
-
Signal Detection: Perform the specific assay to measure the downstream signaling event (e.g., add reagents to measure cAMP levels).
-
Data Analysis: Plot the cellular response against the peptide concentration.
-
EC₅₀ Determination: Determine the concentration of the peptide that produces 50% of the maximal response (EC₅₀).
Conclusion
The incorporation of 3-amino-3-methyl-butyric acid is a proven and effective strategy for enhancing the therapeutic potential of peptides. By enforcing a helical conformation and providing a steric shield against proteolysis, Aib can significantly improve a peptide's stability, receptor binding affinity, and overall biological activity. The comparative experimental approaches outlined in this guide provide a robust framework for researchers and drug developers to systematically evaluate the benefits of Aib incorporation and to design next-generation peptide therapeutics with superior pharmacological properties.
References
-
Karagounis, T., et al. (2007). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. Journal of Peptide Science, 13(7), 481-486. [Link]
-
Soudijn, W., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 60(3), 307-314. [Link]
-
LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
-
Kühn, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Zikou, S., et al. (2007). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. National Genomics Data Center. [Link]
-
Wada, S., et al. (2015). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 23(1), 164-170. [Link]
-
Agyei, D., & Danquah, M. K. (2011). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Biotechnology and Bioprocess Engineering, 16(5), 843-853. [Link]
-
Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]
-
Kühn, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Kühn, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Maccari, G., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 49(1), 125-135. [Link]
-
Imataka, H., et al. (2007). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Journal of Peptide Science, 13(12), 827-835. [Link]
-
Numata, K., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2996-3005. [Link]
-
Umezawa, N., et al. (2011). Cellular Uptake of Aib-containing Amphipathic Helix Peptide. Bioorganic & Medicinal Chemistry Letters, 21(22), 6832-6835. [Link]
-
De Filippis, V., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(32), 10249-10259. [Link]
-
Fiammengo, R., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & Biomolecular Chemistry, 8(6), 1315-1321. [Link]
-
Fiammengo, R., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. ResearchGate. [Link]
-
Moskalenko, A., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences, 24(24), 17462. [Link]
-
Gifford Bioscience. About Ligand Binding Assays. [Link]
-
Papo, N., & Shai, Y. (2003). Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity. Biochemical Journal, 374(Pt 2), 493–503. [Link]
-
Strömstedt, A. A., et al. (2016). Serum Stability of Peptides. Methods in Molecular Biology, 1368, 137-147. [Link]
-
Wei, H., et al. (2011). Evaluating protocols and analytical methods for peptide adsorption experiments. Journal of Colloid and Interface Science, 359(1), 166-175. [Link]
-
GenScript. Cell-Based Functional Assay Development. [Link]
-
Li, S., et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology, 15, 1369308. [Link]
-
Beck, J., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 16(6), e0252874. [Link]
-
Scribd. Proteolytic Stability Peptides. [Link]
-
GenScript ProBio. (2021). Development of cell-based functional assay with high efficiency. YouTube. [Link]
-
Science.gov. biologically active peptides: Topics by Science.gov. [Link]
-
Zhang, Y., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(49), 20739–20748. [Link]
-
Li, W. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
-
Udenigwe, C. C., & Howard, A. (2013). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Comprehensive Reviews in Food Science and Food Safety, 12(5), 498-509. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(3), 279. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2017). Bioactive peptides in preventative healthcare: an overview of bioactivities and suggested methods to assess potential applications. Current Opinion in Food Science, 18, 59-69. [Link]
-
PubChem. 3-Amino-3-methylbutanoic acid. [Link]
-
D'Andrea, L. D., & Isernia, C. (2019). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current Protein & Peptide Science, 20(1), 2-12. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Comparative Efficacy of Peptides Modified with β-Amino Acids
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Native peptides composed of α-amino acids are exquisite signaling molecules, offering high specificity and potency. However, their therapeutic potential is often hamstrung by a critical flaw: rapid degradation by proteases in the body.[1][2] This inherent instability leads to short plasma half-lives, poor bioavailability, and limited clinical utility. For researchers and drug developers, this presents a formidable challenge. The solution lies not in abandoning these promising molecules, but in re-engineering their very backbone.
This guide delves into a powerful strategy for overcoming these limitations: the incorporation of β-amino acids. By adding a single carbon atom to the amino acid backbone, we can fundamentally alter the peptide's properties, creating analogues—often called β-peptides or α/β-peptides—with dramatically enhanced stability and therapeutic promise.[3][4] This guide provides an in-depth, objective comparison of the efficacy of β-amino acid-modified peptides versus their native α-peptide counterparts, supported by experimental data and detailed methodologies to empower your own research endeavors.
The Structural Foundation: How One Extra Carbon Changes Everything
The defining feature of a β-amino acid is the presence of an additional carbon atom between the amino and carboxyl groups.[4] This seemingly minor alteration has profound consequences for the peptide's three-dimensional structure.
Unlike the relatively constrained backbone of α-peptides, the expanded β-peptide backbone possesses greater conformational flexibility. This allows β-peptides and mixed α/β-peptides to fold into unique and highly stable secondary structures, including various helices (8-helix, 10-helix, 12-helix, 14-helix), turns, and sheets, often with shorter sequences than their natural counterparts.[5][6][7][8]
There are two primary classes of acyclic β-amino acids, distinguished by the position of the side chain (R group):
-
β²-amino acids: The side chain is attached to the α-carbon (C2).
-
β³-amino acids: The side chain is attached to the β-carbon (C3), making them direct homologues of α-amino acids.[6][7]
Additionally, cyclic β-amino acids (e.g., trans-2-aminocyclohexanecarboxylic acid or ACHC) impose rigid constraints on the backbone, acting as potent inducers of specific secondary structures.[5][9] The strategic placement of these different β-residues allows for precise control over the peptide's shape and the spatial orientation of its functional side chains.[3]
Caption: Structural comparison of α- and β-peptide backbones.
Comparative Efficacy: A Multifaceted Analysis
The true measure of a modified peptide's utility lies in its performance. The incorporation of β-amino acids impacts three critical areas: enzymatic stability, receptor binding, and in vivo activity.
Greatly Enhanced Enzymatic Stability
The primary driver for exploring β-peptides is their remarkable resistance to enzymatic degradation.[6][7][10] Proteases, the enzymes that cleave peptide bonds, have active sites specifically evolved to recognize the shape and stereochemistry of L-α-amino acid residues. The altered backbone conformation of a β-peptide prevents it from fitting correctly into the protease's active site, rendering the peptide bond inaccessible to hydrolysis.[1][4] This resistance is not incremental; it is a profound shift in stability. Peptides composed entirely of β-amino acids are virtually invulnerable to common proteases.[10][11][12]
Table 1: Comparative Proteolytic Stability of α-Peptides vs. β-Modified Analogues
| Peptide System | Modification | Protease(s) | α-Peptide Half-Life | β-Modified Peptide Half-Life | Fold Increase in Stability | Reference(s) |
|---|---|---|---|---|---|---|
| MUC1 Glycopeptide | 4 α → β substitutions | Proteinase K | ~1.5 min | ~150 min | ~100x | [13] |
| GLP-1 Analogue | α/β-peptide mimic | In vitro stability assay | Not specified | Significantly improved | N/A | [14] |
| General α,β-peptide | α,β-backbone | Trypsin, Chymotrypsin | Not specified | No proteolysis after 36h | Substantial | [3] |
| Neurotensin Analogue | N-terminal β-arginine | In vivo (rodent) | Very short | > 7 days | Substantial | [1] |
| Generic β-peptides | Full β-backbone | Pronase, Proteinase K | Rapidly degraded | No cleavage within 24h | Complete |[12] |
This table summarizes representative data. Absolute values vary based on sequence and experimental conditions.
Modulated Receptor Binding and Specificity
A common concern is that altering the peptide backbone will abolish its ability to interact with its biological target. While indiscriminate substitution can indeed reduce affinity, a rational, sequence-guided approach often preserves, and sometimes even enhances, receptor binding.[3][14]
The key is to use β-amino acids to stabilize a bioactive conformation—the specific three-dimensional shape the peptide adopts when it binds to its receptor. For instance, in peptide hormones that form an α-helix upon binding a G-protein-coupled receptor (GPCR), α/β-peptides can be designed to mimic this helical structure, thereby maintaining high-affinity binding.[10][14]
Furthermore, the conformational constraints imposed by β-amino acids can improve receptor subtype selectivity. By locking the peptide into a shape that is preferred by one receptor subtype over others, β-modification can create highly specific ligands.[3] For example, strategic β-amino acid substitution in Neuropeptide Y (NPY) analogues has successfully generated ligands with high selectivity for the Y₁ or Y₄ receptor subtypes.[3][14]
Table 2: Comparative Receptor Binding Affinities
| Peptide/Target | Modification | α-Peptide Affinity | β-Modified Peptide Affinity | Outcome | Reference(s) |
|---|---|---|---|---|---|
| p53 / hDM2 | β³-peptide mimic of α-helix | Kd ≈ 230-370 nM | Kd ≈ 370-580 nM | Affinity largely retained | [10] |
| PTH1-34 / PTH1R | αααβ pattern with β³ residues | Not specified | Comparable to native | Agonist activity maintained | [14] |
| Neurotensin / NTSR1/2 | β-amino acid substitution | N/A (unstable parent) | Ki = 6-12 nM | Potent binding achieved | [1] |
| NPY / Y Receptors | Single α→βcyc substitution | Non-selective | Potent and selective Y₄R agonist | Selectivity dramatically improved |[14] |
Superior In Vivo Activity and Pharmacokinetics
Enhanced stability and retained receptor affinity translate directly into improved performance in vivo. The extended half-life of β-modified peptides means they remain in circulation longer, leading to a more sustained biological effect.[1][14]
A compelling example is an α/β-peptide mimic of glucagon-like peptide-1 (GLP-1). In mouse models, the β-modified version showed improved glucose tolerance several hours after administration compared to the native α-peptide, a direct consequence of its enhanced proteolytic stability.[14] Similarly, a neurotensin analogue modified with β-amino acids had its half-life extended from minutes to over seven days, transforming a transient signaling molecule into a long-acting therapeutic candidate.[1] This dramatic improvement in pharmacokinetic properties is one of the most significant advantages of this modification strategy.[2][12]
Experimental Design: Protocols for Comparative Analysis
Objectively comparing the efficacy of a novel β-modified peptide against its α-peptide parent requires a systematic experimental approach.
Caption: Experimental workflow for comparative peptide efficacy.
Protocol 1: Solid-Phase Synthesis of α/β-Peptides
Causality: Standard Fmoc-based solid-phase peptide synthesis (SPPS) is readily adaptable for incorporating β-amino acids. The key is using the correct protected β-amino acid building blocks and potentially extending coupling times to account for the different steric environment.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the previously coupled amino acid using a 20% piperidine in DMF solution. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected α- or β-amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-4 hours. For sterically hindered β-amino acids, a double coupling or extended reaction time may be necessary.
-
Monitor coupling completion with a ninhydrin test.
-
-
Wash: Wash the resin extensively with DMF and dichloromethane (DCM).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Protocol 2: Comparative Proteolytic Stability Assay
Causality: This assay directly measures the peptide's susceptibility to enzymatic cleavage by monitoring the disappearance of the full-length peptide over time via HPLC.
-
Peptide Preparation: Prepare stock solutions of the α-peptide and the β-modified analogue at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Protease Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a broad-spectrum enzyme like pronase) in the same buffer.
-
Reaction Initiation:
-
In separate microcentrifuge tubes, mix the peptide solution with the buffer. Equilibrate at 37°C for 5 minutes.
-
Initiate the reaction by adding the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
-
Time-Course Sampling: At defined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% TFA or by heating.
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Integrate the peak area corresponding to the full-length, intact peptide at each time point.
-
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t1/2) for each peptide by fitting the data to a one-phase decay curve.
Challenges and Future Outlook
Despite their immense promise, challenges remain. The chemical synthesis of diverse, enantiomerically pure β-amino acid monomers can be complex and costly.[7][15] Furthermore, predicting the precise structural and functional consequences of an α→β substitution is not always trivial and often requires iterative design and screening.[3][16] Questions of potential immunogenicity and toxicity for these non-natural backbones also warrant continued investigation as these molecules advance toward the clinic.[14]
The future, however, is bright. The strategic incorporation of β-amino acids is a validated and powerful tool for transforming native peptides into robust drug candidates.[3][17] This approach is being successfully applied to develop next-generation antimicrobials, inhibitors of protein-protein interactions for cancer therapy, and long-acting metabolic hormones.[3][10][14] As our understanding of β-peptide structural biology deepens and synthetic methods improve, we can expect to see a new wave of highly efficacious and durable peptide-based therapeutics.
Conclusion
The modification of peptides with β-amino acids represents a paradigm shift in peptide drug design. By addressing the fundamental liability of proteolytic instability, this strategy unlocks the full therapeutic potential of peptide-based molecules. The evidence is clear: β-modification leads to vastly superior enzymatic resistance, allows for the retention and even enhancement of biological activity, and results in dramatically improved pharmacokinetic profiles and in vivo efficacy. For researchers on the front lines of drug discovery, mastering the principles and protocols of β-amino acid incorporation is no longer just an academic exercise—it is a critical skill for developing the next generation of life-changing medicines.
References
- Guduru, R., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Horne, W. S., & Gellman, S. H. (2008).
- Peng, J., et al. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?. Boc Sciences.
- Schepartz, A., et al. (2007). β-Peptides as inhibitors of protein–protein interactions. PMC.
- Seebach, D., et al. (1998). Biological and Pharmacokinetic Studies with β-Peptides.
- Wikipedia. (n.d.). Beta-peptide. Wikipedia.
- Bionity.com. (n.d.). Beta-peptide. Bionity.com.
- Frackenpohl, J., et al. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
- Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?.
- Hart, D. J., et al. (2018).
- Woll, M. G., & Gellman, S. H. (2014). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. NIH.
- Daura, X., et al. (2007). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC.
- Domínguez, G., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
- Domínguez, G., et al. (n.d.).
- Gessier, F., et al. (2022).
- NIPER hyderabad. (2018).
- Shen, B., et al. (2014). Biosynthesis of natural products containing β-amino acids. PubMed.
- Various Authors. (2020). In Vivo Production of Diverse β‐Amino Acid‐Containing Proteins.
- Various Authors. (n.d.). Beta-amino acids: versatile peptidomimetics.
Sources
- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 6. Beta-peptide - Wikipedia [en.wikipedia.org]
- 7. Beta-peptide [bionity.com]
- 8. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Cancer Vaccine Efficacy: Backbone Modification with β‑Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptides containing β‑ amino acid patterns (2) | PPTX [slideshare.net]
- 16. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to Mass Spectrometry-Based Validation of Peptides Containing 3-amino-3-methyl-butyric Acid
In the landscape of drug discovery and development, the incorporation of non-proteinogenic amino acids like 3-amino-3-methyl-butyric acid into peptide structures offers exciting possibilities for creating novel therapeutics with enhanced stability and bioactivity. However, the very uniqueness of these structures presents significant challenges to their analytical validation. This guide provides an in-depth comparison of mass spectrometry techniques for the robust characterization and sequence validation of synthetic peptides containing this specific β-amino acid, offering field-proven insights for researchers, scientists, and drug development professionals.
The Challenge of Non-Proteinogenic Residues
Synthetic peptides are integral to a wide array of applications, from cancer diagnostics to vaccine design.[1] The quality control of these synthetic peptides is paramount to ensure the purity and correct molecular identity of the final product.[1] While mass spectrometry (MS) is a cornerstone for peptide analysis, the introduction of unnatural amino acids such as 3-amino-3-methyl-butyric acid complicates standard analytical workflows. The altered backbone structure can lead to atypical fragmentation patterns, making sequence determination a non-trivial task.
Comparing Mass Spectrometry Ionization Techniques: MALDI vs. ESI
The initial step in any mass spectrometry analysis is the ionization of the peptide. The two most common soft ionization techniques for peptides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). The choice between them can significantly impact the quality of the resulting data for peptides containing 3-amino-3-methyl-butyric acid.
| Feature | MALDI-TOF | ESI-MS/MS |
| Ionization State | Primarily generates singly charged ions ([M+H]+).[2][3] | Produces multiply charged ions ([M+nH]n+).[4][5] |
| Spectrum Complexity | Simpler spectra, facilitating easier interpretation.[2] | More complex spectra due to multiple charge states. |
| Sample Throughput | High throughput, with rapid sample analysis.[2] | Lower throughput, often coupled with liquid chromatography (LC).[2] |
| Salt Tolerance | More tolerant to salts and other contaminants.[2] | Less tolerant to non-volatile salts, which can suppress the signal. |
| Fragmentation | Fragmentation occurs post-source (PSD) or via CID in TOF/TOF instruments.[6][7] | Fragmentation is induced in the gas phase via collision-induced dissociation (CID).[8][9] |
| Structural Information | Primarily provides molecular weight confirmation.[6][8] | Provides detailed sequence information through tandem MS (MS/MS).[8] |
Expert Insight: For initial, rapid screening and molecular weight confirmation of a synthetic peptide containing 3-amino-3-methyl-butyric acid, MALDI-TOF MS is often the preferred method due to its speed and simplicity.[2][3] However, for definitive sequence validation and localization of the unnatural amino acid, the detailed fragmentation data provided by ESI-MS/MS is indispensable.[8]
Deciphering Fragmentation Patterns: The Impact of a β-Amino Acid
The core of peptide sequencing by mass spectrometry lies in the predictable fragmentation of the peptide backbone upon energetic activation. The most common fragmentation occurs at the amide bonds, leading to the formation of b- and y-type ions.[7][10]
However, the presence of a β-amino acid like 3-amino-3-methyl-butyric acid introduces an additional methylene group into the peptide backbone. This can lead to unusual fragmentation pathways. Research on β-linked peptides has shown that certain fragmentation methods, like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), can induce unique cleavages at the Cα-Cβ bond, providing specific signature ions that can pinpoint the location of the β-amino acid.[11]
Collision-Induced Dissociation (CID), the most common fragmentation method in ESI-MS/MS, primarily generates b and y ions.[12] The fragmentation pattern around the 3-amino-3-methyl-butyric acid residue will be altered due to the different bond strengths and the steric hindrance of the gem-dimethyl group. This can result in a gap in the expected b- or y-ion series, or the appearance of unexpected fragment ions, which can be used to confirm the presence and position of the modification.
Visualizing the Workflow
Caption: Workflow for the validation of peptides containing 3-amino-3-methyl-butyric acid.
Experimental Protocols for Robust Validation
A self-validating system for peptide characterization should involve orthogonal methods to confirm the structure. The following protocols outline a best-practice approach.
Protocol 1: MALDI-TOF MS for Initial Quality Control
-
Sample Preparation:
-
Dissolve the purified peptide in a 1:1 solution of acetonitrile and water.[1]
-
Prepare a matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 5 mg/mL in 1:1 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[1]
-
On a MALDI target plate, spot 1 µL of the peptide solution and let it air dry.
-
Add 1 µL of the CHCA matrix solution on top of the dried peptide spot and allow it to co-crystallize.
-
-
Instrument Setup & Acquisition:
-
Use a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the analyte.
-
Acquire the mass spectrum over a mass range appropriate for the target peptide.
-
-
Data Analysis:
-
Identify the peak corresponding to the singly protonated molecule, [M+H]+.
-
Compare the observed monoisotopic mass with the calculated theoretical mass of the peptide containing 3-amino-3-methyl-butyric acid. A mass accuracy of <10 ppm is desirable.
-
Protocol 2: LC-ESI-MS/MS for Definitive Sequence Validation
-
Sample Preparation:
-
Dissolve the purified peptide in an appropriate solvent for reversed-phase liquid chromatography (RPLC), typically 0.1% formic acid in water.
-
-
LC Separation:
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Employ a gradient of increasing acetonitrile concentration (containing 0.1% formic acid) to elute the peptide.
-
The flow from the LC is directly coupled to the ESI source.
-
-
MS and MS/MS Acquisition:
-
Set the ESI source to positive ion mode.
-
Perform a full scan MS to identify the precursor ion(s) of the peptide, which will likely be multiply charged (e.g., [M+2H]2+, [M+3H]3+).
-
Set up a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions for fragmentation by CID.
-
Acquire the MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Deconvolute the MS/MS spectra to identify the b- and y-ion series.
-
Manually or with the aid of sequencing software, map the fragment ions to the expected peptide sequence.
-
Pay close attention to the mass difference between adjacent b- and y-ions to confirm the amino acid sequence. The mass of the 3-amino-3-methyl-butyric acid residue (C6H13NO2, monoisotopic mass ≈ 131.0946 Da) should be accounted for in the sequence ladder.
-
Look for any unusual fragmentation patterns or gaps in the ion series around the modified residue to confirm its location.
-
Visualizing the Fragmentation
Caption: Simplified representation of peptide backbone fragmentation leading to b- and y-ions.
Conclusion
The validation of peptides containing non-proteinogenic amino acids like 3-amino-3-methyl-butyric acid requires a multi-faceted approach. While MALDI-TOF MS provides a rapid and efficient means for initial molecular weight confirmation, the detailed structural information necessary for unambiguous sequence validation is best obtained through LC-ESI-MS/MS. By understanding the potential for altered fragmentation patterns and employing rigorous, self-validating experimental protocols, researchers can confidently characterize these novel peptide structures, paving the way for their successful application in drug discovery and beyond.
References
-
Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Shimadzu. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. ResearchGate. [Link]
-
Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC - NIH. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Analysis of Peptides by MALDI-TOF Mass Spectrometry. Chemické listy. [Link]
-
MALDI-TOF. Chemistry LibreTexts. [Link]
-
Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]
-
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. PubMed. [Link]
-
Applications of ESI-MS for peptides. University of Alabama at Birmingham. [Link]
-
Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
-
Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. NIH. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
-
Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Mass spectrometry of peptides and proteins. Ohio State University. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. Analysis of Peptides by MALDI-TOF Mass Spectrometry | Chemické listy [w-ww.chemicke-listy.cz]
- 7. matrixscience.com [matrixscience.com]
- 8. uab.edu [uab.edu]
- 9. uab.edu [uab.edu]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Fmoc-3-amino-3-methyl-butyric acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of Fmoc-3-amino-3-methyl-butyric Acid
For researchers and scientists engaged in peptide synthesis and drug development, the integrity of starting materials is paramount. Just as crucial, however, is the safe and responsible management of chemical waste generated throughout the research lifecycle. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound (CAS No. 170704-36-0) and its associated waste streams, ensuring laboratory safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is an N-Fmoc protected amino acid commonly used in solid-phase peptide synthesis (SPPS). While a Safety Data Sheet (SDS) for this compound indicates that it is not classified as hazardous under Regulation (EC) No. 1272/2008, it is accompanied by a critical warning: the substance has not yet been fully tested.[1] This lack of comprehensive toxicological data necessitates a cautious approach.
The primary risks associated with this compound in its solid form are:
-
Inhalation: Fine powders can be easily inhaled, potentially causing respiratory irritation.[2]
-
Dermal and Eye Contact: Direct contact with skin or eyes may cause irritation.[2]
Therefore, all handling and disposal procedures should be governed by the precautionary principle, treating the compound as potentially hazardous. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[1][2]
Regulatory Framework: A Foundation of Compliance
The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This "cradle-to-grave" system mandates that generators of chemical waste are responsible for its safe management from generation to final disposal.[4] All disposal procedures must adhere to federal, state, and local regulations, which may vary. It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[3]
Disposal of Unused or Expired Solid Compound
Unused or expired this compound must be disposed of as chemical waste. It should not be discarded in regular trash or washed down the drain.[3]
Protocol for Solid Waste Disposal:
-
Container: Keep the chemical in its original, clearly labeled container if possible. If transferring, use a compatible, leak-proof container.
-
Labeling: Affix a "Hazardous Waste" label to the container.[3][5] The label must include:
-
The full chemical name: "this compound" (no abbreviations).[3]
-
The date waste generation began.
-
The name of the principal investigator and the laboratory location.
-
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[2]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
The preferred method for final disposal is typically high-temperature incineration by a licensed hazardous waste disposal facility.[7] This ensures the complete destruction of the chemical compound.
Managing Waste Streams from Peptide Synthesis
The most significant waste associated with this compound is generated during its use in SPPS. This waste is not the compound itself but rather complex liquid mixtures containing hazardous solvents and reagents.
Fmoc-Deprotection Liquid Waste
The removal of the Fmoc protecting group is typically achieved using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF).[8][9][10] This process generates a liquid waste stream containing:
-
Piperidine (a toxic and corrosive base)
-
DMF (a solvent with reproductive toxicity concerns)
-
The cleaved dibenzofulvene-piperidine adduct
This liquid waste is hazardous and must be collected and disposed of accordingly.
Peptide Cleavage and Deprotection Liquid Waste
After synthesis, the peptide is cleaved from the resin support, and side-chain protecting groups are removed, typically using a strong acid cocktail. A common mixture is 95% trifluoroacetic acid (TFA) with scavengers. This generates a highly corrosive and hazardous liquid waste stream.
Step-by-Step Disposal Protocol for Laboratory Waste
The following workflow and summary table provide a clear, actionable plan for managing the various waste streams.
Decision-Making Workflow for Disposal
Caption: Disposal decision workflow for this compound.
Summary of Waste Streams and Disposal Procedures
| Waste Stream | Typical Composition | Recommended Container | Key Disposal Considerations |
| Unused Solid Chemical | Pure this compound | Original or compatible, sealed container | Treat as potentially hazardous due to incomplete data. Do not mix with other waste. Label with full chemical name.[1][11] |
| Contaminated Labware | Gloves, pipette tips, weighing paper, empty vials with trace residue | Lined, closable solid waste bin | Collect in the lab. Label as "Hazardous Waste" with a general description. Do not dispose of in regular trash.[7] |
| Empty Containers | Original containers holding <3% of original volume | Original container | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the rinsed container per institutional policy.[5][11] |
| Fmoc-Deprotection Liquid | Piperidine, DMF, dibenzofulvene-piperidine adduct | HDPE or other compatible solvent waste container | ACUTELY HAZARDOUS. Segregate as a basic organic solvent waste stream. Do not mix with acidic waste. Ensure the container is vented if necessary and kept closed.[12][13] |
| Peptide Cleavage Liquid | Trifluoroacetic acid (TFA), scavengers (e.g., TIS, water), dissolved peptide | HDPE or other compatible acid waste container | HIGHLY CORROSIVE. Segregate as an acidic waste stream. Neutralize any external drips before handling. Ensure the container is kept closed. |
Best Practices for Waste Minimization
In alignment with the principles of green chemistry, all researchers have a responsibility to minimize waste generation.
-
Order Appropriately: Purchase only the quantity of this compound needed for your planned experiments to avoid generating expired, unused stock.[13]
-
Accurate Weighing: Use precise weighing techniques to prevent the unnecessary disposal of excess material.
-
Optimize Synthesis Scale: When possible, perform syntheses on the smallest scale that meets your research needs to reduce solvent and reagent consumption.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound and its associated waste, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
-
3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 . PubChem, National Center for Biotechnology Information. [Link]
-
Methods for Removing the Fmoc Group . SpringerLink. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet - this compound . Iris Biotech GmbH. [Link]
-
Hazardous Waste Disposal Procedures . Environmental Health and Safety, The University of Chicago. [Link]
-
MSDS of 3-aMino-3-methyl-butyric acid . Capot Chemical Co., Ltd. [Link]
-
Methods for Removing the Fmoc Group (PDF) . ResearchGate. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Procedures Handbook . Lehigh University, Campus Safety Division. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Standard Operating Procedure Hazardous Waste Storage and Disposal . University of Toronto, Department of Chemistry. [Link]
-
N-Terminal Deprotection - Fmoc removal . Aapptec Peptides. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . MDPI. [Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. synquestlabs.com [synquestlabs.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. epa.gov [epa.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. capotchem.cn [capotchem.cn]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]
Navigating the Safe Handling of Fmoc-3-amino-3-methyl-butyric Acid: A Comprehensive Guide for Laboratory Professionals
In the landscape of innovative drug development and peptide research, the introduction of novel amino acid derivatives is a constant. Among these, Fmoc-3-amino-3-methyl-butyric acid presents unique opportunities for the synthesis of peptidomimetics with tailored properties. However, with novelty comes the responsibility of rigorous safety assessment and handling protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and operational integrity. Our approach is grounded in the precautionary principle, recognizing that a substance that has not been fully characterized toxicologically should be handled with care.
Understanding the Hazard Profile: A Tale of Two Molecules
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, it wisely includes precautionary statements urging the use of comprehensive personal protective equipment (PPE).[1] This is a critical directive, as the toxicological properties of many novel research chemicals are not yet fully understood.
Crucially, our safety protocol must also consider the hazard profile of the parent molecule, 3-amino-3-methyl-butyric acid. During its application in solid-phase peptide synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) protecting group is cleaved, exposing the free amino acid. The SDS for 3-amino-3-methyl-butyric acid indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, our handling procedures are designed to protect against the potential hazards of both the protected and deprotected forms of the molecule.
Essential Personal Protective Equipment: Your First Line of Defense
A proactive and comprehensive approach to PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use. Double gloving is advisable when handling the solid or concentrated solutions. |
| Eyes | Safety goggles with side shields | Provides essential protection against accidental splashes of the solid powder or solutions.[5][6] |
| Face | Face shield | To be worn in conjunction with safety goggles, especially when weighing and transferring the powder or handling larger quantities, to protect the entire face from splashes.[4][6] |
| Body | Laboratory coat | A full-length, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[5][6] |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol generation. The specific type of cartridge should be determined by a formal risk assessment.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is paramount to minimizing exposure and ensuring reproducible, safe experimental outcomes. The following diagram and procedural steps outline the recommended process for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory and approaching the chemical, put on all the required PPE as detailed in the table above.
-
Verify Fume Hood Functionality: All manipulations of the solid form of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, within the fume hood to avoid unnecessary movement in and out of the containment area.
2. Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.
-
Dissolution: Add the solvent to the solid in a controlled manner. If sonication is required, ensure the vessel is capped.
-
Reaction: If the compound is to be used in a reaction, ensure the reaction vessel is appropriately sealed to prevent the release of any vapors or aerosols.
3. Cleanup and Decontamination:
-
Decontaminate: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill Response: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper waste management is a critical component of laboratory safety and environmental responsibility. The waste generated from procedures involving this compound must be handled as hazardous waste.
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Halogenated and Non-Halogenated Solvents: These should be collected in separate, labeled containers.
-
Acidic Waste: Solutions containing trifluoroacetic acid (TFA) from the cleavage step should be collected in a designated acid waste container.
-
Basic Waste: Solutions containing piperidine from the Fmoc deprotection step should be collected in a designated basic waste container.
-
-
Never dispose of any of this chemical waste down the drain or in the regular trash. [7][8] Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[9]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research while prioritizing the well-being of your team and the environment.
References
-
PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 3-aMino-3-methyl-butyric acid. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis. WordPress. Retrieved from [Link]
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. biovera.com.au [biovera.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
